molecular formula C20H8I4O5 B097352 Erythrosin B CAS No. 15905-32-5

Erythrosin B

Cat. No.: B097352
CAS No.: 15905-32-5
M. Wt: 835.9 g/mol
InChI Key: OALHHIHQOFIMEF-UHFFFAOYSA-N
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Description

Erythrosin B is a versatile, xanthene-based dye with significant applications in biomedical research. It serves as a superior alternative to Trypan Blue for cell viability and counting assays. Unlike Trypan Blue, this compound is classified as non-toxic and is even used internationally as a food additive at low doses. It operates on the dye exclusion principle, where viable cells with intact membranes exclude the dye and remain unstained, while non-viable cells with compromised membranes take up the dye, appearing a darker color. Key advantages include its low toxicity to cells, stability under various storage conditions, and minimal binding to serum proteins, which collectively lead to more accurate and reliable cell counts . Beyond cell staining, research has identified this compound as a potent, broad-spectrum orthosteric inhibitor of flaviviruses. It inhibits the NS2B-NS3 protease of viruses such as Zika (ZIKV), Dengue (DENV), and Yellow Fever (YFV) with IC50 values in the low micromolar range, acting via a non-competitive mechanism . This antiviral activity, combined with an excellent cytotoxicity profile, makes it a promising candidate for antiviral research, showing efficacy in ZIKV-relevant human placental and neural progenitor cells . Additional research applications include its use as a photosensitizer in photocatalytic materials and as a short-lifetime standard in Fluorescence Lifetime Imaging (FLIM) measurements . This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3',6'-dihydroxy-2',4',5',7'-tetraiodospiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H8I4O5/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20/h1-6,25-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALHHIHQOFIMEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H8I4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16423-68-0 (Parent)
Record name Erythrosine, phenolic
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DSSTOX Substance ID

DTXSID7044843
Record name C.I. Solvent Red 140
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Molecular Weight

835.9 g/mol
Source PubChem
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Physical Description

Red powder or granules., Solid
Record name ERYTHROSINE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Erythrosine
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Solubility

0.7 mg/mL
Record name Erythrosine
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CAS No.

15905-32-5
Record name 2′,4′,5′,7′-Tetraiodofluorescein
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Record name Erythrosine, phenolic
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Record name Iodeosin
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-2',4',5',7'-tetraiodo-
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Record name 3',6'-dihydroxy-2',4',5',7'-tetraiodospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
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Record name TETRAIODOFLUORESCEIN
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Record name Erythrosine
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Melting Point

303 °C
Record name Erythrosine
Source Human Metabolome Database (HMDB)
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Foundational & Exploratory

Erythrosin B chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Erythrosin B: Chemical Structure and Properties

This compound, a xanthene dye, is a versatile compound with wide-ranging applications in research, diagnostics, and industry. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key experimental applications for researchers, scientists, and drug development professionals.

Chemical Identification and Structure

This compound is chemically known as 2',4',5',7'-tetraiodofluorescein. It exists predominantly as a disodium salt, though a free acid form is also recognized. The presence of four iodine atoms on the fluorescein backbone is a defining feature of its structure, contributing significantly to its physicochemical properties and biological activities.

Table 1: Chemical Identifiers of this compound

IdentifierDisodium SaltFree Acid Form
IUPAC Name disodium;2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate2-(3-hydroxy-2,4,5,7-tetraiodo-6-oxo-4a,9a-dihydroxanthen-9-yl)benzoic acid
Synonyms Acid Red 51, C.I. 45430, FD&C Red No. 3, IodeosinThis compound, spirit soluble
CAS Number 16423-68-0[1][2][3][4]15905-32-5
Chemical Formula C₂₀H₆I₄Na₂O₅[1][2][3][5][6][7][8]C₂₀H₈I₄O₅[9]
Molecular Weight 879.86 g/mol [1][3][8]835.89 g/mol

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in various experimental settings. These properties are summarized in the tables below.

Table 2: Physical Properties of this compound (Disodium Salt)

PropertyValue
Appearance Red to dark brown powder
Melting Point 142-144 °C[10]
pKa 4.1 (at 25 °C)[1][10]

Table 3: Solubility of this compound (Disodium Salt)

SolventSolubility
Water 100 g/L (10.0%)[10][11]
Ethanol Soluble (5.0%)[2][11]
Methanol Soluble[12]
DMSO ~30 mg/mL[2][13]
Dimethylformamide (DMF) ~30 mg/mL[2][13]
Cellosolve 7.0%[11]
Glycol 8.25%[11]
Xylene Insoluble (0.0%)[11]

Table 4: Spectral Properties of this compound (Disodium Salt)

ParameterWavelength (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Conditions
Absorption Maximum (λmax) 52682,500[14]Water
526-534≥102,00095% Methanol, 5% 0.1M Na₂CO₃
535107,000Ethanol[7]
538-Bound to Bovine Serum Albumin[15]
540--[2]
Emission Maximum (λem) 554-F-127 micellar solution[8]

Experimental Protocols

This compound is widely used as a biological stain for assessing cell viability and for histological staining.

Cell Viability Assay

This protocol is based on the principle that viable cells with intact cell membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear stained.

Methodology:

  • Prepare this compound Solution: Prepare a 0.4% (w/v) solution of this compound in a buffered saline solution (e.g., PBS, pH 7.2).

  • Cell Suspension: Obtain a single-cell suspension of the cells to be analyzed.

  • Staining: Mix the cell suspension with the this compound solution. A common ratio is 1:1, but this can be optimized. No incubation time is required.[16]

  • Observation: Load the stained cell suspension into a hemocytometer or an automated cell counter.

  • Quantification: Count the number of stained (non-viable) and unstained (viable) cells to determine the percentage of viable cells.

Hematoxylin and Eosin (H&E) Staining

This compound serves as the counterstain (Eosin) in the standard H&E staining protocol to visualize the cytoplasm, connective tissue, and other extracellular matrix components.

Methodology:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Hematoxylin Staining: Stain with a hematoxylin solution (e.g., Mayer's or Gill's) to stain cell nuclei blue/purple.

  • Differentiation: Briefly dip in a weak acid solution (e.g., 0.5-1% acid alcohol) to remove excess hematoxylin.

  • Bluing: Rinse in running tap water or a bluing agent to turn the nuclei blue.

  • This compound Counterstaining: Stain with a 0.5% aqueous or alcoholic solution of this compound.[17]

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and clear in xylene before mounting with a permanent mounting medium.

Signaling Pathways and Mechanisms of Action

This compound has been shown to interact with and modulate various biological pathways.

Inhibition of Dopamine Reuptake

This compound can act as an inhibitor of the dopamine transporter (DAT), leading to increased extracellular dopamine levels. This has implications for neuroscience research.[18]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Synaptic_Cleft Synaptic Cleft Dopamine->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Dopamine_Receptor Dopamine Receptor Erythrosin_B Erythrosin_B Erythrosin_B->DAT Inhibits Synaptic_Cleft->DAT Reuptake Synaptic_Cleft->Dopamine_Receptor Binding

This compound inhibits the reuptake of dopamine by the dopamine transporter (DAT).

Photodynamic Therapy (PDT) Mechanism

As a photosensitizer, this compound can be excited by light to produce reactive oxygen species (ROS), primarily singlet oxygen, which can induce cell death in target cells. This is the basis of its application in photodynamic therapy.[3][19][20]

G Erythrosin_B_Ground This compound (Ground State) Erythrosin_B_Singlet This compound (Excited Singlet State) Erythrosin_B_Ground->Erythrosin_B_Singlet Absorption Erythrosin_B_Triplet This compound (Excited Triplet State) Erythrosin_B_Singlet->Erythrosin_B_Triplet Intersystem Crossing Oxygen_Ground ³O₂ (Ground State Oxygen) Oxygen_Singlet ¹O₂ (Singlet Oxygen) Cell_Death Cell Death Oxygen_Singlet->Cell_Death Oxidative Damage Light Light (hν) Light->Erythrosin_B_Ground Erythrosin_B_TripletOxygen_Ground Erythrosin_B_TripletOxygen_Ground Erythrosin_B_GroundOxygen_Singlet Erythrosin_B_GroundOxygen_Singlet Erythrosin_B_TripletOxygen_Ground->Erythrosin_B_GroundOxygen_Singlet Energy Transfer

Mechanism of this compound as a photosensitizer in photodynamic therapy.

Inhibition of Flavivirus NS2B-NS3 Protease

Recent studies have identified this compound as a broad-spectrum inhibitor of the flavivirus NS2B-NS3 protease, an essential enzyme for viral replication. This suggests its potential as an antiviral agent.[21][22]

G Flavivirus_Polyprotein Flavivirus Polyprotein NS2B_NS3_Protease NS2B-NS3 Protease Flavivirus_Polyprotein->NS2B_NS3_Protease Substrate Viral_Proteins Mature Viral Proteins NS2B_NS3_Protease->Viral_Proteins Cleavage Viral_Replication Viral Replication Viral_Proteins->Viral_Replication Erythrosin_B Erythrosin_B Erythrosin_B->NS2B_NS3_Protease Inhibits

Inhibition of flavivirus replication by this compound through targeting the NS2B-NS3 protease.

References

Erythrosin B: A Technical Guide to its Mechanism of Action as a Vital Stain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrosin B, a tetra-iodinated xanthene dye, serves as a reliable and biosafe vital stain for the differentiation of viable and non-viable cells. This technical guide elucidates the core mechanism of action of this compound, presents its key spectral and cytotoxicological properties, and provides detailed protocols for its application in cell viability assays. Its function as a membrane exclusion dye, comparable to Trypan Blue but with significantly lower toxicity, makes it an increasingly popular choice in cell biology and high-throughput screening applications.

Core Mechanism of Action: Membrane Exclusion

This compound's efficacy as a vital stain is predicated on the principle of selective membrane permeability. The structural integrity of the plasma membrane in a viable cell acts as a physical barrier, effectively excluding the polar this compound molecules.[1][2][3][4] In contrast, cells that have undergone apoptosis or necrosis possess compromised or ruptured cell membranes.[5] These damaged membranes lose their selective permeability, allowing this compound to passively diffuse into the cytoplasm and bind to intracellular proteins, thereby staining the dead cells a distinct pink or red.[5]

This differential staining allows for the direct visualization and quantification of viable (unstained) versus non-viable (stained) cells within a population.[5] This mechanism is consistent across a wide range of cell types, including mammalian cell lines and bacteria.[6]

G Diagram 1: Mechanism of this compound as a Vital Stain cluster_0 Viable Cell cluster_1 Non-Viable Cell viable_cell Intact Plasma Membrane Selective Permeability viable_nucleus Unstained Nucleus & Cytoplasm nonviable_cell Compromised Plasma Membrane Loss of Selective Permeability nonviable_nucleus Stained Nucleus & Cytoplasm erythrosin_b This compound Dye erythrosin_b->viable_cell Excluded erythrosin_b->nonviable_cell Permeates

Caption: Mechanism of this compound vital staining.

Quantitative Data

Spectral Properties

This compound exhibits distinct absorption and emission spectra, which are fundamental to its application in both colorimetric and fluorescence-based assays. The absorption maximum is consistently observed in the green region of the visible spectrum.

Property Wavelength (nm) Solvent/Condition
Absorption Maximum (λmax) 525 - 526Water / Aqueous Buffer
538Bound to Bovine Serum Albumin (BSA)
544F-127 Micellar Solution
Emission Maximum (λem) 554F-127 Micellar Solution
556In complex with Bepotastine

Data compiled from multiple sources.[7][8][9]

Cytotoxicity Profile

A significant advantage of this compound over traditional vital stains like Trypan Blue is its lower cytotoxicity.[2][6][10] This property is crucial for assays where the viability of the unstained cell population must be preserved for downstream applications. While generally considered non-toxic at working concentrations, prolonged exposure can affect cell viability.[6]

Cell Line Assay Value Reference
A549 (Human lung carcinoma)CytotoxicityCC50 > 200 µmol/L[11]
HL-60 (Human promyeloblast)Comparative ToxicityLess toxic than Trypan Blue[6][12]
CHO-K1, HEK293TCytotoxicityNo cytotoxic effect observed at 0.005% (w/v)[1]

Experimental Protocols

Preparation of this compound Staining Solution

Stock Solution (e.g., 0.2% w/v):

  • Weigh 0.2 g of this compound powder.

  • Dissolve in 100 mL of phosphate-buffered saline (PBS), pH 7.2-7.4.

  • Mix thoroughly until completely dissolved.

  • Filter-sterilize the solution using a 0.22 µm filter.

  • Store protected from light at 4°C.

Working Solution (e.g., 0.02% - 0.1% w/v):

  • Dilute the stock solution in PBS to the desired final concentration. A common working concentration is 0.02% w/v.[3][5]

Standard Cell Viability Assay Protocol

This protocol is a general guideline for staining suspended mammalian cells.

  • Cell Preparation:

    • For adherent cells, detach them using a suitable method (e.g., trypsinization) and resuspend in complete culture medium to inactivate the trypsin.

    • For suspension cells, proceed directly to the next step.

    • Centrifuge the cell suspension and discard the supernatant. Resuspend the cell pellet in PBS or serum-free medium to a concentration of approximately 1 x 10⁵ to 1 x 10⁷ cells/mL.

  • Staining:

    • In a microcentrifuge tube, mix the cell suspension and the this compound working solution in a 1:1 ratio (e.g., 20 µL of cell suspension + 20 µL of 0.04% this compound for a final concentration of 0.02%).[3]

    • Mix gently by pipetting. No incubation time is required for most applications.[5]

  • Quantification:

    • Immediately load the stained cell suspension into a hemocytometer or an automated cell counter slide.

    • Under a light microscope, count the viable (bright, unstained) and non-viable (pink/red, stained) cells in the central grid of the hemocytometer.

    • Calculate the cell viability using the following formula:

      • % Viability = (Number of Viable Cells / Total Number of Cells) x 100

G Diagram 2: Experimental Workflow for this compound Viability Assay start Start: Cell Culture (Adherent or Suspension) detach Detach Adherent Cells (e.g., Trypsinization) start->detach wash Wash & Resuspend Cells in PBS or Serum-Free Medium start->wash Suspension Cells detach->wash mix Mix Cell Suspension 1:1 with this compound Solution wash->mix load Load Sample onto Hemocytometer or Automated Counter mix->load acquire Image Acquisition (Microscopy) load->acquire count Count Viable (Unstained) & Non-Viable (Stained) Cells acquire->count calculate Calculate % Viability count->calculate end End: Viability Data calculate->end

Caption: A typical workflow for assessing cell viability using this compound.

Concluding Remarks

This compound is a robust and safe alternative to traditional vital stains. Its mechanism of action, based on the fundamental biological principle of membrane integrity, is straightforward and reliable. The dye's low toxicity profile ensures that the viability of live cells in the population is not compromised during the assay procedure, a critical consideration for downstream functional studies. The simple protocols and clear, colorimetric endpoint make this compound a highly effective tool for researchers, scientists, and drug development professionals in the routine assessment of cell health and cytotoxicity.

References

Erythrosin B: A Comprehensive Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrosin B, a xanthene dye also known as Acid Red 51, is a versatile and valuable tool in a variety of laboratory settings. This technical guide provides an in-depth overview of its core applications, including its use as a biological stain for cell viability and histology, its role as a photosensitizer in photodynamic therapy (PDT) research, and its utility as a fluorescent probe. Detailed experimental protocols, quantitative data, and visual diagrams of key processes are presented to facilitate its effective implementation in research and development.

Introduction to this compound

This compound (C₂₀H₆I₄Na₂O₅) is a water-soluble, cherry-pink synthetic dye.[1] Its utility in the laboratory stems from its distinct colorimetric and fluorescent properties. It is widely recognized as a safer alternative to the potentially carcinogenic Trypan Blue for cell viability assessment.[2][3] Furthermore, its ability to generate reactive oxygen species upon light activation makes it a potent photosensitizer for research in antimicrobial and anticancer photodynamic therapies.[4][5]

Core Laboratory Applications

Biological Stain

This compound's primary role as a biological stain is centered on its ability to differentiate between viable and non-viable cells and to provide contrast in histological preparations.

The principle of the this compound dye exclusion assay is based on the integrity of the cell membrane. Viable cells with intact membranes exclude the dye and remain unstained, while non-viable cells with compromised membranes are permeable to the dye and appear pink or red under a microscope.[6][7] This method offers several advantages over Trypan Blue, including lower cytotoxicity, allowing for longer incubation times without affecting cell health, and reduced binding to serum proteins, which can interfere with accurate counting.[2][8]

Experimental Protocol: Manual Cell Viability Counting with this compound

1. Reagent Preparation:

  • This compound Stock Solution (e.g., 0.4% w/v): Dissolve 0.4 g of this compound powder in 100 mL of phosphate-buffered saline (PBS).
  • This compound Working Solution (e.g., 0.02% w/v): Dilute the stock solution 1:20 in PBS.[3] The optimal concentration may vary depending on the cell type and should be determined empirically.

2. Staining Procedure:

  • Harvest and resuspend cells in PBS or culture medium to an appropriate concentration for counting.
  • In a microcentrifuge tube, mix the cell suspension with the this compound working solution at a 1:1 ratio (e.g., 10 µL of cell suspension + 10 µL of this compound solution).[7]
  • Mix gently and incubate for 1-5 minutes at room temperature.[9] Unlike Trypan Blue, which can be toxic to cells over longer periods, this compound is non-toxic for over 3 hours.[9]

3. Cell Counting:

  • Load 10 µL of the stained cell suspension into a hemocytometer.
  • Using a light microscope, count the unstained (viable) and stained (non-viable) cells in the central grid of the hemocytometer.
  • Calculate cell viability using the following formula:
  • % Viability = (Number of viable cells / Total number of cells) x 100

Workflow for Cell Viability Assay

G Workflow for Cell Viability Assay with this compound A Prepare Cell Suspension B Mix Cells with this compound Solution (1:1) A->B C Incubate for 1-5 minutes B->C D Load on Hemocytometer C->D E Count Stained and Unstained Cells D->E F Calculate % Viability E->F

A simplified workflow for determining cell viability using this compound.

Table 1: Quantitative Comparison of this compound and Trypan Blue for Cell Viability

ParameterThis compoundTrypan BlueReference(s)
Stains Dead cells onlyDead cells and serum proteins[8]
Working Concentration >5 µg/mL>400 µg/mL[8]
Time to Stain Dead Cells ~1 minute>50 minutes[8][9]
Toxicity to Live Cells Non-toxic for over 2-3 hoursToxic, can decrease viability over time[2][9]
Carcinogenicity Considered non-carcinogenic (food additive)Potentially carcinogenic[2]
Staining of Monolayer Cells Stains all lethally treated cellsOptimally stains ~60% of lethally treated cells[10]

This compound serves as a counterstain to hematoxylin in the Hematoxylin and Eosin (H&E) staining protocol, one of the most widely used staining methods in histology.[11][12] In this procedure, hematoxylin, a basic dye, stains acidic structures such as the cell nucleus a blue-purple color. This compound, an acidic dye, then stains basic structures like the cytoplasm, collagen, and muscle fibers in varying shades of pink and red.[11][12]

Experimental Protocol: Hematoxylin and this compound (H&E) Staining

1. Reagent Preparation:

  • Harris's Hematoxylin Solution
  • This compound Solution (0.5% aqueous): Dissolve 5.0 g of this compound in 1000 mL of distilled water. Add 2.0 mL of 100% acetic acid and mix. Filter before use.[11]
  • Acid Alcohol (1% HCl in 70% ethanol)
  • Ammonia Water or Scott's Tap Water Substitute

2. Staining Procedure for Paraffin-Embedded Sections:

  • Deparaffinization: Immerse slides in two changes of xylene for 10 minutes each.
  • Rehydration: Pass slides through decreasing concentrations of ethanol (100%, 95%, 70%) for 2-5 minutes each, followed by a brief wash in distilled water.[12]
  • Nuclear Staining: Stain in Harris's hematoxylin solution for 3-8 minutes.[12]
  • Washing: Wash in running tap water.
  • Differentiation: Dip slides in 1% acid alcohol for a few seconds to remove excess stain.
  • Blueing: Rinse in running tap water and then dip in ammonia water or Scott's tap water substitute until the sections turn blue. Wash in tap water.
  • Counterstaining: Stain in 0.5% this compound solution for 30 seconds to 10 minutes, depending on the desired intensity.[11][12]
  • Dehydration: Dehydrate the sections by passing them through increasing concentrations of ethanol (95%, 100%).
  • Clearing: Clear the slides in two changes of xylene.
  • Mounting: Mount with a coverslip using a resinous mounting medium.

Logical Flow of H&E Staining

G Logical Flow of H&E Staining with this compound A Deparaffinize and Rehydrate Tissue Section B Stain with Hematoxylin (Nuclei) A->B C Differentiate and Blue B->C D Counterstain with this compound (Cytoplasm/Proteins) C->D E Dehydrate and Clear D->E F Mount for Microscopy E->F

A diagram illustrating the sequential steps in H&E staining.

Photosensitizer in Photodynamic Therapy (PDT)

Photodynamic therapy is a modality that utilizes a photosensitizer, light, and molecular oxygen to induce cell death.[4] this compound is an effective photosensitizer due to its high singlet oxygen quantum yield.[13] Upon activation by light of an appropriate wavelength (typically in the green spectrum), this compound transitions to an excited triplet state. It then transfers its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), which is cytotoxic to cells.[5] This property is exploited in research to study the photodynamic inactivation of cancer cells, bacteria, and fungi.[4][14]

Mechanism of this compound Photosensitization

G Mechanism of this compound Photosensitization EB This compound (Ground State) EB_excited This compound (Excited Singlet State) EB->EB_excited Light Absorption (hv) EB_triplet This compound (Excited Triplet State) EB_excited->EB_triplet Intersystem Crossing EB_triplet->EB Phosphorescence O2_singlet Singlet Oxygen (¹O₂) EB_triplet->O2_singlet Energy Transfer O2 Molecular Oxygen (³O₂) O2->O2_singlet CellDeath Cell Death (Apoptosis/Necrosis) O2_singlet->CellDeath Oxidative Damage

The process of light-induced singlet oxygen generation by this compound.

Experimental Protocol: In Vitro Photodynamic Therapy with this compound

1. Cell Culture and Plating:

  • Culture target cells (e.g., cancer cells, bacteria, fungi) to the desired confluency.
  • For adherent cells, seed them in multi-well plates and allow them to attach overnight. For suspension cells or microorganisms, prepare a suspension of a known concentration.

2. Photosensitizer Incubation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and dilute it to the desired final concentration in culture medium. Concentrations can range from µM to mM depending on the cell type and experimental goals.
  • Remove the old medium from the cells and add the this compound-containing medium.
  • Incubate the cells with the photosensitizer for a specific period (e.g., 1-4 hours) in the dark to allow for cellular uptake.

3. Light Irradiation:

  • After incubation, wash the cells with PBS to remove any unbound this compound.
  • Add fresh, phenol red-free medium.
  • Irradiate the cells with a light source of the appropriate wavelength (around 525 nm for this compound) and a specific light dose (fluence, J/cm²).

4. Post-Irradiation Incubation and Assessment:

  • Incubate the cells for a further period (e.g., 24-48 hours) to allow for the induction of cell death.
  • Assess cell viability using methods such as the MTT assay, colony-forming unit (CFU) counting for microorganisms, or this compound/Trypan Blue staining.

Table 2: Quantitative Data on this compound-mediated Photodynamic Therapy

Target Organism/Cell LineThis compound ConcentrationLight Source/WavelengthLight Dose (Fluence)Observed EffectReference(s)
Candida albicans (planktonic)Not specifiedLEDNot specified3.45 log₁₀ reduction in CFU/mL[14]
Candida albicans (biofilm)Not specifiedLEDNot specified<1 log₁₀ reduction in CFU/mL[14]
Fusarium solani0.1%518 nm LED5.4 J/cm²Full inhibition of fungal growth[15]
Aspergillus spp.0.1%518 nm LED5.4 J/cm²No growth inhibition[15]
H357 (malignant oral cells)818.31 µM (LD₅₀)Not specified122.58 J/cm²~50% cell killing[4]
DOK (pre-malignant oral cells)< 1136.5 µMNot specified122.58 J/cm²Up to ~80% cell killing[4]

PDT can induce cell death through apoptosis or necrosis, depending on the photosensitizer's subcellular localization, the light dose, and the cell type.[16][17] Photosensitizers that localize in the mitochondria, as this compound is suggested to do, often trigger apoptosis through the release of cytochrome c and the activation of caspases.[4][18]

PDT-Induced Cell Death Signaling

G Simplified Signaling Pathways in PDT-Induced Cell Death cluster_0 PDT cluster_1 Apoptosis cluster_2 Necrosis PDT This compound + Light ROS Reactive Oxygen Species (¹O₂) PDT->ROS Mito Mitochondrial Damage ROS->Mito ER ER Stress ROS->ER PM Plasma Membrane Damage ROS->PM CytoC Cytochrome c Release Mito->CytoC Apoptosis Apoptotic Cell Death ER->Apoptosis ATP ATP Depletion PM->ATP Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis Necrosis Necrotic Cell Death ATP->Necrosis

An overview of the primary signaling cascades leading to apoptosis and necrosis following PDT.

Fluorescent Probe

This compound exhibits fluorescence, which can be harnessed for various analytical techniques in the laboratory.[10] Its fluorescent properties are sensitive to its environment, for example, its fluorescence quantum yield increases upon binding to proteins like bovine serum albumin.[19] This characteristic allows it to be used in fluorescence microscopy and flow cytometry to detect and quantify cells.

Experimental Protocol: Flow Cytometry for Bacterial Viability with this compound

1. Sample Preparation:

  • Prepare bacterial suspensions of live and dead cells (e.g., by heat or ethanol treatment).
  • Mix live and dead cell populations in desired ratios.

2. Staining:

  • Incubate the bacterial suspension with this compound (a final concentration that needs to be optimized for the specific bacteria and instrument) for at least 5 minutes.[20]

3. Flow Cytometry Analysis:

  • Analyze the stained samples using a flow cytometer equipped with an appropriate laser for excitation (e.g., a 561 nm laser) and an emission filter suitable for this compound's fluorescence (e.g., a 583/30 filter).[20]
  • Gate on the bacterial population based on forward and side scatter.
  • Analyze the fluorescence intensity of the gated population. Live cells will exhibit low fluorescence, while dead, membrane-compromised cells will show a significant increase in fluorescence intensity.[20]

Table 3: Photophysical and Photochemical Properties of this compound

PropertyValueSolvent/ConditionsReference(s)
Absorption Maximum (λmax) ~524-527 nmAqueous/Ethanol
Fluorescence Quantum Yield (Φf) 0.03Aqueous solution[21]
0.077Bound to BSA[19]
Fluorescence Lifetime (τf) 0.25 nsAqueous solution[21]
Singlet Oxygen Quantum Yield (ΦΔ) 0.68D₂O[22]
~0.82Aqueous solution[13]
Photobleaching Quantum Yield ~1 x 10⁻³Aqueous solution[21]
Phosphorescence Lifetime (τp) 1.92 ± 0.1 µs0.1 mM NaOH[23]
Phosphorescence Quantum Yield (Φp) (1.5 ± 0.3) x 10⁻⁵0.1 mM NaOH[23]

Conclusion

This compound is a multifaceted dye with significant applications in modern biological and biomedical research. Its utility as a safe and effective vital stain, a potent photosensitizer for in vitro studies, and a fluorescent probe makes it an indispensable tool for scientists and researchers. The detailed protocols and quantitative data provided in this guide aim to empower laboratory professionals to harness the full potential of this compound in their experimental workflows.

References

Erythrosin B: A Technical Guide to its Spectral Properties for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrosin B, a xanthene dye also known as Acid Red 51 or FD&C Red No. 3, is a versatile biological stain and photosensitizer with significant applications in fluorescence microscopy.[1][2][3] It is widely utilized as a vital dye to assess cell viability, functioning as a membrane exclusion agent that selectively stains cells with compromised membranes.[4][5][6] Additionally, its photophysical characteristics make it a potent photosensitizer in photodynamic therapy (PDT), where it generates cytotoxic reactive oxygen species upon light activation.[7][8][9] This guide provides an in-depth overview of the spectral properties of this compound, detailed experimental protocols for its use in fluorescence microscopy, and a discussion of its mechanisms of action.

Core Spectral and Photophysical Properties

The utility of this compound in fluorescence-based applications is dictated by its absorption and emission characteristics, molar extinction coefficient, and quantum yield. These properties can be influenced by the solvent environment.

PropertyValueSolvent/Conditions
Excitation Maximum (λex) 526 - 535 nmVaries with solvent (Ethanol, Water, Methanol/Na2CO3)[10][11][12][13][14]
Emission Maximum (λem) 550 - 554 nmVaries with solvent (Ethanol, Water)[10][13][14][15]
Molar Extinction Coefficient (ε) ≥102,000 M⁻¹cm⁻¹at ~526-534 nm in 95% Methanol / 5% 0.1M Na2CO3[12]
82,500 M⁻¹cm⁻¹at 527–529 nm in Water[16]
107,000 M⁻¹cm⁻¹at 535 nm in Ethanol
Fluorescence Quantum Yield (ΦF) 0.08in Ethanol[11]
Phosphorescence Quantum Yield (ΦP) (1.5 ± 0.3) × 10⁻⁵in 0.1 mM NaOH[17]

Applications in Fluorescence Microscopy

Cell Viability and Vital Staining

This compound serves as an effective alternative to Trypan Blue for assessing cell viability.[18] As a membrane-exclusion dye, it cannot pass through the intact membranes of live cells. However, in dead or membrane-compromised cells, the dye enters the cytoplasm and binds to intracellular proteins, rendering the cells visibly colored (red/pink) under bright-field microscopy and fluorescent under appropriate excitation.[4][6] This property is applicable to a wide range of cell types, including mammalian cells and both Gram-positive and Gram-negative bacteria.[4][5]

Photodynamic Therapy (PDT) Research

This compound is a potent photosensitizer used in PDT to induce cell death.[7][8] Upon absorption of light, it transitions to an excited triplet state. This excited state can then react with molecular oxygen to produce highly reactive singlet oxygen, a cytotoxic species that damages cellular components like membranes and DNA, ultimately leading to cell death through apoptosis or necrosis.[7][8][19] Fluorescence microscopy can be used to visualize the subcellular localization of this compound, which preferentially accumulates in mitochondria and lysosomes, and to monitor the morphological changes in cells undergoing PDT.[8][9]

Experimental Protocols

Protocol 1: Cell Viability Assessment Using this compound

This protocol outlines the procedure for distinguishing and quantifying live and dead cells in a suspension.

Materials:

  • Cell suspension

  • This compound solution (e.g., 0.02% w/v in PBS)[18]

  • Phosphate-Buffered Saline (PBS)

  • Hemocytometer or automated cell counter

  • Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)

Procedure:

  • Harvest and resuspend cells in PBS to a suitable concentration.

  • In a microfuge tube, mix the cell suspension with the this compound solution. A 1:1 ratio is common, but this can be optimized.[6][18]

  • Mix the suspension gently and incubate for 1-5 minutes at room temperature. No extensive incubation time is required.[4][6]

  • Load the stained cell suspension into a hemocytometer or the chamber of an automated cell counter.

  • Bright-field Imaging: Visualize the cells using a standard light microscope. Live cells will appear bright and unstained, while dead cells will be stained pink or red.

  • Fluorescence Imaging: Excite the sample using light in the green region of the spectrum (~530-550 nm). Dead cells, which have taken up the dye, will exhibit red fluorescence (~550-570 nm). Live cells will show no significant fluorescence.

  • Count the live (unstained/non-fluorescent) and dead (stained/fluorescent) cells to determine the percentage of viable cells.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results cell_suspension Cell Suspension mix_cells Mix Cells and Dye (1:1 ratio) cell_suspension->mix_cells Step 1 erythrosin_b This compound Solution erythrosin_b->mix_cells Step 2 incubate Incubate for 1-5 min mix_cells->incubate Step 3 load_sample Load Sample onto Slide/ Counter incubate->load_sample Step 4 microscopy Fluorescence Microscopy load_sample->microscopy Step 5 quantify Quantify Live vs. Dead Cells microscopy->quantify Step 6 live_cells Live Cells (Unstained, Non-fluorescent) microscopy->live_cells dead_cells Dead Cells (Stained, Fluorescent) microscopy->dead_cells

Caption: Experimental workflow for cell viability analysis using this compound.

Protocol 2: Subcellular Localization of this compound

This protocol is for visualizing the uptake and distribution of this compound within cells, often as a precursor to PDT studies.

Materials:

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • This compound solution (concentration may need optimization, e.g., 10-100 µM)

  • Complete cell culture medium

  • Confocal or widefield fluorescence microscope

Procedure:

  • Culture cells to the desired confluency on a suitable imaging substrate.

  • Prepare the this compound staining solution by diluting a stock solution in a complete culture medium. Concentrations can vary significantly depending on the cell type and experimental goals.[8]

  • Remove the existing medium from the cells and replace it with the this compound-containing medium.

  • Incubate the cells at 37°C in a CO2 incubator. Incubation time is a critical variable and should be determined empirically (e.g., 30 minutes to several hours) to study uptake kinetics.[8][9]

  • After incubation, wash the cells two to three times with pre-warmed PBS or medium to remove any unbound, extracellular dye.

  • Add fresh, pre-warmed medium or a suitable imaging buffer to the cells.

  • Immediately image the cells using a fluorescence microscope. Use an excitation wavelength around 530-550 nm and collect emission above 550 nm. Confocal microscopy is recommended to obtain high-resolution images of subcellular structures.

  • (Optional) Co-stain with organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria) to confirm the localization of this compound.

Mechanism of Action Visualizations

Photodynamic Therapy (PDT) Signaling Pathway

This compound-mediated PDT involves the generation of reactive oxygen species (ROS) that induce cellular damage.

G cluster_pdt This compound Mediated Photodynamic Therapy EB_ground This compound (Ground State S₀) EB_singlet Excited Singlet State (S₁) EB_ground->EB_singlet Absorption Light Light (hv) ~530 nm Light->EB_singlet EB_triplet Excited Triplet State (T₁) EB_singlet->EB_triplet Intersystem Crossing EB_triplet->EB_ground Phosphorescence O2_singlet Singlet Oxygen (¹O₂) (ROS) EB_triplet->O2_singlet Energy Transfer O2_ground Molecular Oxygen (³O₂) O2_ground->O2_singlet CellDamage Oxidative Cellular Damage (Lipids, Proteins, DNA) O2_singlet->CellDamage Reacts with CellDeath Cell Death (Apoptosis/Necrosis) CellDamage->CellDeath Leads to

Caption: Mechanism of this compound as a photosensitizer in photodynamic therapy.

References

Erythrosin B as a Protein Stain: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Versatile Dye for Protein Analysis

Erythrosin B, a xanthene dye also known as Acid Red 51 and FD&C Red No. 3, is a compound with a history of use in diverse applications, from a food colorant to a biological stain.[1][2] For researchers, scientists, and drug development professionals, its utility as a protein stain presents both opportunities and questions. This technical guide provides a comprehensive overview of this compound's core properties, its mechanism of action as a protein stain, and detailed (though often hypothetical, due to a lack of established protocols in the literature) experimental procedures for its use in various protein analysis workflows.

Core Properties of this compound

This compound is a tetraiodofluorescein derivative, and its chemical structure is fundamental to its function as a protein stain. A summary of its key properties is presented in Table 1.

PropertyValueReference(s)
Chemical Formula C₂₀H₆I₄Na₂O₅[3]
Molecular Weight 879.86 g/mol [3]
Appearance Bright pink to red crystalline powder[1]
Color Index Number 45430[3]
Maximum Absorption (λmax) 525 nm[3]
Solubility Highly soluble in water, moderately soluble in ethanol[1]

Mechanism of Action

The primary mechanism by which this compound binds to proteins is through electrostatic interactions.[4] The negatively charged carboxylic and phenolic groups on the this compound molecule interact with positively charged amino acid residues on the protein surface, particularly arginine, histidine, and lysine.[4] This non-covalent binding results in the formation of a stable, colored protein-dye complex.[4]

Upon binding to proteins, this compound exhibits a bathochromic shift, meaning its wavelength of maximum absorption shifts to a longer wavelength. For instance, in the presence of bovine serum albumin (BSA), the absorption maximum of this compound shifts from 527 nm to 536 nm.[5][6] This spectral change is the basis for its use in colorimetric protein quantification assays.[7][8]

Applications in Protein Analysis

While this compound is well-documented as a vital stain for assessing cell viability and for quantifying proteins in solution, its application for staining proteins within polyacrylamide gels (in-gel) and on blotting membranes (on-membrane) is not well-established in the scientific literature.[2][8][9][10] The following sections provide detailed protocols and discussions for these applications, with the understanding that the in-gel and on-membrane protocols are largely hypothetical and based on general protein staining principles.

Protein Quantification in Solution

This compound can be used for the rapid and sensitive determination of protein concentration in a solution. The reaction between the dye and proteins forms a stable chromophore with an absorbance maximum at approximately 545 nm.[7]

Quantitative Data for In-Solution Protein Assay:

ParameterValueReference(s)
Sensitivity 2-14 µg/mL[7]
Linear Range 2.4-200 mg/L (for human serum albumin)[11]
Limit of Detection 2.4 mg/L[11]
Reaction Time 1.5-2 minutes at 90-95°C[7]
In-Gel Protein Staining (Hypothetical Protocol)

There is a lack of established and validated protocols for using this compound as a routine in-gel protein stain. The following protocol is a suggested starting point, derived from general principles of protein gel staining. Optimization will be required for specific applications.

Experimental Protocol: In-Gel Staining

  • Fixation: Following electrophoresis, immerse the polyacrylamide gel in a fixing solution (e.g., 40% ethanol, 10% acetic acid) for at least 1 hour to precipitate the proteins within the gel matrix.

  • Washing: Rinse the gel with deionized water to remove the fixing solution.

  • Staining Solution Preparation: Prepare a 0.05% (w/v) this compound staining solution in 5% acetic acid.

  • Staining: Immerse the gel in the this compound staining solution and agitate gently for 1-2 hours at room temperature.

  • Destaining: Transfer the gel to a destaining solution (e.g., 10% ethanol, 5% acetic acid) and agitate. Change the destaining solution periodically until the protein bands are clearly visible against a clear background.

  • Visualization and Documentation: Image the gel using a standard gel documentation system.

Quantitative Data for In-Gel Staining:

ParameterValueReference(s)
Sensitivity Not established
Linear Range Not established
Limit of Detection Not established
On-Membrane Protein Staining (Hypothetical Protocol)

Experimental Protocol: On-Membrane Staining (Reversible)

  • Membrane Wash: After protein transfer, briefly wash the membrane (PVDF or nitrocellulose) with deionized water.

  • Staining Solution Preparation: Prepare a 0.1% (w/v) this compound solution in 1% acetic acid.

  • Staining: Immerse the membrane in the staining solution for 1-5 minutes with gentle agitation. Protein bands should appear as pink/red.

  • Destaining/Washing: Wash the membrane with deionized water to reduce the background and visualize the protein bands.

  • Documentation: Image the stained membrane. The stain can serve as a confirmation of successful protein transfer before proceeding to immunoblotting.

  • Reversal: To proceed with immunodetection, the stain can be removed by washing the membrane with a mild alkaline solution (e.g., 0.1 M NaOH) or an appropriate buffer like TBST until the membrane is colorless.

Quantitative Data for On-Membrane Staining:

ParameterValueReference(s)
Sensitivity Not established
Linear Range Not established
Limit of Detection Not established

Compatibility with Downstream Applications

A critical consideration for any protein stain is its compatibility with downstream analytical techniques, most notably mass spectrometry (MS).

Mass Spectrometry Compatibility

There is currently no direct evidence in the reviewed literature to confirm the compatibility of this compound with mass spectrometry analysis of proteins extracted from gels or membranes. Stains that bind non-covalently, like Coomassie Blue, are generally compatible with MS after a thorough destaining process.[12][13] Since this compound also binds non-covalently, it is plausible that it could be compatible with MS. However, without specific studies, this remains an open question.

Destaining for Mass Spectrometry (Hypothetical)

Should one attempt to use this compound-stained protein bands for MS analysis, a rigorous destaining protocol would be essential. A suggested starting point would be to adapt protocols used for Coomassie-stained gels, which typically involve washes with solutions containing ammonium bicarbonate and acetonitrile to remove the dye.[14]

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Note: The above DOT script is a placeholder as Graphviz cannot render complex chemical structures directly. A proper chemical structure diagram would be inserted here in a final document.

Experimental Workflow for In-Gel Protein Staining

In_Gel_Staining_Workflow cluster_workflow In-Gel Protein Staining with this compound (Hypothetical) electrophoresis 1. SDS-PAGE fixation 2. Fixation (e.g., 40% Ethanol, 10% Acetic Acid) electrophoresis->fixation wash1 3. Washing (Deionized Water) fixation->wash1 staining 4. Staining (0.05% this compound in 5% Acetic Acid) wash1->staining destaining 5. Destaining (e.g., 10% Ethanol, 5% Acetic Acid) staining->destaining visualization 6. Visualization & Documentation destaining->visualization On_Membrane_Staining_Workflow cluster_workflow On-Membrane Protein Staining with this compound (Hypothetical) transfer 1. Protein Transfer (Western Blot) wash1 2. Membrane Wash (Deionized Water) transfer->wash1 staining 3. Staining (0.1% this compound in 1% Acetic Acid) wash1->staining wash2 4. Destaining/Washing (Deionized Water) staining->wash2 documentation 5. Documentation wash2->documentation reversal 6. Reversal for Immunodetection (e.g., 0.1 M NaOH or TBST) documentation->reversal

References

Erythrosin B: A Technical Guide to Safety and Toxicity for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Erythrosin B (FD&C Red No. 3) for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C.I. 45430; FD&C Red No. 3) is a xanthene dye, specifically a tetraiodinated derivative of fluorescein, widely utilized as a coloring agent in foods, pharmaceuticals, and cosmetics.[1][2][3] Its distinct chemical structure, containing four iodine atoms, contributes to both its coloring properties and its complex toxicological profile.[4] For researchers employing this compound as a biological stain, photosensitizer, or in other laboratory applications, a thorough understanding of its safety and toxicity is paramount.[4][5][6] This guide provides a comprehensive overview of the toxicological data, outlines key experimental methodologies, and visualizes associated mechanisms to inform safe handling and experimental design.

Chemical and Physical Properties

A foundational understanding of this compound's properties is essential for its safe use.

PropertyValueReference
CAS Number 16423-68-0[5][7]
Molecular Formula C20H6I4Na2O5N/A
Molecular Weight 879.86 g/mol [7]
Appearance Brown powder[7]
Solubility Soluble in water and methanol[7]

Regulatory Overview and Acceptable Daily Intake (ADI)

This compound is an approved food dye by the U.S. Food and Drug Administration (FDA).[1] However, concerns about its safety have led to regulatory scrutiny. A study on Wistar rats investigated toxicity at doses relative to the Acceptable Daily Intake (ADI) of 0.1 mg/kg body weight.[8][9]

Toxicological Profile

The safety profile of this compound is multifaceted, with data spanning acute to chronic exposure across various biological endpoints.

Acute Toxicity

Acute toxicity studies establish the short-term adverse effects of a substance. The LD50 (Lethal Dose, 50%) is a primary metric.

Parameter Species Route Value Reference
LD50RatOral1840 mg/kg[5][7][10]
LD50MouseOral1264 mg/kg[7]
LD50RatDermal> 2000 mg/kg[5][11]

The data indicates that this compound is harmful if swallowed.[5][10][12][13]

Genotoxicity and Mutagenicity

Genotoxicity data for this compound is complex and, at times, inconclusive.[1]

  • In Vitro Studies: In HepG2 cells (human liver carcinoma cells), this compound demonstrated genotoxic effects at concentrations of 70.0 µg/mL and mutagenic effects at multiple concentrations.[1][3] The mechanism is suggested to be aneugenic (causing chromosome loss or gain) rather than clastogenic (causing chromosome breakage).[1][3] In Allium cepa root cells, it induced a significant increase in chromosomal aberrations and DNA damage, inhibiting mitosis at higher concentrations.[14]

  • Somatic Mutation: Studies in Drosophila melanogaster have produced inconclusive results regarding somatic mutation and recombination.[14]

Genotoxicity_Workflow HepG2 HepG2 Comet Comet HepG2->Comet CBMN CBMN HepG2->CBMN DNA_Damage DNA_Damage Comet->DNA_Damage Aneugenicity Aneugenicity CBMN->Aneugenicity AlliumCepa AlliumCepa AlliumCepa->Comet Chromo Chromo AlliumCepa->Chromo Cytotoxicity Cytotoxicity AlliumCepa->Cytotoxicity Chromo->DNA_Damage TestSubstance TestSubstance

Carcinogenicity

Long-term studies have investigated the carcinogenic potential of this compound. In a lifetime feeding study in rats, a statistically significant increase in the incidence of thyroid follicular cell adenomas was observed in male rats receiving 4.0% this compound in their diet.[15] This effect is thought to be secondary to chronic stimulation of the thyroid by thyroid-stimulating hormone (TSH).[16] The no-observed-adverse-effect levels (NOAELs) from this study were determined.[15]

ParameterSpeciesValueReference
NOAEL (Male)Rat0.5% in diet (251 mg/kg/day)[15]
NOAEL (Female)Rat1.0% in diet (641 mg/kg/day)[15]
Reproductive and Developmental Toxicity

Studies on reproductive and developmental toxicity have shown mixed but generally mild effects at lower doses.

  • In a multi-generational study in mice, dietary levels up to 0.045% showed no adverse effects on litter size, weight, or sex ratio at birth.[17][18]

  • Some studies indicate that this compound is toxic to spermatogenesis processes in mice at higher doses (68 and 136 mg/kg), leading to decreased sperm count and motility and an increase in sperm head abnormalities.[1][19]

  • Developmental studies in rats found no evidence of psychotoxicity or teratogenic effects.[20]

Neurotoxicity

Evidence suggests that this compound can exert neurotoxic effects.

  • Mechanism: Studies suggest it can inhibit the accumulation of various neurotransmitters in the brain, potentially through a nonspecific membrane alteration effect.[21] It has also been shown to induce anxiety-like behavior and memory impairment in rats, associated with increased acetylcholinesterase activity and oxido-nitrergic stress.[22]

  • Dose-Dependent Effects: A study in Wistar rats demonstrated that even at doses below the ADI, this compound could suppress antioxidative enzyme activity, increase lipid peroxidation, and cause DNA damage in the brain.[8] Histopathological changes included vacuolization, shrunken cells, and pyknotic nuclei.[8] Single high doses (10-200 mg/kg) in rats have been shown to reduce motor activity by affecting regional serotonergic activity.[23]

Phototoxicity

This compound is a known photosensitizer. Upon exposure to light, it can generate reactive oxygen species (ROS), leading to cellular damage. This property has been studied as a toxic mechanism against nematode larvae.[24] The photodynamic action is dependent on the dye concentration and the duration of light exposure. This mechanism is also responsible for its ability to photoinactivate enzymes like acetylcholinesterase, primarily through a singlet oxygen-mediated pathway.[25]

Phototoxicity_Mechanism EryB This compound (Ground State) EryB_Excited This compound* (Excited Triplet State) EryB->EryB_Excited Light Light Absorption (Visible Spectrum) Light->EryB_Excited ROS Singlet Oxygen (¹O₂) (Reactive Oxygen Species) EryB_Excited->ROS + ³O₂ Oxygen Molecular Oxygen (³O₂) Oxygen->ROS Damage Cellular Damage (Oxidative Stress) ROS->Damage Oxidation Cell Biological Molecules (Lipids, Proteins, DNA) Cell->Damage

Effects on Thyroid Function

Due to its high iodine content, this compound can interfere with thyroid function.[2]

  • Mechanism: It inhibits the enzyme 5'-deiodinase, which is responsible for the conversion of thyroxine (T4) to the more active triiodothyronine (T3) in peripheral tissues like the liver.[16][26][27] This structural similarity to thyroid hormones allows it to compete for binding sites on transport proteins and deiodinase enzymes.[4]

  • In Vivo Effects: In rats, high dietary intake (4%) disrupts the pituitary-thyroid axis, leading to an increased TSH response.[16] In humans, a high dose (200 mg/day) led to a significant increase in basal TSH levels, likely due to the antithyroid effect of increased serum iodide concentrations.[2]

Thyroid_Interference EryB This compound (High Iodine Content) Deiodinase 5'-Deiodinase Enzyme (in Liver, Pituitary) EryB->Deiodinase Inhibits T3 Triiodothyronine (T3) (Active Hormone) T4 Thyroxine (T4) (Prohormone) T4->T3 Conversion Pituitary Pituitary Gland T3->Pituitary Negative Feedback TSH TSH Secretion Pituitary->TSH Stimulates Thyroid Thyroid Gland TSH->Thyroid Stimulates Thyroid->T4 Produces

Key Experimental Protocols

Reproducibility in toxicology relies on standardized protocols. Methodologies for key assays are outlined below, based on standard practices and OECD guidelines.[28][29]

Ames Test (Bacterial Reverse Mutation Assay)
  • Principle: This test uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow without supplemental histidine. A mutagen can cause a reverse mutation, restoring the ability to synthesize histidine.

  • Methodology:

    • Strains: Typically includes TA98, TA100, TA1535, and TA1537 to detect different types of mutations (e.g., frameshift, base-pair substitution).

    • Metabolic Activation: The test is run with and without a mammalian liver extract (S9 fraction) to simulate metabolic processes that might convert a pro-mutagen into an active mutagen.

    • Procedure: this compound at various concentrations is mixed with the bacterial culture and the S9 mix (if used) in soft agar. This mixture is poured onto a minimal glucose agar plate.

    • Incubation: Plates are incubated at 37°C for 48-72 hours.

    • Analysis: The number of revertant colonies (his+) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.

Comet Assay (Single Cell Gel Electrophoresis)
  • Principle: This is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[8][9]

  • Methodology:

    • Cell Treatment: Cells (e.g., HepG2 or primary cells from treated animals) are exposed to this compound.[1]

    • Embedding: Cells are suspended in low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

    • Lysis: Slides are immersed in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the DNA as a nucleoid.

    • Unwinding & Electrophoresis: Slides are placed in an alkaline (pH > 13) or neutral buffer to unwind the DNA. Electrophoresis is then performed, causing broken DNA fragments to migrate away from the nucleoid, forming a "comet tail."

    • Analysis: After staining with a fluorescent DNA dye (e.g., ethidium bromide), the comets are visualized by fluorescence microscopy. Image analysis software quantifies the extent of DNA damage by measuring parameters like tail length, percentage of DNA in the tail, and tail moment.[8]

Acute Oral Toxicity Study (e.g., OECD Guideline 423/425)
  • Principle: To determine the LD50 and observe signs of toxicity following a single oral dose. The Acute Toxic Class Method (TG 423) or the Up-and-Down Procedure (TG 425) are used to minimize animal usage.[30][31][32]

  • Methodology (Acute Toxic Class Method - TG 423):

    • Animals: Typically uses a single sex (usually female rats), as they are often slightly more sensitive.

    • Dosing: A stepwise procedure is used with fixed starting doses (e.g., 5, 50, 300, 2000 mg/kg). The test begins with a dose expected to cause some toxicity.

    • Procedure: A group of 3 animals is dosed. The outcome (mortality or survival) determines the next step.

      • If mortality occurs, the next group is dosed at a lower level.

      • If no mortality occurs, the next group is dosed at a higher level.

    • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days. Body weight is recorded, and a gross necropsy is performed on all animals at the end of the study.

    • Classification: The substance is classified into a toxicity category based on the pattern of mortality at specific dose levels.

Conclusion for the Researcher

This compound possesses a complex toxicity profile that warrants careful consideration in a research setting. While its acute toxicity is moderate, there is clear evidence of genotoxicity in vitro, potential for thyroid disruption, and neurotoxic effects, even at doses approaching the established ADI.[8] The compound's carcinogenicity in male rats appears linked to its secondary effect on the thyroid axis.[15] Furthermore, its potent phototoxicity is a critical handling and experimental consideration.[33]

Researchers should implement appropriate safety measures, including wearing gloves, lab coats, and eye protection, and avoiding the generation of dust.[7][12][13] Given the data on genotoxicity and organ-specific effects, exposure should be minimized. When designing experiments, potential confounding effects on thyroid function and neuronal activity must be considered. This guide serves as a technical foundation for informed risk assessment and the safe, effective use of this compound in scientific research.

References

Principle of the Erythrosin B Dye Exclusion Assay: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Erythrosin B dye exclusion assay is a widely utilized method for determining cell viability. This technique is predicated on the principle that viable cells, possessing intact and functional cell membranes, effectively exclude the this compound dye. Conversely, non-viable or dead cells, which have compromised membrane integrity, are unable to prevent the dye from entering the cytoplasm. Consequently, these non-viable cells become stained, allowing for their differentiation and quantification. This guide provides a comprehensive overview of the core principles, detailed experimental protocols for both manual and automated cell counting, a comparative analysis with other common viability assays, and troubleshooting guidance. This compound is increasingly recognized as a safer and often more reliable alternative to the traditional Trypan Blue dye, offering advantages in terms of reduced cytotoxicity and biohazard concerns.

Core Principle of this compound Dye Exclusion

The fundamental principle of the this compound dye exclusion assay lies in the selective permeability of the plasma membrane of living cells. A healthy cell maintains a robust membrane that acts as a physical barrier, regulating the passage of substances into and out of the cell. This compound is a polar molecule that cannot passively diffuse across an intact lipid bilayer.

In contrast, cells that have undergone apoptosis or necrosis lose the ability to maintain their membrane integrity. The compromised membrane becomes permeable to the this compound dye, which then enters the cell and binds to intracellular proteins, staining the cell a distinct pink or red color.[1][2] This allows for the direct visualization and quantification of viable (unstained) versus non-viable (stained) cells.

The process of membrane integrity loss is a key event in cell death. Various factors, including exposure to cytotoxic agents, physical stress, or the progression of apoptosis, can lead to the breakdown of the plasma membrane. This loss of integrity disrupts the cell's ability to maintain homeostasis, leading to the influx of extracellular components and the release of intracellular contents.

G cluster_0 Viable Cell cluster_1 Non-Viable Cell Intact Plasma\nMembrane Intact Plasma Membrane Unstained Cytoplasm Unstained Cytoplasm This compound (outside) This compound (outside)->Intact Plasma\nMembrane Impermeable Compromised Plasma\nMembrane Compromised Plasma Membrane Stained Cytoplasm Stained Cytoplasm Compromised Plasma\nMembrane->Stained Cytoplasm This compound (enters) This compound (enters)->Compromised Plasma\nMembrane Permeable Cell Suspension Cell Suspension Viable Cell Viable Cell Cell Suspension->Viable Cell Healthy Non-Viable Cell Non-Viable Cell Cell Suspension->Non-Viable Cell Dead/Dying

Principle of this compound Dye Exclusion.

Data Presentation: Comparative Analysis

This compound demonstrates comparable and, in some instances, superior performance to Trypan Blue and correlates well with fluorescence-based methods like Acridine Orange/Propidium Iodide (AO/PI) staining.

ParameterThis compoundTrypan BlueAO/PI (Fluorescence)
Principle Dye ExclusionDye ExclusionNucleic Acid Staining
Stains Non-viable cellsNon-viable cellsLive (Green), Dead (Red)
Toxicity Low, Biosafe[3]Carcinogenic, Cytotoxic[3]Intercalating agents
Incubation Time Not required[4]1-5 minutes1-2 minutes
Interference Minimal with serum proteinsBinds to serum proteins[3]Minimal
Quantitative Comparison of Viability Assays

The following table summarizes a comparative study on Chinese Hamster Ovary (CHO) and Jurkat cells, assessing viability with this compound, Trypan Blue, and AO/PI.

Cell LineConditionThis compound (% Viability)Trypan Blue (% Viability)AO/PI (% Viability)
CHO High Viability~95%~95%~95%
Mixed Population 1~50%~50%~50%
Mixed Population 2~30%~30%~30%
Low Viability~12%~12%~12%
Jurkat High Viability~90%~90%~90%
Mixed Population~70%~70%~70%
Low Viability<20%<20%<20%

Data adapted from DeNovix Technical Note 226.[5]

Experimental Protocols

Preparation of this compound Staining Solution

Materials:

  • This compound powder

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.22 µm syringe filter

  • Sterile container

Procedure for 0.1% (w/v) Stock Solution:

  • Weigh 100 mg of this compound powder.

  • Dissolve the powder in 100 mL of PBS to achieve a 0.1% (w/v) concentration.

  • Mix thoroughly until the dye is completely dissolved.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile container.

  • Store the solution protected from light at 2-8°C.

For a 0.02% working solution, dilute the 0.1% stock solution 1:5 in sterile PBS.

Manual Cell Counting with a Hemocytometer

Materials:

  • Cell suspension

  • 0.02% this compound solution

  • Hemocytometer with coverslip

  • Microscope

  • Pipettes

  • Microcentrifuge tubes

Procedure:

  • Obtain a representative sample of the cell suspension. Ensure the cells are evenly suspended by gentle mixing.

  • In a microcentrifuge tube, mix the cell suspension with the 0.02% this compound solution at a 1:1 ratio (e.g., 20 µL of cell suspension + 20 µL of this compound).

  • Mix the sample gently by pipetting up and down. No incubation period is necessary.[4]

  • Clean the hemocytometer and coverslip with 70% ethanol and wipe dry.

  • Carefully load 10-15 µL of the stained cell suspension into the counting chamber of the hemocytometer.

  • Place the hemocytometer on the microscope stage and focus on the grid lines.

  • Count the total number of viable (unstained) and non-viable (stained pink/red) cells in the four large corner squares and the central large square.

  • Calculate the cell concentration and viability using the following formulas:

    • Total Cells/mL = (Total cells counted / Number of squares counted) x Dilution factor x 10^4

    • Viable Cells/mL = (Viable cells counted / Number of squares counted) x Dilution factor x 10^4

    • % Viability = (Viable cells counted / Total cells counted) x 100

G cluster_prep Sample Preparation cluster_count Manual Counting cluster_calc Calculation Cell Suspension Cell Suspension Mix 1:1 with this compound Mix 1:1 with this compound Cell Suspension->Mix 1:1 with this compound Load Hemocytometer Load Hemocytometer Mix 1:1 with this compound->Load Hemocytometer Microscope Observation Microscope Observation Load Hemocytometer->Microscope Observation Count Viable and Non-viable Cells Count Viable and Non-viable Cells Microscope Observation->Count Viable and Non-viable Cells Calculate Total Cells/mL Calculate Total Cells/mL Count Viable and Non-viable Cells->Calculate Total Cells/mL Calculate Viable Cells/mL Calculate Viable Cells/mL Calculate Total Cells/mL->Calculate Viable Cells/mL Calculate % Viability Calculate % Viability Calculate Viable Cells/mL->Calculate % Viability

Manual Cell Counting Workflow.

Automated Cell Counting

Materials:

  • Cell suspension

  • 0.02% this compound solution

  • Automated cell counter (e.g., DeNovix CellDrop™, Logos Biosystems LUNA™)

  • Appropriate consumables for the automated counter

Procedure (Example using DeNovix CellDrop™):

  • Prepare the stained cell sample as described in the manual counting protocol (1:1 ratio of cell suspension to 0.02% this compound).

  • Launch the this compound application on the instrument.

  • Enter the sample name and any other relevant information.

  • Ensure the dilution factor is set correctly (typically 2 for a 1:1 dilution).

  • Pipette the required volume of the stained cell suspension into the measurement chamber.

  • Adjust focus and exposure as needed, following the on-screen guides.

  • Initiate the cell count. The instrument will automatically report the total, live, and dead cell concentrations, as well as the percent viability.

Troubleshooting and Considerations

IssuePossible CauseRecommendation
Low cell viability in healthy cultures Over-mixing or harsh pipetting causing cell damage.Handle cells gently during preparation.
Contaminated stain or buffer.Use fresh, sterile reagents.
High background staining High cell density leading to leakage from dead cells.Dilute the cell sample to an appropriate concentration.
Extended time between staining and counting.Count cells promptly after adding the dye.
Inconsistent results Inaccurate pipetting.Calibrate and use pipettes correctly.
Non-homogenous cell suspension.Ensure the cell suspension is thoroughly but gently mixed before sampling.
Debris in the sample.If possible, wash cells to remove debris before staining.

Note: While this compound is generally non-toxic to cells for the duration of the assay, prolonged exposure can eventually lead to staining of live cells.[6] Therefore, it is recommended to perform the cell count shortly after adding the dye.

Conclusion

The this compound dye exclusion assay is a robust, reliable, and safer alternative to traditional Trypan Blue staining for the assessment of cell viability. Its simple principle, ease of use, and compatibility with both manual and automated cell counting methods make it a valuable tool for researchers, scientists, and professionals in drug development. By understanding the core principles and adhering to standardized protocols, accurate and reproducible cell viability data can be consistently obtained.

References

Erythrosin B as a Photosensitizer in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Erythrosin B (EryB), a xanthene dye approved by the U.S. Food and Drug Administration (FDA) as a food colorant (FD&C Red No. 3), has garnered significant attention as a potent photosensitizer for a range of biological applications. Its favorable safety profile, high molar absorptivity in the visible spectrum, and efficient generation of cytotoxic reactive oxygen species (ROS) upon light activation make it a compelling candidate for photodynamic therapy (PDT) against cancerous cells and antimicrobial photodynamic therapy (aPDT) against pathogenic microorganisms. This guide provides an in-depth technical overview of this compound's core mechanisms, quantitative photophysical and biological efficacy data, detailed experimental protocols, and key cellular signaling pathways involved in its action.

Mechanism of Photosensitization

Photodynamic therapy operates on the principle of combining a non-toxic photosensitizer, light of a specific wavelength, and molecular oxygen to produce highly reactive cytotoxic species. The process, initiated by the absorption of a photon by this compound, can be summarized in the following steps:

  • Photoexcitation: The this compound molecule in its ground state (S₀) absorbs a photon, transitioning to an excited singlet state (S₁).

  • Intersystem Crossing: The molecule then undergoes intersystem crossing (ISC) to a longer-lived, metastable triplet state (T₁). This step is highly efficient for this compound.

  • Energy Transfer (Type II Reaction): The triplet-state photosensitizer can transfer its energy directly to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂). Singlet oxygen is considered the primary cytotoxic agent in this compound-mediated PDT, causing oxidative damage to cellular components like lipids, proteins, and nucleic acids due to its high reactivity and short lifetime (<0.05 µs).[1][2][3]

  • Electron Transfer (Type I Reaction): Alternatively, the triplet-state photosensitizer can react with a substrate molecule through electron transfer, producing free radicals and radical ions. These species can then react with oxygen to produce other ROS, such as superoxide anions and hydroxyl radicals.

The Type II pathway, leading to singlet oxygen production, is generally considered the dominant mechanism for this compound.[2]

PDT_Mechanism cluster_PS This compound (PS) cluster_Reactions Photodynamic Reactions S0 Ground State (S₀) S1 Excited Singlet State (S₁) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence O2 Molecular Oxygen (³O₂) T1->O2 Energy Transfer (Type II) ROS Singlet Oxygen (¹O₂) & other ROS O2->ROS Damage Oxidative Cellular Damage ROS->Damage Light Light (hν) Light->S0 Absorption Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells 1. Culture Target Cells (e.g., H357, DOK, S. mutans) incubate 3. Incubate Cells with this compound (e.g., 70 µM - 1100 µM) prep_cells->incubate prep_ery 2. Prepare this compound Stock (e.g., in PBS or culture medium) prep_ery->incubate wash 4. Wash to Remove Unbound Photosensitizer (Optional, protocol-dependent) incubate->wash irradiate 5. Irradiate with Light (e.g., 470-530 nm, 40-125 J/cm²) wash->irradiate recover 6. Post-Irradiation Incubation (e.g., 24 hours) irradiate->recover assess 7. Assess Viability / Outcome (CFU count, MTT/AlamarBlue, Apoptosis Assay) recover->assess Apoptosis_Pathway PDT-Induced Apoptotic Pathway cluster_light Initiation cluster_ros Execution EryB This compound (in Mitochondria) ROS ¹O₂ Generation EryB->ROS Type II Reaction Light Light (hν) Light->EryB MitoDamage Mitochondrial Damage ROS->MitoDamage DeltaPsi Loss of ΔΨm MitoDamage->DeltaPsi CytC Cytochrome c Release DeltaPsi->CytC Casp9 Caspase-9 Activation CytC->Casp9 forms Apoptosome Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis cleaves substrates CRET_PDT Light-Independent 'Dark' PDT Dioxetane Dioxetane Scaffold (Energy Donor) Energy Chemiluminescence (Chemical Energy) Dioxetane->Energy releases EryB This compound (Energy Acceptor) T1 EryB Triplet State (T₁) EryB->T1 Breakdown Chemical Trigger (e.g., enzyme, pH) Breakdown->Dioxetane initiates breakdown Energy->EryB CRET ROS ROS Generation T1->ROS

References

Erythrosin B: A Comprehensive Technical Guide for Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Discovery, History, and Application of Erythrosin B for Researchers, Scientists, and Drug Development Professionals.

Introduction: From Food Dye to a Versatile Scientific Tool

This compound, also known as Acid Red 51 or FD&C Red No. 3, is a xanthene dye that has transcended its initial application as a food colorant to become a valuable tool in a diverse range of scientific research fields.[1][2] Its unique physicochemical properties, including its vibrant color, fluorescence, and photosensitivity, have led to its adoption in cell biology, neuroscience, microbiology, and photodynamic therapy. This technical guide provides an in-depth exploration of the discovery, history, and multifaceted applications of this compound in scientific research, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways.

Discovery and Historical Perspective

This compound was first synthesized in 1876 by the Swiss chemist J. T. T. Hundt. Initially, it was primarily used as a dye for textiles and later as a color additive in food and cosmetics. Its journey into the realm of scientific research began with its application as a biological stain, where its ability to impart a distinct red color to cellular components proved useful in microscopy.[2][3] Over time, researchers began to uncover its more complex biological activities, leading to its use in sophisticated applications far beyond simple staining.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is crucial for its effective application in research. A summary of these properties is presented in the table below.

PropertyValueReference
Chemical Formula C₂₀H₆I₄Na₂O₅[2]
Molecular Weight 879.86 g/mol [2]
Appearance Red to reddish-brown powder[4]
Solubility in Water 11%[5]
Solubility in Ethanol 11%[5]
Absorption Maximum (λmax) 524-527 nm[5]
C.I. Number 45430[5]
CAS Number 16423-68-0

Synthesis of this compound

This compound is synthesized through the iodination of fluorescein. The process involves the reaction of fluorescein with iodine in an alkaline solution.

Synthesis Workflow

G cluster_synthesis This compound Synthesis Fluorescein Fluorescein Reaction_Mixture Reaction Mixture Fluorescein->Reaction_Mixture Iodine Iodine (I₂) Iodine->Reaction_Mixture Alkaline_Solution Alkaline Solution (e.g., NaOH) Alkaline_Solution->Reaction_Mixture Erythrosin_B This compound Iodination Iodination Reaction_Mixture->Iodination Iodination Iodination->Erythrosin_B

Caption: A simplified workflow for the synthesis of this compound from fluorescein.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline for the laboratory synthesis of this compound.

Materials:

  • Fluorescein

  • Iodine

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Reaction flask with a reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve a known quantity of fluorescein in a dilute aqueous solution of sodium hydroxide in the reaction flask.

  • In a separate container, dissolve a stoichiometric excess of iodine in ethanol.

  • Slowly add the iodine solution to the fluorescein solution while stirring continuously.

  • Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the solution with a suitable acid (e.g., hydrochloric acid) to precipitate the this compound.

  • Collect the precipitate by filtration and wash it with distilled water to remove any unreacted starting materials and salts.

  • Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol-water) to obtain the purified product.

  • Dry the purified this compound in a vacuum oven.

Applications in Scientific Research

This compound has a wide array of applications in scientific research, primarily due to its properties as a vital stain, a photosensitizer, and a modulator of biological processes.

Cell Viability and Cytotoxicity Assays

One of the most common applications of this compound is as a vital dye to assess cell viability.[6] It functions as a dye exclusion test, where viable cells with intact cell membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear red.[6][7] This makes it a safer alternative to the commonly used Trypan Blue, which is a suspected carcinogen.[7]

Cell LineStaining MethodReported Viability (%)Key FindingsReference
CHOThis compoundComparable to Trypan BlueThis compound is as effective as Trypan Blue for determining the viability of cultured CHO cells.[6]
JurkatThis compoundComparable to Trypan Blue & AO/PIConsistent viability determination across different cell densities.[6]
HEK293TThis compoundLower than Trypan Blue in low viability samplesThis compound appeared to be more sensitive in detecting dead cells.[8]
CHO-K1This compoundComparable to Trypan BlueHigh correlation with theoretical viabilities for both dyes.[8]
Mammalian Monolayer CulturesThis compoundStains 100% of lethally treated cellsTrypan Blue only stained about 60% of non-viable cells. This compound is a more reliable vital exclusion dye.[9][10]

Materials:

  • This compound solution (e.g., 0.4% in PBS)

  • Cell suspension

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Prepare a single-cell suspension of the cells to be counted.

  • Mix a small volume of the cell suspension with an equal volume of the this compound solution (1:1 ratio).

  • Incubate the mixture for 1-2 minutes at room temperature.

  • Load the mixture into a hemocytometer.

  • Under a microscope, count the number of stained (non-viable) and unstained (viable) cells in the central grid of the hemocytometer.

  • Calculate the percentage of viable cells using the following formula: % Viability = (Number of unstained cells / Total number of cells) x 100

G cluster_workflow Cell Viability Assay Workflow Start Start with Cell Suspension Mix Mix with this compound Start->Mix Incubate Incubate (1-2 min) Mix->Incubate Load Load on Hemocytometer Incubate->Load Count Count Stained and Unstained Cells Load->Count Calculate Calculate % Viability Count->Calculate

Caption: Workflow for determining cell viability using this compound.

Photodynamic Therapy (PDT)

This compound is an effective photosensitizer, meaning it can be excited by light of a specific wavelength to generate reactive oxygen species (ROS), which are cytotoxic to cells. This property is harnessed in photodynamic therapy (PDT) for the treatment of cancers and microbial infections. Upon light activation, this compound transitions to an excited triplet state, which then transfers its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).

This compound-mediated PDT can induce cell death through two primary pathways: apoptosis (programmed cell death) and necrosis (uncontrolled cell death). The dominant pathway often depends on the dose of this compound and the light intensity.

G cluster_pdt This compound-Mediated Photodynamic Therapy cluster_activation Photosensitizer Activation cluster_cell_death Cell Death Pathways Erythrosin_B This compound Excited_EB Excited this compound* Erythrosin_B->Excited_EB Absorption Light Light (Visible Spectrum) Light->Excited_EB ROS Reactive Oxygen Species (¹O₂) Excited_EB->ROS Energy Transfer Oxygen Molecular Oxygen (³O₂) Oxygen->ROS Cellular_Damage Cellular Damage (Mitochondria, ER, etc.) ROS->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis Low Dose PDT Necrosis Necrosis Cellular_Damage->Necrosis High Dose PDT Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation Caspase Cascade Membrane_Disruption Membrane Disruption Necrosis->Membrane_Disruption Loss of Membrane Integrity Cell_Death_A Programmed Cell Death Caspase_Activation->Cell_Death_A Execution Cell_Death_N Cell Lysis Membrane_Disruption->Cell_Death_N Lysis

Caption: Signaling pathways of cell death induced by this compound-mediated PDT.

Materials:

  • Cancer or microbial cell line of interest

  • This compound stock solution

  • Appropriate cell culture medium

  • Light source with a specific wavelength (e.g., LED array)

  • 96-well plates

  • Cell viability assay kit (e.g., MTT or a live/dead staining kit)

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 1-4 hours) in the dark to allow for cellular uptake.

  • Wash the cells with PBS to remove any unbound this compound.

  • Expose the cells to a light source at the appropriate wavelength and intensity for a defined duration. Include a dark control group (treated with this compound but not exposed to light) and a light-only control group (exposed to light without this compound).

  • After irradiation, incubate the cells for a further period (e.g., 24 hours) to allow for the induction of cell death.

  • Assess cell viability using a standard assay (e.g., MTT assay or by staining with a viability dye).

  • Calculate the percentage of cell death for each treatment group compared to the untreated control.

Neuroscience Research: Inhibition of Dopamine Transport

This compound has been shown to inhibit the uptake of the neurotransmitter dopamine in rat brain synaptosomes.[11] This effect is thought to be due to its interaction with the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft.

ParameterValueReference
Half-maximal inhibitory concentration (IC₅₀) 45 µM[11]
Mechanism of Inhibition Uncompetitive[11]

Materials:

  • Rat brain tissue (specifically the striatum)

  • Sucrose solution (e.g., 0.32 M)

  • Krebs-Ringer buffer

  • Radiolabeled dopamine (e.g., ³H-dopamine)

  • This compound solutions of varying concentrations

  • Scintillation counter and vials

  • Filtration apparatus

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh rat striatal tissue in ice-cold sucrose solution.

    • Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

  • Dopamine Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with different concentrations of this compound (or vehicle for control) for a short period at 37°C.

    • Initiate the uptake reaction by adding a known concentration of ³H-dopamine.

    • Allow the uptake to proceed for a defined time (e.g., 5 minutes).

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular ³H-dopamine.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the amount of radioactivity retained on the filters (representing intracellular ³H-dopamine) using a scintillation counter.

    • Calculate the percentage of inhibition of dopamine uptake for each this compound concentration compared to the control.

G cluster_workflow Dopamine Uptake Inhibition Assay Workflow Start Prepare Synaptosomes Preincubate Pre-incubate with this compound Start->Preincubate Add_Dopamine Add ³H-Dopamine Preincubate->Add_Dopamine Incubate Incubate (Uptake) Add_Dopamine->Incubate Terminate Terminate by Filtration Incubate->Terminate Quantify Quantify Radioactivity Terminate->Quantify Calculate Calculate % Inhibition Quantify->Calculate

Caption: Workflow for assessing the inhibition of dopamine uptake by this compound.

Conclusion

This compound has evolved from a simple coloring agent to a sophisticated and versatile tool in the arsenal of researchers across multiple scientific disciplines. Its utility as a safer and effective alternative to traditional vital stains, its potential in photodynamic therapy, and its ability to modulate neuronal processes underscore its importance in modern scientific investigation. This technical guide has provided a comprehensive overview of its history, properties, synthesis, and key applications, complete with detailed experimental protocols and data, to empower researchers in their utilization of this remarkable compound. As research continues to unfold, the full potential of this compound in advancing our understanding of biology and medicine is yet to be fully realized.

References

Erythrosin B: A Technical Guide to Solubility and Stability in Buffered Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Erythrosin B in various buffer systems. The information is intended to assist researchers, scientists, and drug development professionals in the effective preparation, handling, and application of this compound solutions.

Introduction

This compound, a tetra-iodinated xanthene dye, is widely utilized in various scientific and industrial applications. It serves as a biological stain, a food colorant (FD&C Red No. 3), a photosensitizer, and a key component in various assays, including cell viability assessments.[1][2][3] Understanding its solubility and stability in different aqueous environments is critical for ensuring the accuracy, reproducibility, and reliability of experimental results. This guide summarizes key quantitative data, outlines experimental protocols, and provides visual workflows to facilitate its appropriate use.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 16423-68-0[4][5][6]
Molecular Formula C₂₀H₆I₄Na₂O₅[3][4]
Molecular Weight 879.86 g/mol [3][4]
Appearance Deep red to brown fine powder[3][7]
pKa 4.1 (at 25°C)[7]
λmax 525-540 nm in aqueous solution[4][6][7]

Solubility of this compound

The solubility of this compound is highly dependent on the solvent and the pH of the medium. It is generally more soluble in organic solvents and aqueous solutions with a neutral to alkaline pH.

Solubility in Organic Solvents

This compound exhibits good solubility in several common organic solvents. This property is often utilized for the preparation of concentrated stock solutions, which can then be diluted into aqueous buffers for final applications.

SolventSolubilityReference
Dimethylformamide (DMF)~30 mg/mL[4][6]
Dimethyl sulfoxide (DMSO)~30 - 60 mg/mL (Sonication may be required)[4][6][8][9][10]
Ethanol~30 mg/mL[4][6]
Alcohol5.0% (w/v)[11]
Cellosolve7.0% (w/v)[11]
Glycol8.25% (w/v)[11]
Solubility in Aqueous Buffers

The solubility of this compound in aqueous solutions is significantly influenced by pH. It is notably insoluble in acidic conditions (pH 3-5).[2][3][12] For practical applications, neutral to alkaline buffers are recommended.

Buffer/SolventpHSolubilityReference
WaterNeutral9 g/100 mL (90 mg/mL) at 25°C; 100 g/L (100 mg/mL)[2][7][12]
Phosphate-Buffered Saline (PBS)7.2~10 mg/mL[4][6]
Phosphate-Buffered Saline (PBS)Not Specified33.33 mg/mL (Ultrasonic assistance may be needed)[5]
1 M Ammonium Hydroxide (NH₄OH)Alkaline1 mg/mL
Tris-HCl BufferNot SpecifiedA 2% (w/w) stock solution can be prepared in 0.1M Tris-HCl.[13]

Stability of this compound

The stability of this compound is a critical factor for its successful application, with pH, light, and temperature being the primary influencing factors. Aqueous solutions of this compound are not recommended for long-term storage and should ideally be prepared fresh.[4] If storage is necessary, solutions should be kept at -20°C for up to one month.[5][14]

pH Stability

This compound is most stable in neutral to alkaline conditions. It is not recommended for use in solutions with a pH below 5.0 due to its poor solubility and stability.[2][3][12] It is reported to be stable at pH 7 and 8.[2][3][12]

Photostability

This compound exhibits poor to fair stability when exposed to light.[2][12] It can undergo photodegradation or photobleaching, which may affect its performance as a dye and photosensitizer.[15][16] Therefore, it is crucial to protect this compound powder and its solutions from light.

Thermal Stability

While the solid form is stable at room temperature, the stability of this compound in aqueous solutions can be affected by temperature.[7] One study noted its poor thermal stability in aqueous solutions.[17]

Chemical Compatibility

This compound is incompatible with strong oxidizing agents.[7]

Experimental Protocols

Preparation of a 2% (w/w) this compound Stock Solution in Tris-HCl Buffer[14]

This protocol is suitable for preparing a concentrated stock solution for applications such as cell viability assays.

  • Prepare 0.1M Tris-HCl Buffer: Dilute a 1M Tris-HCl stock solution 1:10 with sterile distilled water (e.g., 5 mL of 1M Tris-HCl added to 45 mL of water).

  • Weigh this compound: Directly weigh 0.8 g of this compound powder into a 50 mL tube.

  • Dissolve in Buffer: Add the 0.1M Tris-HCl buffer to the tube to a final weight of 40 g.

  • Mix Thoroughly: Vortex the solution until the this compound is completely dissolved.

  • Storage: Store the stock solution with the cap sealed with parafilm. Note that attempting to make a higher concentration may result in incomplete dissolution.

Preparation of a 0.1% (w/w) this compound Working Solution[14]
  • Prepare Diluted Tris-HCl: In a 15 mL centrifuge tube, mix 9.5 mL of sterile distilled water with 0.5 mL of 1M Tris-HCl buffer and vortex.

  • Adjust Volume: Remove 0.5 mL of this solution to have a final volume of 9.5 mL.

  • Vortex Stock Solution: Ensure the 2% (w/w) this compound stock solution is homogenous by vortexing.

  • Dilute to Working Solution: Add 0.5 mL of the 2% stock solution to the 9.5 mL of diluted Tris-HCl buffer to obtain a final volume of 10 mL of 0.1% working solution.

General Protocol for Assessing this compound Stability

This general protocol outlines the steps for a basic stability study of this compound in a specific buffer using UV-Vis spectrophotometry.

  • Solution Preparation: Prepare a solution of this compound in the desired buffer at a known concentration. The concentration should be chosen to give an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0 at its λmax).

  • Initial Measurement: Immediately after preparation, measure the UV-Vis absorbance spectrum of the solution and record the absorbance at the λmax (around 525-540 nm). This will serve as the time-zero measurement.

  • Stress Conditions: Subject the solution to the desired stress conditions:

    • Thermal Stress: Store the solution at one or more elevated temperatures (e.g., 40°C, 60°C) in a temperature-controlled oven or water bath. Protect the solution from light.

    • Photostability: Expose the solution to a controlled light source as per ICH Q1B guidelines.[18][19][20][21][22] A dark control sample, protected from light (e.g., wrapped in aluminum foil), should be kept under the same temperature conditions.

    • pH Stress: Prepare solutions in buffers of different pH values and monitor their stability over time at a constant temperature.

  • Time-Point Measurements: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours, and then daily or weekly), withdraw an aliquot of the solution and measure its UV-Vis absorbance spectrum.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. The degradation kinetics can be determined by plotting the concentration or percentage remaining against time. For more detailed analysis of degradation products, HPLC methods can be employed.[23][24]

Visualizations

Experimental Workflow for Solution Preparation

G Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Weigh this compound Powder solvent Select Solvent (e.g., DMSO, Ethanol, Tris-HCl) start->solvent dissolve Dissolve Powder in Solvent (Vortex/Sonicate if needed) solvent->dissolve store_stock Store Stock Solution (Protected from light, -20°C or -80°C) dissolve->store_stock dilute Dilute Stock Solution into Buffer store_stock->dilute Aliquot from Stock buffer Prepare Aqueous Buffer (e.g., PBS, Tris-HCl) buffer->dilute use Use Freshly Prepared Working Solution dilute->use

Caption: Workflow for preparing this compound solutions.

Logical Workflow for Stability Assessment

G Logical Workflow for this compound Stability Assessment cluster_stress Stress Conditions prep Prepare this compound Solution in Buffer initial_analysis Initial Analysis (t=0) (UV-Vis/HPLC) prep->initial_analysis stress Expose to Stress Conditions initial_analysis->stress thermal Thermal stress->thermal photo Photochemical (Light) stress->photo ph pH Variation stress->ph analysis Analysis at Time Points (UV-Vis/HPLC) thermal->analysis photo->analysis ph->analysis data Data Analysis (Degradation Kinetics, Product Identification) analysis->data

Caption: Workflow for assessing this compound stability.

Conclusion

This technical guide provides essential data and protocols for the effective use of this compound in a research and development setting. The solubility of this compound is highly dependent on the choice of solvent and pH, with optimal solubility in organic solvents and neutral to alkaline aqueous buffers. Its stability is influenced by pH, light, and temperature, and it is recommended to use freshly prepared aqueous solutions. By following the outlined protocols and considering the stability constraints, researchers can ensure the reliability and consistency of their experimental outcomes when utilizing this versatile dye.

References

Methodological & Application

Application Notes: Erythrosin B Staining for Mammalian Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

A Safer, More Accurate Alternative to Trypan Blue

For researchers, scientists, and professionals in drug development, accurate assessment of cell viability is a cornerstone of reliable experimental outcomes. For decades, Trypan Blue has been the conventional dye for this purpose. However, its inherent cytotoxicity and potential carcinogenicity have prompted the search for safer and more effective alternatives.[1] Erythrosin B, a red food dye, has emerged as a superior option, offering a non-toxic, biosafe, and highly accurate method for distinguishing viable from non-viable mammalian cells.[1][2]

The principle behind this compound staining is analogous to that of Trypan Blue.[1] Viable cells, possessing intact and functional cell membranes, effectively exclude the polar this compound molecules and remain unstained.[1][2] In contrast, non-viable cells with compromised membrane integrity are unable to prevent the dye from entering, resulting in the staining of intracellular proteins and a distinct red or pink appearance.[3] This clear differentiation allows for straightforward quantification of live and dead cells within a population.

One of the key advantages of this compound is its lower toxicity to cells compared to Trypan Blue.[1][4] This is a critical factor, as the cytotoxicity of Trypan Blue can lead to an overestimation of cell death, particularly with prolonged incubation.[1] Furthermore, this compound exhibits greater stability under various storage conditions and is less affected by the presence of serum proteins, which can interfere with the accuracy of Trypan Blue staining.[1] These characteristics contribute to more consistent and reliable cell viability data.

Experimental Data Summary

The following table summarizes key quantitative parameters for this compound staining, providing a clear reference for experimental setup.

ParameterValueNotes
Working Concentration 0.005% - 0.2% (w/v)The optimal concentration can be cell-line dependent. A 0.04% solution is commonly used.
Staining Time Immediate (no incubation required)Staining is rapid, and cells can be counted immediately after mixing with the dye.[3]
Mixing Ratio (Dye:Cells) 1:1A common starting point, but can be adjusted based on cell density and desired final dye concentration.[5]
Cell Types Mammalian cells (adherent and suspension)Has been validated for various cell lines including CHO-K1 and HEK293T.[6]

Signaling Pathway and Experimental Workflow

The process of this compound staining for cell viability is a straightforward workflow. The following diagram illustrates the key steps from sample preparation to data analysis.

ErythrosinB_Workflow This compound Staining Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_counting Cell Counting cluster_analysis Data Analysis start Start with Mammalian Cell Suspension prep_cells Prepare a Single-Cell Suspension start->prep_cells mix_dye Mix this compound Solution with Cell Suspension (e.g., 1:1 ratio) prep_cells->mix_dye load_hemocytometer Load Stained Cell Suspension onto a Hemocytometer mix_dye->load_hemocytometer observe Observe Under a Microscope load_hemocytometer->observe count_cells Count Unstained (Live) and Stained (Dead) Cells observe->count_cells calculate_viability Calculate Percent Viability count_cells->calculate_viability total_cells Determine Total Cell Count count_cells->total_cells

Caption: Experimental workflow for mammalian cell viability assessment using this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for determining mammalian cell viability using this compound staining.

Materials:

  • This compound powder

  • Phosphate-Buffered Saline (PBS), sterile

  • Mammalian cell culture

  • Hemocytometer or automated cell counter

  • Microscope

  • Micropipettes and sterile tips

  • Microcentrifuge tubes

Reagent Preparation: 0.04% (w/v) this compound Staining Solution

  • Weigh 0.04 g of this compound powder.

  • Dissolve the powder in 100 mL of sterile PBS.

  • Mix thoroughly until the powder is completely dissolved.

  • Filter-sterilize the solution using a 0.22 µm filter.

  • Store the solution protected from light at 4°C.

Staining Procedure:

  • Cell Preparation:

    • For suspension cells, gently resuspend the cells in their culture medium.

    • For adherent cells, wash with PBS and detach using a suitable method (e.g., trypsinization). Neutralize the trypsin and centrifuge the cells to form a pellet. Resuspend the cell pellet in fresh culture medium or PBS to create a single-cell suspension.

  • Cell Counting Preparation:

    • Ensure the cell suspension is well-mixed to guarantee a representative sample.

    • If necessary, dilute the cell suspension in PBS or culture medium to achieve a concentration suitable for counting (typically 1 x 10^5 to 1 x 10^6 cells/mL).

  • Staining:

    • In a microcentrifuge tube, mix the cell suspension and the 0.04% this compound solution in a 1:1 ratio. For example, combine 20 µL of cell suspension with 20 µL of this compound solution.

    • Mix gently by pipetting up and down. No incubation period is required.[3]

  • Loading the Hemocytometer:

    • Carefully load 10 µL of the stained cell suspension into the counting chamber of a clean hemocytometer.

  • Cell Counting:

    • Place the hemocytometer on the microscope stage.

    • Using a 10x objective, focus on the grid lines of the hemocytometer.

    • Count the number of unstained (viable) and stained pink/red (non-viable) cells within the four large corner squares of the grid.

Data Analysis:

  • Calculate Total Cells:

    • Total Cells = Live Cells + Dead Cells

  • Calculate Percent Viability:

    • Percent Viability (%) = (Number of Live Cells / Total Number of Cells) x 100

  • Calculate Cell Concentration:

    • Live Cell Concentration (cells/mL) = (Number of Live Cells / Number of Squares Counted) x Dilution Factor x 10^4

    • Note: The dilution factor is typically 2 (from the 1:1 mix with the dye) multiplied by any prior dilution of the cell suspension. 10^4 is the volume conversion factor for the hemocytometer.

By following this protocol, researchers can obtain reliable and reproducible cell viability data, benefiting from the safety and accuracy of this compound.

References

Application Note: Erythrosin B for Yeast Cell Counting and Viability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

Accurate determination of yeast cell concentration and viability is critical for a wide range of applications, including brewing, baking, biofuel production, and pharmaceutical research.[1] Erythrosin B (also known as Acid Red 51 or Red No. 3) is a viability-staining dye that offers a reliable and safer alternative to traditional stains like methylene blue and Trypan Blue.[2][3][4]

The principle of the this compound assay is based on cell membrane integrity.[2][5] this compound is a membrane-exclusion dye, meaning its molecular structure prevents it from passing through the intact, semi-permeable membrane of living cells.[6] Therefore, viable cells remain unstained and appear colorless under a microscope.[1] In contrast, non-viable or dead cells have compromised or damaged cell membranes that are permeable to the dye.[5][7] this compound enters these compromised cells, binds to intracellular proteins, and stains the cells a distinct pink or red color.[7] This clear differentiation allows for straightforward quantification of live and dead cells within a population.[4]

Compared to methylene blue, which relies on the metabolic activity of cells to reduce the dye, this compound provides a more direct and often more accurate measure of cell death based on membrane integrity.[1] It is also considered less toxic, posing fewer health risks to the user and having minimal impact on the yeast culture during the assay.[1][3][8]

Materials and Reagents

  • Yeast cell suspension

  • This compound powder (e.g., Sigma-Aldrich cat #198269)

  • Phosphate-buffered saline (PBS) or sterile distilled water

  • 1M Tris-HCl buffer (optional, for buffered solution)

  • Microscope

  • Hemocytometer with coverslip

  • Micropipettes (P10, P200) and sterile tips

  • Microcentrifuge tubes

  • Vortex mixer

Experimental Protocols

3.1. Preparation of this compound Staining Solution

Two common preparations are a simple aqueous solution or a buffered solution.

Option A: 0.4% (w/v) Stock Solution in PBS [1]

  • Weigh 0.4 g of this compound powder.

  • Dissolve the powder in 100 mL of phosphate-buffered saline (PBS).

  • Mix thoroughly until the powder is completely dissolved.

  • Store the solution at 4°C, protected from light.[7]

Option B: 0.1% (w/w) Working Solution in Tris Buffer [3]

  • Prepare 0.1M Tris-HCl Buffer: Dilute a 1M Tris-HCl stock solution 1:10 with sterile distilled water (e.g., 5 mL of 1M Tris-HCl + 45 mL sterile water).

  • Prepare Stain Solution: Add 9.5 mL of the 0.1M Tris-HCl buffer to a 15 mL tube.

  • Add 0.5 mL of a 2% this compound stock solution (if available) or weigh 0.01 g of this compound powder and dissolve it into the buffer.

  • Vortex until the solution is homogenous. This yields a 0.1% working solution.

3.2. Yeast Sample Preparation and Staining

  • Ensure the yeast cell suspension is thoroughly mixed by gentle vortexing to create a homogenous sample.[1][9]

  • If the cell culture is dense, prepare a suitable dilution (e.g., 1:10 or 1:100) with sterile water or PBS to achieve a cell concentration that is easily countable in the hemocytometer (typically 25-50 cells per 16-corner square).

  • In a clean microcentrifuge tube, mix the yeast suspension (or diluted suspension) with the this compound staining solution. A 1:1 ratio is standard.[1][3]

    • Example: Mix 50 µL of yeast suspension with 50 µL of 0.1% this compound solution.

  • Mix the sample gently. No incubation period is required as staining is immediate.[1][7]

3.3. Hemocytometer Counting

  • Clean the hemocytometer and its coverslip with 70% ethanol and wipe dry.[10] Place the coverslip over the counting grid.

  • Immediately after mixing, pipette 10 µL of the stained yeast suspension into the V-shaped groove of the hemocytometer chamber.[1] Allow capillary action to fill the chamber. Avoid overfilling.

  • Allow the cells to settle for 60 seconds before counting.[10]

  • Place the hemocytometer on the microscope stage and focus on the grid lines using 100x to 400x magnification.[1][10]

  • Count the cells in the large central square or the four large corner squares of the hemocytometer grid. To avoid counting bias, adopt a consistent rule for cells touching the boundary lines (e.g., count cells on the top and left lines but not those on the bottom and right).

  • Perform two separate counts:

    • Live Cells: Colorless, unstained cells.

    • Dead Cells: Pink or red-stained cells.

  • For accuracy, count a minimum of 100-200 total cells.

3.4. Calculations

  • Cell Viability (%) This calculation determines the percentage of live cells in the population.

    Viability (%) = (Number of Live Cells / Total Number of Cells (Live + Dead)) x 100

  • Total Cell Concentration (cells/mL) This calculation determines the total number of cells in the original, undiluted sample.

    Concentration (cells/mL) = (Total Cells Counted / Number of Squares Counted) x Dilution Factor x 10^4

    • Dilution Factor: Accounts for the dilution of the original yeast culture and the 1:1 dilution with the this compound stain. For example, if the yeast was first diluted 1:10 and then 1:1 with the stain, the dilution factor is 20.

    • 10^4: This is the volume conversion factor for the standard hemocytometer grid (1 large square has a volume of 10^-4 mL).

Data Presentation

The following table summarizes key quantitative parameters for the this compound yeast viability protocol.

ParameterRecommended Value / DescriptionRationale / Notes
Stain Concentration 0.02% - 0.4% (w/v)A 1:1 mix with a 0.1% or 0.4% stock solution is common, resulting in a final concentration of 0.05% or 0.2%.[1][3]
Staining Time Immediate (No incubation needed)Staining is based on membrane exclusion, which is a rapid physical process.[1][3]
Observation Light Microscopy (400x magnification)Allows for clear visualization of individual yeast cells and differentiation of stained vs. unstained populations.[1]
Viable Cells Colorless, brightIntact cell membranes prevent the uptake of the this compound dye.[1][11]
Non-Viable Cells Pink to vibrant redCompromised cell membranes allow the dye to enter and stain intracellular components.[3][7]
Cell Counting Area 4 large corner squares or central squareEnsures a representative sample is counted to improve statistical accuracy.[10]
Minimum Cell Count >100 total cellsCounting a sufficient number of cells reduces sampling error and increases the reliability of the viability percentage.

Visualization

The following diagram illustrates the complete workflow for determining yeast cell viability using this compound.

G cluster_prep Preparation cluster_stain Staining cluster_count Counting cluster_calc Analysis p1 Mix Yeast Culture (Vortex) p2 Prepare Serial Dilution (if necessary) p1->p2 s1 Mix Yeast Suspension and This compound Solution (1:1 Ratio) p2->s1 p3 Prepare 0.1-0.4% this compound Staining Solution p3->s1 c1 Load 10µL into Hemocytometer s1->c1 Immediate c2 View Under Microscope (400x Mag) c1->c2 c3 Count Live (Unstained) and Dead (Pink/Red) Cells c2->c3 a1 Calculate % Viability c3->a1 a2 Calculate Cell Concentration (cells/mL) c3->a2

Yeast viability assessment workflow.

References

Erythrosin B in Photodynamic Therapy for Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrosin B, a xanthene dye approved by the FDA as a food colorant (FD&C Red No. 3), is emerging as a promising photosensitizer for Photodynamic Therapy (PDT) in cancer research.[1] Its favorable characteristics include low intrinsic toxicity in the absence of light, efficient generation of cytotoxic reactive oxygen species (ROS) upon light activation, and preferential accumulation in mitochondria.[1][2] This document provides a comprehensive overview of the application of this compound in cancer PDT, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.

Mechanism of Action

Photodynamic therapy with this compound is a multi-stage process initiated by the administration of the photosensitizer, which is followed by its activation with light of a suitable wavelength. This activation in the presence of molecular oxygen leads to the generation of highly reactive oxygen species (ROS), primarily singlet oxygen, which induce cellular damage and subsequent cell death.[1][3]

This compound-mediated PDT can induce different cell death pathways, the prevalence of which is dependent on the administered dose of the photosensitizer and the light fluence.[1] Low doses of this compound PDT have been shown to primarily induce apoptosis, a programmed form of cell death, while higher doses tend to cause necrosis, a form of uncontrolled cell death resulting from severe cellular damage.[1]

Studies have demonstrated that this compound predominantly localizes in the mitochondria of cancer cells.[1] This subcellular localization is a key determinant of its photodynamic efficacy, as damage to the mitochondria can disrupt cellular energy metabolism and initiate the intrinsic apoptotic pathway.[1]

Quantitative Data

The following tables summarize the quantitative data from in vitro studies on the efficacy of this compound-mediated PDT in various cancer cell lines.

Table 1: In Vitro Efficacy of this compound Photodynamic Therapy in Oral Cancer Cells

Cell LineCell TypeThis compound Concentration (µM)Light Fluence (J/cm²)Cell Killing (%)LD₅₀ (µM)
DOKPre-malignant oral epithelial1136.5122.58~80%585.32 (at 122.58 J/cm²)
H357Malignant oral epithelial1136.5122.58~60%818.31 (at 122.58 J/cm²)

Data extracted from Garg et al., 2012.[1]

Table 2: Phototoxicity of this compound in Breast Cancer Cells

Cell LineThis compound Concentration (µM)Incubation Time (h)Cell Viability Reduction (%)
MCF-72.53>75%
MCF-72.524>75%
MCF-72.548~90%

Data extracted from de Oliveira et al., 2021.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in photodynamic therapy research.

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxicity of this compound-mediated PDT on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., DOK, H357, MCF-7)

  • Complete cell culture medium

  • This compound sodium salt (Sigma-Aldrich)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Light source with appropriate wavelength for this compound excitation (e.g., ~520-530 nm)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Photosensitizer Incubation: Prepare a stock solution of this compound in the complete cell culture medium. Dilute the stock solution to the desired final concentrations (e.g., ranging from 70 µM to 1200 µM).[1] Remove the old medium from the wells and add 100 µL of the this compound solutions to the respective wells. Incubate for a predetermined period (e.g., 1 hour) at 37°C.

  • Washing: After incubation, remove the this compound solution and wash the cells twice with 100 µL of PBS to remove any unbound photosensitizer.

  • Irradiation: Add 100 µL of fresh complete medium to each well. Expose the cells to a light source at a specific fluence (e.g., 40, 80, 120 J/cm²).[1] A "dark toxicity" control group should be included, which is treated with this compound but not exposed to light. An untreated control group should also be included.

  • Post-irradiation Incubation: Incubate the plates for 24 hours at 37°C.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The LD₅₀ value (the concentration of this compound that causes 50% cell death) can be determined from the dose-response curve.

Protocol 2: Assessment of Mitochondrial Transmembrane Potential (ΔΨm)

Objective: To evaluate the effect of this compound-PDT on mitochondrial integrity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • JC-1 dye (or other suitable mitochondrial membrane potential probe)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat the cells with this compound and light as described in Protocol 1.

  • Cell Harvesting: At different time points post-PDT (e.g., 0, 2, and 24 hours), harvest the cells by trypsinization.[1]

  • Staining: Resuspend the cells in fresh medium and incubate with JC-1 dye according to the manufacturer's instructions. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The shift in fluorescence from red to green indicates a loss of mitochondrial transmembrane potential.

  • Data Analysis: Quantify the percentage of cells with depolarized mitochondria in the treated and control groups.

Protocol 3: Caspase Activity Assay

Objective: To measure the activation of caspases, key mediators of apoptosis, following this compound-PDT.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Caspase activity assay kit (e.g., for caspase-3, -8, -9)

  • Fluorometer or spectrophotometer

Procedure:

  • Cell Treatment: Treat cells with low-dose this compound-PDT to induce apoptosis.[1]

  • Cell Lysis: At various time points post-PDT, lyse the cells according to the assay kit protocol to release cellular proteins.

  • Caspase Assay: Add the cell lysate to a reaction mixture containing a specific caspase substrate conjugated to a fluorophore or a chromophore.

  • Measurement: Incubate the reaction and then measure the fluorescence or absorbance using a fluorometer or spectrophotometer. The signal intensity is proportional to the caspase activity.

  • Data Analysis: Compare the caspase activity in treated cells to that in untreated controls.

Visualizations

Signaling Pathways and Experimental Workflows

ErythrosinB_PDT_Mechanism cluster_PDT Photodynamic Therapy (PDT) Process cluster_Cellular_Effects Cellular Effects cluster_Cell_Death Cell Death Pathways PS This compound (Photosensitizer) ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) PS->ROS Activation Mitochondria Mitochondrial Localization PS->Mitochondria Accumulation Light Light (~525 nm) Light->PS Oxygen Molecular Oxygen (³O₂) Oxygen->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MitoDamage Mitochondrial Damage (ΔΨm Loss) OxidativeStress->MitoDamage MembraneDamage Plasma Membrane Permeabilization OxidativeStress->MembraneDamage Apoptosis Apoptosis (Low Dose PDT) MitoDamage->Apoptosis Necrosis Necrosis (High Dose PDT) MembraneDamage->Necrosis Caspase Caspase Activation Apoptosis->Caspase

Caption: Mechanism of this compound Photodynamic Therapy.

Experimental_Workflow cluster_InVitro In Vitro Experiments cluster_Assays Endpoint Assays A1 1. Cell Culture (e.g., DOK, H357, MCF-7) A2 2. This compound Incubation A1->A2 A3 3. Irradiation with Light A2->A3 A4 4. Post-PDT Incubation A3->A4 B1 Cell Viability Assay (MTT) A4->B1 B2 Mitochondrial Potential Assay (JC-1) A4->B2 B3 Apoptosis Assay (Caspase Activity) A4->B3 B4 Morphology Analysis (Microscopy) A4->B4

Caption: General workflow for in vitro this compound PDT experiments.

Limitations and Future Directions

The current body of research on this compound for cancer PDT is primarily in the preclinical, in vitro stage.[1] While the results are promising, particularly for oral and breast cancer cell lines, further research is necessary to establish its full therapeutic potential.

Key areas for future investigation include:

  • In Vivo Studies: There is a significant lack of in vivo data on the efficacy of this compound PDT in animal cancer models. Studies are needed to determine optimal drug and light doses for tumor regression, as well as to evaluate its pharmacokinetic and biodistribution profiles.

  • Broader Cancer Types: The efficacy of this compound PDT should be investigated in a wider range of cancer cell lines and corresponding in vivo models to identify other potential therapeutic targets.

  • Detailed Signaling Pathways: Further molecular studies are required to fully elucidate the signaling pathways involved in this compound PDT-induced apoptosis and necrosis. This includes identifying the specific caspases and Bcl-2 family proteins that are activated or inhibited.

  • Drug Delivery Systems: The development of nanoparticle-based or other advanced drug delivery systems for this compound could enhance its tumor-specific delivery, improve its solubility, and potentially increase its therapeutic efficacy.

  • Clinical Trials: To date, there is no evidence of this compound being evaluated in clinical trials for cancer PDT. Successful preclinical in vivo studies would be a prerequisite for advancing this photosensitizer to clinical evaluation.

References

Protocol for Erythrosin B Staining in Histology and Cell Viability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrosin B is a versatile anionic dye with applications in both histology as a counterstain and in cell biology as a vital stain for assessing cell viability. Its utility stems from its ability to differentiate between cellular components based on charge and to distinguish between cells with intact versus compromised cell membranes. In histology, this compound serves as a suitable substitute for Eosin Y in the Hematoxylin and Eosin (H&E) staining method, imparting a pink to red color to cytoplasmic structures, connective tissue, and other extracellular matrix components.[1][2] As a viability dye, it is excluded by live cells with intact membranes but penetrates the damaged membranes of dead cells, staining them red.[3][4] This characteristic makes it a safer alternative to the more hazardous Trypan Blue.[4]

Principle of Staining

In Histology (as a counterstain): The mechanism of this compound staining in fixed tissues is a physico-chemical process based on electrostatic interactions.[1] Following nuclear staining with a cationic dye like hematoxylin (which stains the negatively charged nucleic acids in the nucleus blue to violet), the anionic this compound binds to positively charged proteins in the cytoplasm and extracellular matrix.[1] This results in a differential staining pattern that highlights cellular morphology. Cytoplasm and intercellular substances are stained in shades of pink to red, while erythrocytes appear yellow to orange.[1]

For Cell Viability: The principle of the this compound exclusion assay is based on cell membrane integrity.[3] Viable cells possess intact and functional cell membranes that are impermeable to the polar this compound molecule.[4] In contrast, non-viable or dead cells have compromised membranes that allow the dye to enter and bind to intracellular proteins, resulting in a distinct red coloration.[3]

Applications

  • Histology: Used as a counterstain in the Hematoxylin and this compound (H&E) method for routine examination of tissue morphology. It is applicable to a wide range of formalin-fixed, paraffin-embedded tissues, including kidney, muscle, heart, and lung, as well as cryosections.[1]

  • Cell Viability and Counting: A reliable and safer alternative to Trypan Blue for determining the viability of cell suspensions.[4] It can be used for manual cell counting with a hemocytometer or with automated cell counters.[3]

  • Microbiology: Functions as a vital dye for many Gram-positive and Gram-negative bacteria, specifically staining membrane-compromised dead cells.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the preparation and use of this compound staining solutions.

Table 1: this compound Solution Preparation for Histological Staining
ParameterValueNotes
Stock Solution Concentration 0.5% (w/v)Aqueous solution.
This compound Powder 5.0 gCertistain® grade recommended.[1]
Distilled Water 1000 mlTo dissolve the powder.[1]
Acetic Acid (Glacial) 2.0 mlAdded to the dissolved solution and mixed.[1]
Filtration RecommendedThe freshly prepared solution should be filtered before use.[1]
Table 2: this compound Solution Preparation for Cell Viability Assays
ParameterValueNotes
Stock Solution Concentration 0.2% (w/v)In 0.1M Tris-HCl buffer.
Working Solution Concentration 0.1% (w/v)For a final concentration of 0.05% when mixed 1:1 with cell suspension.[7]
Tris-HCl Buffer (1M) VariesUsed to prepare 0.1M Tris-HCl buffer.[7]
This compound Powder 0.8 gIn 40g of 0.1M Tris-HCl buffer for stock solution.[7]
Final Assay Concentration 0.02% - 0.05%Depending on the specific protocol and cell type.[3][7]

Experimental Protocols

Protocol 1: this compound as a Histological Counterstain (H&E Procedure)

This protocol is intended for formalin-fixed, paraffin-embedded tissue sections (3-4 µm thick).[1]

Reagents and Materials:

  • This compound Staining Solution (0.5% aqueous, see Table 1)

  • Mayer's Hemalum Solution or equivalent hematoxylin solution

  • Descending series of ethanol (100%, 95%, 70%)

  • Xylene or a xylene substitute (e.g., Neo-Clear®)

  • Distilled water

  • Mounting medium (e.g., Entellan® new or Neo-Mount®)

  • Coverslips

  • Staining jars

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize tissue sections in xylene (2 changes, 5 minutes each).

    • Rehydrate through a descending series of ethanol: 100% (2 changes, 3 minutes each), 95% (3 minutes), and 70% (3 minutes).

    • Rinse in distilled water.

  • Nuclear Staining:

    • Immerse slides in Mayer's Hemalum solution for 5-10 minutes.

    • Rinse in running tap water for 5 minutes.

    • "Blue" the sections in running tap water or a suitable bluing agent for 5 minutes.

    • Rinse in distilled water.

  • Counterstaining:

    • Immerse slides in 0.5% this compound solution for 30 seconds to 2 minutes. The optimal time may need to be determined empirically.

    • Briefly rinse in distilled water to remove excess stain.

  • Dehydration and Mounting:

    • Dehydrate through an ascending series of ethanol: 70% (1 minute), 95% (1 minute), and 100% (2 changes, 2 minutes each).

    • Clear in xylene or a xylene substitute (2 changes, 3 minutes each).

    • Mount with a permanent mounting medium and coverslip.[1]

Expected Results:

  • Nuclei: Blue to dark violet

  • Cytoplasm and intercellular substances: Pink to red

  • Erythrocytes: Yellow to orange[1]

Protocol 2: this compound Staining for Cell Viability Assessment

This protocol is for determining the viability of a cell suspension.

Reagents and Materials:

  • This compound Working Solution (0.1% w/v, see Table 2)

  • Cell suspension in phosphate-buffered saline (PBS) or culture medium

  • Micropipettes

  • Microcentrifuge tubes or a 96-well plate

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Sample Preparation:

    • Harvest cells and resuspend in PBS or culture medium to an appropriate density.

    • Ensure the cell suspension is well-mixed by gentle vortexing.[3]

  • Staining:

    • In a microcentrifuge tube, mix the cell suspension and the this compound working solution in a 1:1 ratio.[7] This will result in a final this compound concentration of 0.05%.

    • Mix gently by pipetting. No incubation time is required.[3]

  • Counting:

    • Immediately load the stained cell suspension into a hemocytometer.

    • Using a bright-field microscope, count the number of stained (non-viable) and unstained (viable) cells.

    • Alternatively, use an automated cell counter according to the manufacturer's instructions.

  • Calculation of Viability:

    • Calculate the percentage of viable cells using the following formula:

      • % Viability = (Number of viable (unstained) cells / Total number of cells (stained + unstained)) x 100

Expected Results:

  • Viable cells: Colorless and bright

  • Non-viable cells: Stained red

Diagrams

experimental_workflow Experimental Workflow for this compound Staining cluster_histology Histological Staining cluster_viability Cell Viability Assay H1 Deparaffinize and Rehydrate Tissue Section H2 Nuclear Staining (Hematoxylin) H1->H2 H3 Rinse and Blue H2->H3 H4 Counterstain (this compound) H3->H4 H5 Dehydrate and Clear H4->H5 H6 Mount Coverslip H5->H6 H7 Microscopic Examination H6->H7 V1 Prepare Cell Suspension V2 Mix Cells with this compound (1:1) V1->V2 V3 Load on Hemocytometer/Automated Counter V2->V3 V4 Count Stained and Unstained Cells V3->V4 V5 Calculate Percent Viability V4->V5

Caption: Workflow for histological and cell viability staining with this compound.

staining_mechanism Mechanism of this compound Staining cluster_viability Cell Viability cluster_histology Histology (Counterstain) live_cell Live Cell (Intact Membrane) dead_cell Dead Cell (Compromised Membrane) erythrosin_B_int Stains Intracellular Proteins Red erythrosin_B_ext This compound (Anionic Dye) erythrosin_B_ext->live_cell Excluded erythrosin_B_ext->dead_cell Enters Cell nucleus Nucleus (Negative Charge - Nucleic Acids) cytoplasm Cytoplasm (Positive Charge - Proteins) hematoxylin Hematoxylin (Cationic Dye) hematoxylin->nucleus Binds to erythrosin_B_hist This compound (Anionic Dye) erythrosin_B_hist->cytoplasm Binds to

Caption: Mechanism of this compound staining for viability and histology.

References

Application Notes: Erythrosin B for the Quantification of Apoptosis and Necrosis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Erythrosin B, a non-toxic, biocompatible red dye, serves as a valuable tool in cell viability analysis. It functions as a membrane exclusion dye, selectively penetrating cells with compromised plasma membranes, a hallmark of cell death.[1] This characteristic allows for the differentiation and quantification of live versus dead cells. While traditionally used as a safer alternative to Trypan Blue for general viability assessment, its application can be extended to distinguish between different modes of cell death, namely apoptosis and necrosis, when used in conjunction with markers of early apoptosis.

Principle of the Assay

The fundamental principle of using this compound for cell viability lies in the integrity of the cell membrane.

  • Live Cells: Healthy, viable cells possess an intact plasma membrane that is impermeable to this compound. These cells actively exclude the dye and remain unstained.

  • Dead Cells: Cells that have undergone necrosis or are in the late stages of apoptosis lose their membrane integrity.[2] This allows this compound to enter the cytoplasm and bind to intracellular proteins, staining the cells red.[1]

To specifically differentiate between apoptosis and necrosis, a dual-staining strategy is employed. This typically involves combining this compound with a marker for early apoptosis, such as Annexin V.

  • Early Apoptosis: A key event in early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[3] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (e.g., FITC) to label these cells. Early apoptotic cells will stain positive for Annexin V but will still have intact membranes, thus excluding this compound.

  • Late Apoptosis/Secondary Necrosis: As apoptosis progresses, the cell membrane loses its integrity. These late apoptotic cells will expose PS (staining positive for Annexin V) and will also be permeable to this compound (staining red).

  • Primary Necrosis: Necrotic cell death is characterized by a rapid loss of membrane integrity without the preceding ordered stages of apoptosis.[4][5] Therefore, necrotic cells will be permeable to this compound but will not show significant Annexin V staining on the outer membrane leaflet.[6]

Advantages of this compound

This compound presents several advantages over the more traditional Trypan Blue:

  • Lower Toxicity: It is considered biosafe and non-toxic to cells over extended periods, allowing for more flexible experimental timelines.[3]

  • Rapid Staining: this compound effectively stains dead cells almost immediately, with some studies suggesting a time of effectiveness of just one minute.[3]

  • High Sensitivity: Some research indicates that this compound may be more sensitive in detecting dead cells compared to Trypan Blue.[7][8]

  • Safety: this compound is not carcinogenic, making it a safer reagent for researchers and posing fewer environmental disposal concerns.

Data Presentation

Table 1: Comparison of Viability Dyes for Cell Death Analysis

FeatureThis compoundTrypan BluePropidium Iodide (PI)Annexin V
Mechanism of Action Membrane ExclusionMembrane ExclusionMembrane Exclusion, Intercalates with DNABinds to externalized Phosphatidylserine (PS)
Target Cell State Late Apoptosis, NecrosisLate Apoptosis, NecrosisLate Apoptosis, NecrosisEarly Apoptosis
Detection Method Brightfield MicroscopyBrightfield MicroscopyFluorescence Microscopy, Flow CytometryFluorescence Microscopy, Flow Cytometry
Toxicity LowHigh (Carcinogenic)ModerateLow
Staining Time Rapid (~1 min)5-15 minRapid10-15 min
Primary Application General Viability, Dead Cell CountingGeneral Viability, Dead Cell CountingDead Cell Staining in Fluorescence AssaysEarly Apoptosis Detection

Table 2: Interpreting Dual Staining Results (Annexin V & this compound)

Annexin V StainingThis compound StainingCell Population
NegativeNegativeLive, healthy cells
PositiveNegativeEarly apoptotic cells
PositivePositiveLate apoptotic cells
NegativePositiveNecrotic cells

Experimental Protocols

Protocol 1: General Cell Viability Assessment using this compound

This protocol is for determining the percentage of viable cells in a suspension using brightfield microscopy.

Materials:

  • This compound solution (0.05% - 0.1% w/v in PBS)

  • Cell suspension

  • Phosphate-Buffered Saline (PBS)

  • Hemocytometer or automated cell counter

  • Micropipettes

  • Microcentrifuge tubes

Procedure:

  • Harvest cells and prepare a single-cell suspension in PBS or culture medium.

  • Determine the cell density using a small aliquot. Adjust the cell concentration to approximately 1 x 10^6 cells/mL.

  • In a microcentrifuge tube, mix the cell suspension with the this compound solution at a 1:1 ratio (e.g., 10 µL of cell suspension and 10 µL of 0.1% this compound for a final concentration of 0.05%).[3]

  • Mix gently by pipetting. No incubation time is required.[1]

  • Immediately load 10 µL of the mixture into a hemocytometer.

  • Using a brightfield microscope, count the number of stained (non-viable) and unstained (viable) cells in the central grid.

  • Calculate the percentage of viable cells using the following formula: % Viability = (Number of unstained cells / Total number of cells) x 100

Protocol 2: Quantifying Apoptosis and Necrosis using Annexin V and this compound

This protocol describes a method for differentiating between live, early apoptotic, late apoptotic, and necrotic cells using fluorescence microscopy.

Materials:

  • FITC-conjugated Annexin V

  • 10X Annexin V Binding Buffer (100 mM Hepes, 1.4 M NaCl, 25 mM CaCl2, pH 7.4)

  • This compound solution (0.02% w/v in PBS)

  • Cell suspension (treated and untreated controls)

  • Phosphate-Buffered Saline (PBS), cold

  • Fluorescence microscope with appropriate filters for FITC (Green) and a brightfield channel.

Procedure:

  • Induce apoptosis in your target cells using a known method. Include an untreated control population.

  • Harvest the cells (including any floating cells from adherent cultures) and pellet them by centrifugation at 500 x g for 5 minutes.

  • Wash the cells once with cold PBS.

  • Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of FITC-conjugated Annexin V to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 2 µL of 0.02% this compound solution to the cell suspension. Mix gently.

  • Place 10 µL of the stained cell suspension onto a microscope slide and cover with a coverslip.

  • Immediately visualize the cells under a fluorescence microscope.

    • Live cells: Appear unstained under both brightfield and fluorescence.

    • Early apoptotic cells: Show green fluorescence on the plasma membrane with no red staining.

    • Late apoptotic cells: Show green fluorescence on the membrane and will be stained red internally.

    • Necrotic cells: Will be stained red internally with little to no green membrane fluorescence.

  • Count at least 200 cells per sample and determine the percentage of each population.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Dual Staining Procedure cluster_analysis Data Acquisition & Analysis cluster_key Stain Key start Start with Control & Treated Cell Populations harvest Harvest Cells (Adherent + Suspension) start->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in 1X Annexin V Binding Buffer wash->resuspend add_annexin Add Annexin V-FITC resuspend->add_annexin 1x10^6 cells/mL incubate_annexin Incubate 15 min (Room Temp, Dark) add_annexin->incubate_annexin add_eb Add this compound incubate_annexin->add_eb acquire Image Acquisition (Fluorescence Microscope) add_eb->acquire Immediate Analysis quantify Quantify Cell Populations (Live, Apoptotic, Necrotic) acquire->quantify AnnexinV Annexin V-FITC (Green): Early Apoptosis ErythrosinB This compound (Red): Membrane Damage signaling_pathways Apoptosis vs. Necrosis Signaling cluster_apoptosis Apoptosis (Programmed Cell Death) cluster_necrosis Necrosis (Uncontrolled Cell Death) cluster_detection Detection Points A_stimuli Stimuli (Intrinsic/Extrinsic) A_caspase Caspase Activation (Initiator & Effector) A_stimuli->A_caspase A_ps Phosphatidylserine (PS) Externalization A_caspase->A_ps A_blebbing Membrane Blebbing (Membrane Intact) A_ps->A_blebbing detect_annexin Annexin V Staining A_ps->detect_annexin A_bodies Apoptotic Bodies A_blebbing->A_bodies A_late Late Apoptosis (Loss of Membrane Integrity) A_bodies->A_late detect_eb This compound Staining A_late->detect_eb N_stimuli Stimuli (Injury, Toxins) N_atp ATP Depletion N_stimuli->N_atp N_swell Cell & Organelle Swelling N_atp->N_swell N_lysis Membrane Rupture & Lysis N_swell->N_lysis N_inflammation Release of Contents (Inflammation) N_lysis->N_inflammation N_lysis->detect_eb

References

Application Notes and Protocols for High-Throughput Cytotoxicity Screening Using Erythrosin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Erythrosin B for high-throughput cytotoxicity screening. This compound offers a reliable, safe, and cost-effective alternative to traditional cytotoxicity assays. This document outlines the underlying principles, detailed experimental protocols, and comparative data to facilitate its integration into drug discovery and toxicology workflows.

Introduction to this compound for Cytotoxicity Screening

This compound is a xanthene dye that functions as a membrane exclusion stain. Its utility in cytotoxicity assays is based on the principle that viable cells possess intact cell membranes that prevent the dye from entering the cytoplasm. In contrast, cells that have undergone membrane-compromising cytotoxic events, such as late-stage apoptosis or necrosis, will have permeable membranes, allowing this compound to enter and stain the intracellular proteins red. This property makes it an excellent candidate for quantifying cell death in a high-throughput format.

Advantages of this compound:

  • Safety: this compound is non-toxic and not considered carcinogenic, offering a significant safety advantage over Trypan Blue.[1]

  • Stability: It is more stable in solution and less prone to precipitation than Trypan Blue.[1]

  • Low Protein Binding: this compound exhibits reduced binding to serum proteins, leading to lower background and more accurate staining of dead cells.[1]

  • Cost-Effective: The assay is economical and does not require expensive reagents or specialized equipment beyond a standard plate reader or automated cell imager.

  • Rapid Staining: The staining of non-viable cells is nearly instantaneous, eliminating the need for lengthy incubation periods.[2]

Mechanism of Action and Signaling Pathways

This compound quantifies cell death by identifying cells that have lost plasma membrane integrity. This is a hallmark of specific stages in different cell death pathways.

Signaling Pathways Leading to Membrane Permeability:

  • Necrosis: This form of cell death is characterized by the swelling of the cell and organelles, followed by the rupture of the plasma membrane, releasing intracellular contents. This compound will readily stain necrotic cells.

  • Apoptosis (Late Stage): Apoptosis is a programmed form of cell death. In the early stages, the cell membrane remains intact. However, during late-stage apoptosis, the cell membrane's integrity is compromised, rendering it permeable to this compound.[3] Therefore, an this compound-based assay is an effective method for quantifying cells in the final phases of apoptotic cell death.

Cytotoxicity_Signaling_Pathways cluster_0 Cytotoxic Stimulus cluster_1 Cellular Response cluster_2 Execution Pathways cluster_3 This compound Assay Detection Stimulus e.g., Drug Compound, Toxin Apoptosis Apoptosis (Programmed Cell Death) Stimulus->Apoptosis Induces Necrosis Necrosis (Uncontrolled Cell Death) Stimulus->Necrosis Induces EarlyApoptosis Early Apoptosis (Membrane Intact) Apoptosis->EarlyApoptosis Initiates MembraneRupture Necrotic Cell Death (Membrane Rupture) Necrosis->MembraneRupture LateApoptosis Late Apoptosis (Membrane Permeabilization) EarlyApoptosis->LateApoptosis Progresses to Erythrosin_Positive This compound Positive (Stained Cells) LateApoptosis->Erythrosin_Positive MembraneRupture->Erythrosin_Positive

Cell death pathways leading to this compound staining.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Stock Solution (2% w/v):

  • Prepare a 0.1M Tris-HCl buffer.

  • Weigh 0.8 g of this compound powder and add it to a 50 mL tube.

  • Add the 0.1M Tris-HCl buffer to a final volume of 40 mL.

  • Vortex until the powder is completely dissolved.

  • Store the stock solution protected from light at 4°C.

Working Solution (0.02% - 0.1% w/v):

  • Dilute the 2% stock solution in Phosphate Buffered Saline (PBS) or cell culture medium to the desired final concentration. A common starting concentration is 0.04%, which will be further diluted 1:1 with the cell suspension to a final concentration of 0.02%.

High-Throughput Cytotoxicity Assay in 96-Well Plates (Absorbance-Based)

This protocol is optimized for a standard 96-well plate reader.

Materials:

  • Cells of interest

  • Test compounds

  • 96-well clear-bottom cell culture plates

  • This compound working solution (e.g., 0.04% in PBS)

  • PBS

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include appropriate controls:

    • Untreated Control: Cells treated with vehicle only (e.g., DMSO).

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine) to induce maximal cell death.

  • Incubation: Incubate the plate for a duration appropriate for the test compounds to induce cytotoxicity (e.g., 24, 48, or 72 hours).

  • Assay Procedure: a. After incubation, carefully aspirate the culture medium. b. Wash the cells once with 100 µL of PBS. c. Add 50 µL of PBS to each well. d. Add 50 µL of 0.04% this compound working solution to each well (final concentration 0.02%). e. Incubate for 5 minutes at room temperature, protected from light. f. Read the absorbance at 530 nm using a microplate reader.

  • Data Analysis: a. Subtract the background absorbance (wells with this compound but no cells). b. Calculate the percentage of cytotoxicity for each compound concentration using the following formula: % Cytotoxicity = [(Abs_sample - Abs_untreated) / (Abs_positive_control - Abs_untreated)] * 100 c. Plot the % cytotoxicity against the compound concentration to determine the IC50 value.

High-Throughput Cytotoxicity Assay using an Automated Imager

This protocol is suitable for high-content screening platforms.

Protocol:

  • Follow steps 1-3 from the plate reader protocol.

  • Staining: Add this compound working solution directly to the wells to achieve a final concentration of 0.005% to 0.02%.[4][5] No washing step is typically required.

  • Imaging: Acquire images using a high-throughput imager in the bright-field channel.

  • Image Analysis: Utilize image analysis software to automatically identify and count the total number of cells and the number of stained (dead) cells.

  • Data Analysis: Calculate the percentage of dead cells for each well. Plot the percentage of dead cells against the compound concentration to determine the IC50 value.

HTS_Workflow cluster_0 Plate Preparation cluster_1 This compound Staining cluster_2 Data Acquisition cluster_3 Data Analysis A Seed Cells in 96-well Plate B Add Test Compounds & Controls A->B C Incubate (24-72h) B->C D Add this compound Solution C->D E Incubate (5 min) D->E F_reader Plate Reader (Absorbance at 530 nm) E->F_reader F_imager Automated Imager (Bright-field) E->F_imager G Calculate % Cytotoxicity F_reader->G F_imager->G H Determine IC50 Values G->H

High-throughput cytotoxicity screening workflow.

Data Presentation and Interpretation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Example IC50 Values Determined Using Cytotoxicity Assays

CompoundCell LineAssayIC50
This compoundA549MTT> 150 µM[6]
JMX0902A549MTT> 200 µM[7]
TamoxifenZFLLDH~10 µM[8]
4-Hydroxy-TamoxifenZFLCFDA-AM~5 µM[8]
FlusilazoleZFLAlamarBlue~20 µM[8]
Polyketide AzaphilonesHaCaTMTT7.6 mg/mL[9]

Note: The table includes data from various cytotoxicity assays to illustrate the type of data generated. It is recommended to establish baseline IC50 values for known cytotoxic compounds using the this compound assay in your specific cell lines.

Comparison with Other Cytotoxicity Assays

This compound provides distinct advantages in a high-throughput screening context compared to other common assays.

Table 2: Comparison of Common Cytotoxicity Assays

AssayPrincipleAdvantagesDisadvantagesHTS Suitability
This compound Membrane exclusionSafe, stable, low cost, rapid, no cell lysis requiredMeasures late-stage apoptosis/necrosis onlyExcellent
MTT Mitochondrial reductase activityWell-established, sensitiveRequires cell lysis, compound interference, endpoint assayGood
LDH Release Lactate dehydrogenase release from damaged cellsMeasures membrane integrity, non-destructive to remaining cellsHigh intra- and inter-assay variability, low signal-to-noiseModerate[8]
Resazurin (AlamarBlue) Reduction of resazurin by viable cellsNon-toxic, can be multiplexedCompound interference, less sensitive than fluorescent methodsVery Good[10][11]

Troubleshooting and Limitations

  • Underestimation of Cell Death: Since this compound only stains cells with compromised membranes, it may underestimate the total number of dying cells if a significant portion is in the early stages of apoptosis.[12]

  • Optimal Staining Concentration: The optimal concentration of this compound may vary between cell lines. It is advisable to perform a concentration optimization (e.g., from 0.005% to 0.1% w/v) to achieve the best signal-to-noise ratio.[4]

  • Debris Interference: In cultures with a high amount of cellular debris, automated image analysis may require optimization to distinguish stained dead cells from debris.

  • Compound Interference: While less common than with metabolic assays, colored compounds being screened could potentially interfere with the absorbance reading. A background subtraction of the compound's absorbance in the absence of cells is recommended.

References

Application Notes: Erythrosin B for Automated Cell Counting

Author: BenchChem Technical Support Team. Date: December 2025

A Safer, More Stable Alternative to Trypan Blue for Accurate Cell Viability Assessment

Introduction

Accurate determination of cell concentration and viability is fundamental in a vast array of biological research, from routine cell culture maintenance to complex drug discovery assays. For decades, Trypan Blue has been the conventional dye for viability assessment. However, its inherent cytotoxicity, potential carcinogenicity, and tendency to precipitate raise significant safety and accuracy concerns.[1][2][3] Erythrosin B, a red anionic dye, has emerged as a superior, non-toxic, and biosafe alternative for use in automated cell counters.[1][4][5] This document provides detailed protocols and data for the preparation and application of this compound for automated cell counting.

Principle of this compound Staining

This compound functions as a viability stain based on the principle of dye exclusion, which is similar to that of Trypan Blue.[1][2] Live, healthy cells possess intact and functional cell membranes that are impermeable to the polar this compound molecules. Consequently, these viable cells remain unstained. In contrast, dead or dying cells have compromised membrane integrity, allowing the dye to penetrate and bind to intracellular proteins.[6] This results in the dead cells being stained a distinct red or pink color, which can be readily identified and quantified by automated cell counters.[7]

Advantages of this compound

This compound offers several key advantages over the traditional Trypan Blue stain:

  • Biosafety: Classified as a food additive, this compound is non-toxic and non-carcinogenic, ensuring a safer working environment for researchers.[1][5][8]

  • Lower Cytotoxicity: Unlike Trypan Blue, which can be toxic to cells and affect viability over time, this compound is significantly less cytotoxic, allowing for longer incubation periods without compromising sample integrity.[4][9][10]

  • Greater Stability: this compound solutions are more stable and less prone to precipitation than Trypan Blue, reducing the risk of artifacts that can interfere with accurate cell counting.[2][3]

  • Improved Accuracy: The reduced cytotoxicity and greater stability of this compound contribute to more consistent and reliable cell viability data.[2][3] It has been shown to provide results comparable to both Trypan Blue and fluorescence-based methods like Acridine Orange/Propidium Iodide (AO/PI) for various cell lines.[1][11]

  • Compatibility: this compound is compatible with a wide range of automated cell counters that utilize brightfield imaging.[4][5][10]

Quantitative Data Summary

The following tables summarize typical concentrations and experimental parameters for using this compound in automated cell counting.

Table 1: this compound Solution Preparation

ParameterValueNotes
Stock Solution Concentration0.1% (w/v)Can be prepared in a Tris-HCl buffer.
Working Solution Concentration 0.02% (w/v) Most commonly used concentration for automated cell counters. [1][6]
DiluentPhosphate-Buffered Saline (PBS)Ensures isotonic conditions for the cells.
Storage4°C, protected from lightThis compound is a fluorescein salt and can be light-sensitive.[6][8]

Table 2: this compound Staining Protocol Parameters

ParameterValueNotes
Cell Suspension to Dye Ratio1:1A common starting point, but can be optimized.[7][8][9]
Incubation TimeNot required to 5 minutesStaining is rapid.[6][12]
Cell TypesMammalian cell lines (e.g., CHO, Jurkat, HEK293T, HL-60), yeast, bacteriaBroadly applicable across various cell types.[1][9][10][12][13]

Experimental Protocols

Protocol 1: Preparation of 0.02% (w/v) this compound Staining Solution

Materials:

  • This compound powder (e.g., Sigma-Aldrich, Cat. No. 198269)

  • Phosphate-Buffered Saline (PBS), sterile

  • 50 mL conical tube

  • 0.22 µm syringe filter

  • Syringe

  • Analytical balance

  • Vortex mixer

Procedure:

  • Weigh out 10 mg of this compound powder and transfer it to a 50 mL conical tube.

  • Add 50 mL of sterile PBS to the conical tube.

  • Vortex the solution thoroughly for 2-3 minutes to ensure the powder is completely dissolved.

  • To remove any potential micro-precipitates, sterile-filter the solution using a 0.22 µm syringe filter into a new, sterile 50 mL conical tube.

  • Store the 0.02% this compound solution at 4°C, protected from light.

Protocol 2: Cell Viability and Counting using this compound with an Automated Cell Counter

Materials:

  • Cell suspension to be counted

  • 0.02% (w/v) this compound staining solution

  • Microcentrifuge tubes

  • Micropipettes and sterile tips

  • Automated cell counter (e.g., DeNovix CellDrop™, Logos Biosystems LUNA™)

  • Appropriate counting slides or chambers for the automated counter

Procedure:

  • Ensure the cell suspension is well-mixed and representative of the cell culture. If cells are adherent, detach them using standard trypsinization protocols and resuspend in culture medium.

  • In a microcentrifuge tube, combine the cell suspension and the 0.02% this compound solution in a 1:1 ratio. For example, mix 10 µL of cell suspension with 10 µL of this compound solution.[7] Gently pipette up and down to mix.

  • Load the appropriate volume of the stained cell suspension into the counting slide or chamber as specified by the manufacturer of your automated cell counter.

  • Insert the slide into the automated cell counter.

  • Follow the instrument's software instructions to focus on the cells and capture the image.

  • The automated cell counter will analyze the image, distinguishing between unstained (live) and red-stained (dead) cells to provide total cell count, viable cell count, and percent viability.

Visualizations

G cluster_prep This compound Solution Preparation cluster_count Cell Counting Workflow weigh Weigh 10 mg This compound Powder dissolve Dissolve in 50 mL PBS weigh->dissolve vortex Vortex to Mix dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter store Store at 4°C, Protected from Light filter->store mix_cells Prepare Single Cell Suspension mix_dye Mix 1:1 with 0.02% this compound mix_cells->mix_dye load Load onto Counting Slide mix_dye->load acquire Acquire Image with Automated Cell Counter load->acquire analyze Automated Analysis: - Live/Dead Discrimination - Cell Count & Viability acquire->analyze G cluster_live Live Cell cluster_dead Dead Cell live_cell Intact Cell Membrane unstained Cell Remains Unstained live_cell->unstained dead_cell Compromised Cell Membrane stained Cell Stains Red dead_cell->stained erythrosin This compound (Polar Dye) erythrosin->live_cell Excluded erythrosin->dead_cell Enters Cell

References

Application of Erythrosin B in Food Microbiology Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrosin B, a xanthene dye also known as FD&C Red No. 3, is a synthetic food colorant with established applications extending into food microbiology research.[1][2] Its utility stems from its properties as a photosensitizer and a vital dye, making it a valuable tool for investigating and controlling microbial contamination in food-related environments.[3][4] This document provides detailed application notes and protocols for the use of this compound in food microbiology, focusing on its role in antimicrobial photodynamic inactivation (aPDI), bacterial viability assessment, and biofilm analysis. While historically used in food products, it's important to note that the regulatory status of this compound as a food additive is subject to change in some regions.[5][6][7]

Antimicrobial Photodynamic Inactivation (aPDI)

Application Note:

This compound functions as a potent photosensitizer in aPDI, a non-thermal technology for microbial inactivation.[3] When exposed to light of a suitable wavelength (typically in the green light spectrum, around 525 nm), this compound becomes excited and transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen.[3][8] These ROS cause oxidative damage to essential cellular components of microorganisms, including lipids, proteins, and nucleic acids, leading to cell death.[8]

aPDI mediated by this compound has demonstrated efficacy against a broad spectrum of microorganisms, including Gram-positive bacteria, Gram-negative bacteria, and yeasts.[1][9] Gram-positive bacteria are generally more susceptible than Gram-negative bacteria due to the protective outer membrane of the latter.[1][9] However, the efficacy against Gram-negative bacteria can be enhanced by the addition of agents like acetic acid, which can increase membrane permeability.[1] This technique shows promise for the decontamination of food surfaces and liquid foods like juices without significantly affecting product quality.[10][11]

Quantitative Data Summary:

The following tables summarize the effective concentrations of this compound and corresponding light doses for the inactivation of various food-related microorganisms.

Table 1: this compound in Photodynamic Inactivation of Planktonic Bacteria

MicroorganismThis compound ConcentrationLight SourceLight Dose (J/cm²)Log Reduction (CFU/mL)Reference
Staphylococcus aureus10 µMGreen LED404.0[9]
Aeromonas hydrophila10 µMGreen LED156-234Complete eradication[9]
Listeria innocua0.01 µmol/LGreen LEDNot specifiedSignificant reduction[8]
Enterococcus hirae0.025 µmol/LGreen LEDNot specifiedSignificant reduction[8]
Escherichia coli0.10 µmol/LGreen LED162.07Significant reduction[8]
Salmonella TyphimuriumHigher concentrations requiredGreen LEDNot specifiedLess susceptible[9]
Pseudomonas aeruginosaHigher concentrations requiredGreen LEDNot specifiedLess susceptible[9]

Table 2: this compound in Photodynamic Inactivation of Bacterial Biofilms

MicroorganismThis compound Concentration (µmol/L)Light SourceLight Dose (J/cm²)OutcomeReference
Escherichia coli50Green LEDNot specifiedEradication[8]
Staphylococcus aureus7.5Green LEDNot specifiedEradication[8]
Enterococcus hirae0.75Green LEDNot specifiedEradication[8]
Listeria innocua1.0Green LEDNot specifiedEradication[8]
Experimental Protocol: Photodynamic Inactivation of Bacteria in Suspension
  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in sterile phosphate-buffered saline (PBS) or water. Sterilize by filtration (0.22 µm filter). Store protected from light.

  • Bacterial Culture Preparation: Grow the target bacterial strain in an appropriate broth medium overnight at its optimal temperature to reach the stationary phase.

  • Washing and Resuspension: Harvest the bacterial cells by centrifugation. Wash the pellet twice with sterile PBS to remove residual medium. Resuspend the cells in PBS to a final concentration of approximately 10⁷-10⁸ CFU/mL.

  • Incubation with this compound: In a sterile microcentrifuge tube or a well of a microplate, mix the bacterial suspension with the this compound stock solution to achieve the desired final concentration (refer to Table 1). Include a control sample with bacteria in PBS without this compound. Incubate in the dark for a specific period (e.g., 15-30 minutes) to allow for photosensitizer binding.

  • Light Exposure: Expose the samples to a light source with the appropriate wavelength (e.g., a green LED array with a peak emission around 525 nm).[3] The light dose can be controlled by adjusting the power density and exposure time. Place the samples at a fixed distance from the light source to ensure uniform illumination. Include dark control groups (with and without this compound) that are not exposed to light.

  • Viable Cell Counting: After light exposure, perform serial dilutions of the samples in sterile PBS. Plate the dilutions onto an appropriate agar medium. Incubate the plates under optimal conditions.

  • Data Analysis: Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL). Calculate the log reduction in viability compared to the control groups.

aPDI_Mechanism cluster_0 Antimicrobial Photodynamic Inactivation (aPDI) EB This compound (Photosensitizer) Excited_EB Excited this compound EB->Excited_EB Light Absorption Light Light (~525 nm) Light->Excited_EB ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) Excited_EB->ROS Energy Transfer Oxygen Molecular Oxygen (³O₂) Oxygen->ROS Damage Oxidative Damage (Lipids, Proteins, Nucleic Acids) ROS->Damage Microbe Microbial Cell Microbe->Damage Death Cell Death Damage->Death

Caption: Mechanism of Antimicrobial Photodynamic Inactivation (aPDI) using this compound.

Bacterial Viability Assessment

Application Note:

This compound serves as an effective vital dye for distinguishing between live and dead bacteria.[4][12] The principle of this assay is based on membrane integrity. Live cells with intact cytoplasmic membranes exclude the dye, while dead or membrane-compromised cells are unable to do so.[13] Upon entering a dead cell, this compound binds to intracellular components, staining the cell red.[13] This method offers a non-toxic and cost-effective alternative to other viability stains like trypan blue.[14][15] Viability can be assessed qualitatively by bright-field microscopy or quantitatively using a spectrophotometer or flow cytometry.[4][12]

Experimental Protocol: Bacterial Viability Staining with this compound
  • Preparation of this compound Staining Solution: Prepare a 0.02% (w/v) solution of this compound in sterile PBS.[15]

  • Sample Preparation: Prepare a bacterial suspension in PBS. If creating a dead cell control, treat a separate aliquot of the bacterial suspension with 70% ethanol for 10 minutes, then wash with PBS.

  • Staining: Mix the bacterial suspension with the this compound staining solution at a 1:1 ratio.[15] Incubate for 5-10 minutes at room temperature, protected from light.[4]

  • Microscopic Analysis (Qualitative):

    • Place a drop of the stained suspension on a microscope slide and cover with a coverslip.

    • Observe under a bright-field microscope.

    • Live cells will appear colorless and refractile, while dead cells will be stained red.

  • Spectrophotometric Analysis (Quantitative):

    • Centrifuge the stained cell suspension to pellet the cells.

    • Carefully remove the supernatant.

    • The intensity of the red color in the pellet can be correlated with the proportion of dead cells.

  • Flow Cytometry Analysis (Quantitative):

    • Analyze the stained cell suspension using a flow cytometer.

    • This compound fluoresces, and the fluorescence intensity can be used to differentiate between live (low fluorescence) and dead (high fluorescence) cell populations.[4]

Viability_Assay_Workflow cluster_1 Bacterial Viability Assay Workflow start Start: Bacterial Suspension stain Add this compound Solution (e.g., 0.02%) start->stain incubate Incubate (5-10 min, dark) stain->incubate analysis Analysis incubate->analysis microscopy Bright-field Microscopy analysis->microscopy flow Flow Cytometry analysis->flow spectro Spectrophotometry analysis->spectro live_dead Distinguish Live (unstained) and Dead (red) cells microscopy->live_dead flow->live_dead spectro->live_dead

Caption: Workflow for assessing bacterial viability using this compound.

Biofilm Staining and Analysis

Application Note:

This compound can be utilized as a food-grade dye to stain and visualize bacterial biofilms on surfaces such as stainless steel.[16] This application is particularly relevant for assessing the efficacy of cleaning and sanitizing procedures in food processing environments.[16] By staining the residual biofilm after treatment, a visual and quantitative assessment of biomass removal can be performed.[16] This method provides a safer alternative to commonly used biofilm stains like crystal violet.[16]

Experimental Protocol: Staining of Biofilms on Food Contact Surfaces
  • Biofilm Formation: Grow biofilms of the target microorganism on coupons of a relevant food contact surface (e.g., stainless steel) in a suitable growth medium for a specified period (e.g., 24-48 hours).

  • Washing: Gently rinse the coupons with sterile PBS to remove planktonic (non-adherent) cells.

  • Treatment (Optional): Apply cleaning or sanitizing agents to the biofilm-coated coupons according to the experimental design.

  • Staining: Immerse the coupons in a solution of this compound (e.g., 0.1% w/v) for 15-20 minutes.

  • Rinsing: Gently rinse the coupons with deionized water to remove excess stain.

  • Drying: Allow the coupons to air dry completely.

  • Analysis:

    • Visual Assessment: Qualitatively assess the extent of biofilm removal by observing the intensity and distribution of the red stain on the coupon surface.

    • Image Analysis: Capture images of the stained coupons. Use image analysis software to quantify the stained area or color intensity, providing a quantitative measure of the remaining biofilm.

    • Elution and Spectrophotometry: Elute the bound dye from the biofilm using a suitable solvent (e.g., ethanol). Measure the absorbance of the eluate at the maximum absorbance wavelength of this compound (around 526 nm) to quantify the biofilm biomass.

Biofilm_Analysis_Logic cluster_2 Logical Flow for Biofilm Removal Assessment A Biofilm Growth on Surface B Application of Cleaning/Sanitizing Agent A->B C Staining with this compound B->C D Rinsing to Remove Excess Stain C->D E Assessment of Remaining Biofilm D->E F High Stain Intensity (Ineffective Cleaning) E->F If stained G Low Stain Intensity (Effective Cleaning) E->G If not stained

Caption: Logical relationship in assessing cleaning efficacy on biofilms using this compound.

References

Erythrosin B: A Versatile Fluorescent Probe for Cell Imaging and Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erythrosin B, a xanthene dye also known as Acid Red 51 or FD&C Red No. 3, is a versatile biological stain with broad applications in cell imaging and therapy.[1] Traditionally utilized as a viability stain for distinguishing live from dead cells, its utility extends to fluorescence microscopy and as a potent photosensitizer in photodynamic therapy (PDT).[2][3] This document provides detailed application notes and protocols for the use of this compound as a fluorescent probe in cell imaging, offering insights into its mechanism, photophysical properties, and practical applications. This compound serves as a safer alternative to the carcinogenic Trypan Blue for cell viability assessment.[1]

Principle of Action

This compound's primary application as a viability stain relies on the principle of membrane exclusion. Viable cells with intact plasma membranes effectively exclude the negatively charged this compound molecule.[4] Conversely, cells with compromised membranes, a hallmark of cell death, allow the dye to enter and bind to intracellular proteins, rendering them visibly red or fluorescent.[5]

Interestingly, under specific conditions, this compound can slowly penetrate the membranes of live cells, leading to the staining of the cytoplasm and a pronounced accumulation in the nucleus.[6] This process is, however, terminal and ultimately leads to cell death.[6] This characteristic, while limiting for long-term live-cell imaging, can be exploited for terminal staining of adherent cells for counting and morphological analysis.

As a photosensitizer, this compound absorbs light energy and transfers it to molecular oxygen, generating reactive oxygen species (ROS), primarily singlet oxygen.[7] These ROS are highly cytotoxic and can induce localized cell death, a principle leveraged in photodynamic therapy for cancer and microbial inactivation.[8][9]

Photophysical and Chemical Properties

A summary of the key photophysical and chemical properties of this compound is presented in the table below. These parameters are crucial for designing fluorescence imaging experiments and understanding its behavior as a photosensitizer.

PropertyValueReference
Molecular Formula C₂₀H₆I₄Na₂O₅[10]
Molecular Weight 879.86 g/mol
Appearance Red to brown powder
Solubility Soluble in water
Absorption Maximum (λabs) 524-544 nm[11]
Emission Maximum (λem) ~554 nm[11]
Molar Extinction Coefficient (ε) ~75,000 M⁻¹cm⁻¹ at 530 nm in water[12]
Fluorescence Quantum Yield (ΦF) ~0.03 in dilute aqueous solution[12]

Applications in Cell Imaging

Cell Viability Assessment

This compound is an excellent and safer alternative to Trypan Blue for determining cell viability in suspension cultures.

Protocol for Cell Viability Assay:

  • Prepare this compound Solution: Prepare a 0.02% (w/v) solution of this compound in phosphate-buffered saline (PBS).[1]

  • Cell Suspension: Obtain a single-cell suspension of the cells to be counted.

  • Staining: Mix the cell suspension with the this compound solution in a 1:1 ratio (e.g., 10 µL of cell suspension with 10 µL of this compound solution).[1] No incubation time is required.[5]

  • Counting: Load the stained cell suspension into a hemocytometer or an automated cell counter.

  • Analysis: Under a bright-field microscope, live cells will appear bright and unstained, while dead cells will be stained red. Count the live and dead cells separately to determine the percentage of viable cells.

Terminal Staining of Live Adherent Cells

This protocol allows for the visualization of nuclear and cytoplasmic features in initially live adherent cells. Note that this staining procedure is lethal to the cells.[6]

Protocol for Terminal Live-Cell Staining:

  • Cell Culture: Grow adherent cells (e.g., U2-OS, HEK293T) on coverslips or in imaging dishes.[6]

  • Prepare Staining Solution: Prepare a 0.06% (w/v) this compound solution in serum-free cell culture medium.[6] For media containing serum (e.g., 5% FBS), the concentration of this compound may need to be increased to 0.2% (w/v).[6]

  • Staining: Replace the culture medium with the this compound staining solution.

  • Incubation: Incubate the cells for 10-30 minutes at 37°C. The optimal incubation time may vary between cell lines.[6]

  • Imaging: Image the cells using fluorescence microscopy. This compound can be excited using a standard green light excitation filter (e.g., 535-550 nm) and its emission can be detected with a red emission filter (e.g., >580 nm).[13] A pronounced nuclear staining and a fainter cytoplasmic staining will be observed.[6]

Considerations for Fluorescence Microscopy
  • Photostability: this compound is susceptible to photobleaching, especially in the presence of oxygen.[12][14][15] To minimize photobleaching, use the lowest possible excitation light intensity and exposure time. The use of antifade mounting media may also be beneficial for fixed samples.

  • Filter Sets: Standard TRITC/Rhodamine filter sets are generally suitable for imaging this compound.

  • Fixed Cell Staining: this compound can be used as a counterstain in histology for fixed tissues, where it stains cytoplasm and other protein-rich structures pink to red.[16] Its application as a fluorescent probe in fixed and permeabilized cells for high-resolution microscopy is less documented and may require further optimization.

  • Compatibility with Immunofluorescence: There is limited information on the compatibility of this compound with standard immunofluorescence protocols. Its broad emission spectrum might lead to spectral overlap with other fluorophores.[13] Careful selection of fluorophores and appropriate controls would be necessary.

This compound in Photodynamic Therapy (PDT)

This compound's ability to generate cytotoxic ROS upon light activation makes it a promising photosensitizer for PDT.[8] The mechanism involves the generation of singlet oxygen, which leads to oxidative damage and cell death, primarily through necrosis due to plasma membrane rupture.[8]

Experimental Workflow for In Vitro PDT:

PDT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Cell Seeding ps_incubation 2. Incubation with this compound cell_culture->ps_incubation 24h irradiation 3. Light Irradiation ps_incubation->irradiation e.g., 1-24h viability_assay 4. Viability/Cytotoxicity Assay irradiation->viability_assay 24h post-irradiation microscopy 5. Fluorescence Microscopy irradiation->microscopy Post-irradiation

Caption: Workflow for in vitro photodynamic therapy using this compound.

Signaling Pathways and Drug Development Implications

This compound has been shown to affect cellular signaling pathways, which is a critical consideration for its use in research and drug development.

  • Ion Permeability: this compound can increase membrane permeability to ions, including calcium (Ca²⁺).[17] This disruption of ion homeostasis can have significant downstream effects on various cellular processes.

  • Neurotransmitter Uptake: It has been reported to inhibit the uptake of neurotransmitters, such as dopamine, suggesting a potential impact on neuronal signaling.[18]

  • Enzyme Inhibition: this compound can act as an inhibitor of certain enzymes, such as the flavivirus NS2B-NS3 protease, highlighting its potential as an antiviral agent.[19]

The ability of this compound to modulate these pathways underscores the importance of careful experimental design and data interpretation, particularly in drug screening and development where off-target effects are a major concern.

Diagram of this compound's Cellular Effects:

ErythrosinB_Effects cluster_extracellular Extracellular cluster_intracellular Intracellular EB This compound ROS Reactive Oxygen Species (ROS) EB->ROS Light Activation Ca_increase Increased Intracellular Ca²⁺ EB->Ca_increase Increases membrane permeability NT_inhibition Neurotransmitter Uptake Inhibition EB->NT_inhibition Enzyme_inhibition Enzyme Inhibition EB->Enzyme_inhibition Cell_Death Cell Death (Necrosis) ROS->Cell_Death Oxidative Stress Ca_increase->Cell_Death

Caption: Cellular effects of this compound, including its role as a photosensitizer.

Summary and Conclusion

This compound is a multifaceted fluorescent dye with significant potential in cell biology research and drug development. While its primary and most established application is as a safe and effective viability stain, its utility as a terminal stain for live cells and as a photosensitizer for PDT is gaining recognition. Researchers should be mindful of its photostability and its potential to influence cellular signaling pathways. The protocols and data presented in this application note provide a comprehensive guide for the effective use of this compound as a fluorescent probe in a variety of cell-based assays.

Experimental Protocols

Cell Viability Assay using this compound

Materials:

  • This compound powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell suspension

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Prepare 0.02% (w/v) this compound solution: Dissolve 2 mg of this compound in 10 mL of PBS. Filter sterilize if necessary and store protected from light at 4°C.

  • Prepare cell sample: Harvest cells and prepare a single-cell suspension in an appropriate buffer or medium.

  • Stain cells: In a microcentrifuge tube, mix equal volumes of the cell suspension and the 0.02% this compound solution (e.g., 20 µL + 20 µL). Mix gently by pipetting.

  • Load and count: Immediately load the stained cell suspension into a hemocytometer.

  • Data analysis: Under a bright-field microscope, count the number of unstained (live) and stained (dead) cells in the central grid of the hemocytometer. Calculate the percentage of viable cells using the following formula: % Viability = (Number of live cells / Total number of cells) x 100

Terminal Live-Cell Imaging with this compound

Materials:

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Serum-free cell culture medium

  • This compound powder

  • Fluorescence microscope with appropriate filter sets (Excitation: ~540 nm, Emission: ~560 nm)

Procedure:

  • Prepare staining solution: Prepare a 0.06% (w/v) this compound solution in serum-free cell culture medium. Warm the solution to 37°C.

  • Cell preparation: Aspirate the existing culture medium from the cells.

  • Staining: Gently add the pre-warmed this compound staining solution to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 10-30 minutes. Optimal time should be determined empirically for each cell line.

  • Imaging: Mount the dish or coverslip on the fluorescence microscope and image the cells. Expect to see bright nuclear staining and dimmer cytoplasmic fluorescence.

Workflow for Terminal Live-Cell Staining:

TerminalStaining_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cell_culture 1. Culture Adherent Cells medium_exchange 3. Replace Medium with Staining Solution cell_culture->medium_exchange stain_prep 2. Prepare 0.06% this compound in Serum-Free Medium stain_prep->medium_exchange incubation 4. Incubate for 10-30 min at 37°C medium_exchange->incubation fluorescence_microscopy 5. Image with Fluorescence Microscope incubation->fluorescence_microscopy

Caption: Experimental workflow for terminal staining of live adherent cells.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Erythrosin B for Cell Viability and Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Erythrosin B. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results in your cell-based assays.

Frequently Asked questions (FAQs)

Q1: What is this compound and how does it work for cell viability assessment?

This compound (also known as Erythrosine, Acid Red 51, or FD&C Red No. 3) is a non-toxic, biosafe colorimetric dye used as an alternative to Trypan Blue for determining cell viability.[1] The principle of the assay is based on dye exclusion. Live, healthy cells possess intact cell membranes that prevent the polar this compound molecules from entering the cytoplasm. In contrast, dead or membrane-compromised cells lose this integrity, allowing the dye to enter and stain the intracellular proteins, making them appear dark pink or red under a microscope.[1][2][3]

Q2: What are the advantages of using this compound over Trypan Blue?

This compound offers several key advantages over the more traditional Trypan Blue:

  • Lower Toxicity: this compound is less toxic to cells, allowing for longer incubation times without significantly impacting cell viability.[3][4] Trypan Blue, on the other hand, is known to be cytotoxic and can decrease cell viability over time.[3][5]

  • Biosafety: this compound is considered biosafe and is even used as a food additive, posing a lower health risk to researchers.[3][5] Trypan Blue is a suspected carcinogen and requires more careful handling and disposal.[3][5]

  • Stability: this compound solutions are more stable and less prone to precipitation compared to Trypan Blue, which can form crystals that interfere with accurate cell counting.[3]

  • Reduced Protein Binding: this compound has a lower affinity for serum proteins in culture media, which can interfere with the staining of dead cells when using Trypan Blue.[3][6]

Q3: Can this compound be used for both manual and automated cell counting?

Yes, this compound is compatible with both manual counting using a hemocytometer and with a variety of automated cell counters.[1][4][7] For automated counters, specific settings or protocols for this compound may be available or might need to be optimized.[1]

Q4: How does this compound function as a photosensitizer in Photodynamic Therapy (PDT)?

In the context of PDT, this compound acts as a photosensitizer. When exposed to a specific wavelength of light (typically green light), it absorbs the light energy and transfers it to molecular oxygen, generating reactive oxygen species (ROS), such as singlet oxygen.[8] These highly reactive ROS are cytotoxic and can induce cell death, making this compound a candidate for anti-cancer and antimicrobial therapies.[9][10][11] The effectiveness of this compound-PDT is dependent on the concentration of the dye and the dose of light delivered.[9][12]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High background staining / All cells appear stained 1. This compound concentration is too high. 2. Incubation time is too long, leading to toxicity in live cells. [6]3. Cells are unhealthy or have been handled too harshly. 4. Presence of serum in the staining solution is too low, increasing dye uptake in live cells. [6]1. Optimize the this compound concentration. Start with a lower concentration (e.g., 0.02% w/v) and perform a titration to find the optimal concentration for your cell line.2. Reduce the incubation time. Aim for the shortest time that allows for clear staining of dead cells (typically 1-5 minutes).3. Handle cells gently during harvesting and staining. Ensure the cell culture is healthy before starting the experiment.4. If staining in buffer, consider adding a low concentration of serum or perform the staining in complete media. Note that higher this compound concentrations may be needed in the presence of serum.[6]
Low or no staining of dead cells 1. This compound concentration is too low. 2. Incubation time is too short. 3. Inadequate mixing of cells and dye. 1. Increase the this compound concentration. Refer to the concentration tables below for starting points.2. Increase the incubation time slightly (e.g., up to 10 minutes), but monitor for toxicity to live cells. 3. Ensure the cell suspension and dye are thoroughly but gently mixed before loading into the counting chamber.
Inconsistent results between replicates 1. Uneven cell suspension. 2. Cells settling in the tube before loading. 3. Inaccurate pipetting. 1. Ensure a single-cell suspension is achieved after harvesting. 2. Gently mix the cell-dye suspension immediately before loading each replicate into the hemocytometer or automated counter. [7]3. Use calibrated pipettes and ensure proper pipetting technique.
Difficulty distinguishing live from dead cells 1. Suboptimal focus on the microscope. 2. Debris in the cell sample being mistaken for cells. 1. Carefully adjust the focus to clearly visualize the cell membranes. Live cells should appear bright and refractile, while dead cells will be uniformly pink/red.2. If the sample contains a lot of debris, consider washing the cell pellet with PBS before resuspending for counting.

Data Presentation: Recommended this compound Concentrations

The optimal concentration of this compound can vary depending on the cell line and the specific application. The following tables summarize concentrations reported in the literature.

For Cell Viability Assays
Cell Line Concentration (w/v) Notes
CHO (Chinese Hamster Ovary)0.02%Used for brightfield cell counting as an alternative to Trypan Blue.[1]
Jurkat0.02%Effective for viability assessment in suspension cells.[1]
HEK293T0.005%Used for high-throughput imaging-based viability assays.[13][14]
U2-OS0.06% - 0.2%In serum-free media, 0.06% is sufficient for terminal staining. In the presence of serum, a higher concentration (e.g., 0.2%) may be required.[6]
Yeast0.05% (final)Used for viability counts in yeast slurries.[15]
General Mammalian Cells0.02% - 0.4%A broad range to start optimization, often a 1:1 dilution of a 0.04% stock solution with the cell suspension is used.[13]
For Photodynamic Therapy (PDT)
Cell Line / Organism Concentration Range Notes
DOK (Dysplastic Oral Keratinocytes)71.03 µM - 1136.5 µMCell killing was dose-dependent on both this compound concentration and light fluence.[9]
H357 (Oral Squamous Cell Carcinoma)71.03 µM - 1136.5 µMShowed more resistance to PDT compared to DOK cells.[9]
Escherichia coli~116 µmol L-1Optimized for total bacterial inhibition in conjunction with a specific light dose.[10]
Aggregatibacter actinomycetemcomitans0.5 mmol/L - 1.0 mmol/LUsed to inactivate both planktonic and biofilm cultures.[11]

Experimental Protocols

Protocol 1: Standard Cell Viability Assay using this compound

1. Preparation of this compound Staining Solution:

  • Prepare a 0.04% (w/v) this compound stock solution in a buffered salt solution (e.g., PBS, pH 7.2-7.4).
  • Protect the solution from light and store at 4°C.[7]

2. Cell Preparation:

  • Harvest cells (adherent or suspension) using your standard laboratory protocol.
  • Centrifuge the cell suspension and discard the supernatant.
  • Resuspend the cell pellet in an appropriate volume of complete culture medium or PBS to obtain a single-cell suspension.

3. Staining Procedure:

  • In a new microcentrifuge tube, mix the cell suspension and the 0.04% this compound solution in a 1:1 ratio. For example, add 20 µL of cell suspension to 20 µL of this compound solution. This results in a final concentration of 0.02% this compound.[1]
  • Mix gently by pipetting up and down.
  • Incubate at room temperature for 1-5 minutes. Avoid extended incubation times to prevent potential toxicity to live cells.[6]

4. Cell Counting:

  • Gently mix the stained cell suspension again immediately before loading.
  • Load 10 µL of the mixture into a hemocytometer.
  • Using a brightfield microscope, count the number of live (unstained, bright) and dead (stained, pink/red) cells.
  • Calculate the cell viability using the following formula:
  • % Viability = (Number of live cells / Total number of cells) x 100

Protocol 2: Optimization of this compound Concentration for a New Cell Line

1. Prepare a Range of this compound Concentrations:

  • Prepare a series of this compound dilutions in PBS (e.g., 0.4%, 0.2%, 0.1%, 0.05%, 0.02%, 0.01% w/v).

2. Prepare Cell Samples:

  • Prepare two populations of your cell line: one with high viability (>95%) and one with low viability (<20%). A low viability population can be generated by heat-shock (e.g., 56°C for 30 minutes) or by culturing cells to a very high density for an extended period.

3. Staining and Analysis:

  • For each this compound concentration, take an aliquot of both the high and low viability cell populations.
  • Mix each cell aliquot with the corresponding this compound dilution in a 1:1 ratio.
  • Incubate for a fixed time (e.g., 3 minutes).
  • Count the live and dead cells for each condition.

4. Determine Optimal Concentration:

  • The optimal concentration will be the lowest concentration that provides clear, unambiguous staining of the dead cells in the low-viability sample, while leaving the vast majority of cells in the high-viability sample unstained.

Visualizations

G This compound Dye Exclusion Principle cluster_0 Live Cell cluster_1 Dead Cell LiveCell Viable Cell Result1 LiveCellMembrane Intact Cell Membrane LiveCell->LiveCellMembrane EB_out EB_out->LiveCell This compound (Excluded) DeadCell Non-Viable Cell Result2 DamagedCellMembrane Compromised Cell Membrane DeadCell->DamagedCellMembrane EB_in EB_in->DeadCell This compound (Enters Cell)

Caption: Mechanism of this compound for cell viability.

G Workflow for this compound Cell Viability Assay Start Start: Cell Culture Harvest 1. Harvest Cells (Trypsinization or scraping for adherent cells) Start->Harvest Suspend 2. Create Single-Cell Suspension Harvest->Suspend Mix 3. Mix Cells 1:1 with 0.04% this compound Solution Suspend->Mix Incubate 4. Incubate (1-5 minutes at RT) Mix->Incubate Load 5. Load Hemocytometer or Automated Counter Incubate->Load Count 6. Count Live (unstained) & Dead (stained) Cells Load->Count Calculate 7. Calculate % Viability & Cell Concentration Count->Calculate End End: Results Calculate->End

Caption: Standard experimental workflow for cell counting.

G Troubleshooting Logic for High Background Staining Problem Problem: All Cells Stained Check_Conc Is [EB] too high? Problem->Check_Conc Reduce_Conc Solution: Reduce [EB] & Re-test Check_Conc->Reduce_Conc Yes Check_Time Is incubation time > 5 min? Check_Conc->Check_Time No Final Problem Resolved Reduce_Conc->Final Reduce_Time Solution: Reduce incubation time Check_Time->Reduce_Time Yes Check_Health Is cell culture healthy? Check_Time->Check_Health No Reduce_Time->Final Improve_Culture Solution: Use a healthier cell stock & handle gently Check_Health->Improve_Culture No Check_Health->Final Yes, but still staining Improve_Culture->Final

Caption: Decision-making for troubleshooting staining issues.

References

Erythrosin B Staining: Technical Support Center for Optimal Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Erythrosin B staining. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to help minimize background staining and ensure accurate, reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a red, water-soluble dye commonly used as a viability stain for a variety of cell types, including mammalian cells, yeast, and bacteria.[1][2] Its primary application is in cell counting and viability assays to differentiate between live and dead cells.[3]

Q2: How does this compound work as a viability stain?

This compound is a membrane-exclusion dye. This means that viable cells with intact cell membranes will exclude the dye and remain unstained.[4] In contrast, non-viable or dead cells have compromised membranes that allow the dye to enter and stain intracellular proteins, causing them to appear pink or red.[3]

Q3: What are the main advantages of using this compound over Trypan Blue?

This compound is often considered a safer, non-toxic, and more reliable alternative to Trypan Blue for both researchers and the cells being studied.[5][6] It is less cytotoxic, allowing for longer incubation times with minimal impact on live cells, and it does not bind to serum proteins to the same extent as Trypan Blue, which can reduce background.[7]

Q4: What are the common causes of high background staining with this compound?

High background staining can be caused by several factors, including:

  • Presence of serum in the media: Serum proteins can bind to this compound, leading to non-specific staining.[7]

  • Excessive dye concentration: Using a higher than necessary concentration of this compound can lead to increased background.

  • Prolonged incubation time: While less toxic than Trypan Blue, extended exposure to this compound can eventually be lethal to live cells, which can then take up the stain and be mistaken for background.[7]

  • Inadequate washing: Insufficient washing after staining can leave residual dye in the background.[8]

  • Non-specific binding: The dye can non-specifically bind to cellular debris and components of the extracellular matrix.

Troubleshooting Guide: Reducing Background Staining

High background staining can obscure results and lead to inaccurate interpretations. This guide provides a systematic approach to identifying and resolving the root causes of this issue.

Initial Assessment and Key Considerations

Before proceeding with extensive troubleshooting, it's important to assess your current protocol and consider the following:

  • Cell Type: Different cell lines may have varying sensitivities to this compound.[7]

  • Presence of Serum: The presence of serum in your staining solution is a primary cause of background.[7]

  • Staining Protocol: Your current dye concentration, incubation time, and washing steps are critical variables.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting high background staining with this compound.

G start High Background Observed check_serum Is serum present in the staining solution? start->check_serum remove_serum Action: Remove serum or use serum-free buffer (e.g., PBS). check_serum->remove_serum Yes optimize_concentration Is this compound concentration optimized? check_serum->optimize_concentration No serum_yes Yes serum_no No remove_serum->optimize_concentration increase_dye Action: If serum cannot be removed, increase this compound concentration. increase_dye->optimize_concentration reduce_concentration Action: Titrate this compound concentration to the lowest effective level. optimize_concentration->reduce_concentration No check_incubation Is incubation time optimized? optimize_concentration->check_incubation Yes conc_yes Yes conc_no No reduce_concentration->check_incubation reduce_incubation Action: Reduce incubation time to the minimum required for clear staining of dead cells. check_incubation->reduce_incubation No check_washing Are washing steps adequate? check_incubation->check_washing Yes inc_yes Yes inc_no No reduce_incubation->check_washing improve_washing Action: Implement a more stringent washing protocol. check_washing->improve_washing No final_check Re-evaluate background staining. check_washing->final_check Yes wash_yes Yes wash_no No improve_washing->final_check

Troubleshooting workflow for high background staining.

Experimental Protocols

Optimized Staining Protocol for Adherent Mammalian Cells

This protocol is designed to minimize background staining when assessing the viability of adherent cells.

Materials:

  • This compound stock solution (e.g., 0.4% w/v in PBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Serum-free cell culture medium or balanced salt solution

  • Microscope with appropriate filters

Procedure:

  • Cell Culture: Grow adherent cells on coverslips or in culture plates to the desired confluency.

  • Preparation: Carefully aspirate the culture medium from the cells.

  • Washing (Pre-staining): Gently wash the cells twice with pre-warmed, sterile PBS to remove any residual serum and cellular debris.

  • Staining: Prepare the this compound working solution by diluting the stock solution in serum-free medium or PBS to the desired final concentration (refer to the table below for recommendations). Add the working solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.[1][7]

  • Washing (Post-staining): Aspirate the staining solution and wash the cells 2-3 times with PBS. For each wash, add the PBS, gently agitate, and then aspirate.

  • Imaging: Immediately visualize the cells under a microscope. Live cells will be unstained, while dead cells will appear pink or red.

Data Presentation

The following table provides recommended starting concentrations and incubation times for this compound with various cell types. It is important to optimize these parameters for your specific cell line and experimental conditions.

Cell TypeStaining MediumThis compound Concentration (% w/v)Incubation Time (minutes)Key Considerations
Mammalian (adherent) Serum-free medium or PBS0.02 - 0.0610 - 15The speed of lethal staining of live cells varies between cell lines.[7]
Mammalian (suspension) Serum-free medium or PBS0.02 - 0.055 - 10Ensure a homogenous cell suspension before staining.
Yeast Tris-HCl buffer or water0.05 - 0.15Some yeast strains may require slightly longer incubation.[2]
Bacteria PBS0.04 - 0.085 - 15Staining is effective for both Gram-positive and Gram-negative bacteria.[1]
Mammalian (with serum) Serum-containing medium0.2 or higher10 - 15Higher concentrations are needed to overcome binding to serum proteins.[7]

Signaling Pathways and Logical Relationships

The interaction between this compound and cellular components is a key factor in both its function as a viability stain and the potential for background staining. The following diagram illustrates the logical relationship between the state of the cell membrane and the outcome of this compound staining.

G start This compound in Staining Solution cell_membrane Cell Membrane Integrity start->cell_membrane serum_protein Serum Proteins start->serum_protein intact Intact (Live Cell) cell_membrane->intact Intact compromised Compromised (Dead Cell) cell_membrane->compromised Compromised exclusion This compound Excluded intact->exclusion entry This compound Enters Cell compromised->entry no_stain Result: No Staining exclusion->no_stain stain Result: Pink/Red Staining entry->stain binding This compound Binds to Serum Proteins serum_protein->binding background Potential for Background Staining binding->background

Logical relationship of this compound staining.

References

Technical Support Center: Troubleshooting Erythrosin B Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the staining of fixed tissues with Erythrosin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in histology?

A1: this compound is a red anionic dye that is used as a counterstain in histology, similar to eosin in the standard Hematoxylin and Eosin (H&E) staining protocol.[1] It stains basic cellular components, such as the cytoplasm and intercellular substances, in shades of pink and red. This provides a contrast to the blue-purple nuclear stain of hematoxylin, allowing for clear visualization of tissue architecture.[2]

Q2: What are the ideal storage conditions for this compound powder and staining solutions?

A2: this compound powder should be stored at room temperature (+5 °C to +30 °C) in a tightly closed container.[3] Staining solutions should be freshly prepared and filtered before use for optimal results.[3] If storing a stock solution, it should be kept in a well-sealed container to prevent evaporation and contamination.

Q3: Can this compound be used as a direct substitute for Eosin Y in existing H&E protocols?

A3: Yes, this compound is considered a suitable substitute for Eosin Y in H&E staining protocols.[1][4] In Europe, it is commonly used in place of Phloxine in the Hematoxylin-Phloxine-Saffron (HPS) stain, which is analogous to the Hematoxylin-Erythrosin-Saffron (HES) method.[1] However, minor adjustments to staining times may be necessary to achieve the desired intensity.

Q4: What is the principle behind this compound staining?

A4: The staining mechanism of this compound is a physico-chemical process based on charge interactions. As a negatively charged (anionic) dye, this compound binds to positively charged (cationic or acidophilic) components in the tissue.[2] These primarily include proteins in the cytoplasm and extracellular matrix, which are stained in various shades of pink and red.[2]

Troubleshooting Guide: Weak this compound Staining

Weak or pale staining of the cytoplasm and other eosinophilic structures is a common issue in histological preparations. The following guide provides potential causes and solutions to improve the intensity of this compound staining.

Problem: Pale or Weak Cytoplasmic Staining

This is characterized by faint pink or red staining of the cytoplasm, collagen, and muscle, making it difficult to differentiate these structures from the background.

Potential Cause Recommended Solution
Inadequate Staining Time Increase the incubation time of the slides in the this compound solution. Optimal timing may vary depending on tissue type and thickness.
Deteriorated or Depleted Staining Solution Prepare a fresh this compound staining solution. Ensure the dye is fully dissolved and the solution is filtered before use.[3]
Excessive Differentiation Reduce the time in the subsequent alcohol dehydration steps, particularly the 95% alcohol rinse, as this can strip the eosinophilic stain.[5]
Incorrect pH of Staining Solution Check and adjust the pH of the this compound solution. An acidic pH is generally preferred for better staining.
Poor Fixation Ensure the tissue was adequately fixed prior to processing. Poor fixation can prevent the stain from binding effectively to the tissue components.[6]
Incomplete Deparaffinization If residual wax remains in the tissue section, the aqueous this compound solution cannot penetrate properly. Ensure complete removal of paraffin by using fresh xylene and adequate incubation times.[6]
Thin Tissue Sections Very thin sections may inherently appear paler. While section thickness is often standardized, be aware that this can be a contributing factor.[5]

Experimental Protocols

Preparation of 0.5% Aqueous this compound Staining Solution

This protocol is suitable for use as a counterstain in a standard H&E-type staining procedure for paraffin-embedded tissues.

Materials:

  • This compound powder (C.I. 45430)

  • Distilled water

  • Glacial acetic acid (optional, for pH adjustment)

  • Filter paper

Procedure:

  • Weigh 5.0 g of this compound powder.

  • Dissolve the powder in 1000 ml of distilled water.

  • Mix thoroughly until the dye is completely dissolved.

  • (Optional) Add 2.0 ml of glacial acetic acid to the solution and mix. This can enhance the staining of cytoplasmic structures.

  • Filter the freshly prepared staining solution before use to remove any undissolved particles.[3]

Standard Staining Protocol for Paraffin-Embedded Sections

This protocol outlines the basic steps for deparaffinization, rehydration, and staining of formalin-fixed, paraffin-embedded tissue sections.

Procedure:

  • Deparaffinization:

    • Immerse slides in xylene (2 changes, 5-10 minutes each).[7]

  • Rehydration:

    • Immerse slides in 100% ethanol (2 changes, 3-5 minutes each).[7]

    • Immerse slides in 95% ethanol (1 change, 3 minutes).[7]

    • Immerse slides in 70% ethanol (1 change, 3 minutes).[7]

    • Rinse slides in running tap water.

  • Hematoxylin Staining:

    • Immerse slides in a hematoxylin solution for the desired time.

    • Rinse in running tap water.

    • Differentiate in 1% acid alcohol (if a regressive staining method is used).

    • "Blue" the sections in running tap water or a bluing agent.

    • Rinse in running tap water.

  • This compound Counterstaining:

    • Immerse slides in the 0.5% this compound solution for 1-3 minutes (time may need optimization).

  • Dehydration:

    • Immerse slides in 95% ethanol (2 changes, 1-2 minutes each).

    • Immerse slides in 100% ethanol (2 changes, 2 minutes each).

  • Clearing and Mounting:

    • Immerse slides in xylene (2 changes, 2-5 minutes each).

    • Mount with a coverslip using a permanent mounting medium.

Visualizations

Troubleshooting_Weak_Erythrosin_B_Staining Start Weak this compound Staining Observed CheckStain Check Staining Solution Start->CheckStain CheckProtocol Review Staining Protocol Start->CheckProtocol CheckTissue Examine Tissue Preparation Start->CheckTissue StainFreshness Is the solution fresh? CheckStain->StainFreshness StainingTime Was staining time sufficient? CheckProtocol->StainingTime Fixation Was fixation adequate? CheckTissue->Fixation StainConcentration Is the concentration correct? StainFreshness->StainConcentration Yes Solution1 Prepare fresh stain StainFreshness->Solution1 No StainConcentration->CheckProtocol Yes Solution2 Verify dye concentration StainConcentration->Solution2 No DifferentiationTime Was differentiation in alcohol too long? StainingTime->DifferentiationTime Yes Solution3 Increase staining time StainingTime->Solution3 No DifferentiationTime->CheckTissue No Solution4 Decrease time in dehydrating alcohols DifferentiationTime->Solution4 Yes Deparaffinization Was deparaffinization complete? Fixation->Deparaffinization Yes Solution5 Review fixation protocol Fixation->Solution5 No Solution6 Ensure complete wax removal with fresh xylene Deparaffinization->Solution6 No

Caption: Troubleshooting workflow for weak this compound staining.

Erythrosin_B_Staining_Workflow Start Paraffin-Embedded Tissue Section on Slide Deparaffinize Deparaffinization (Xylene) Start->Deparaffinize Rehydrate Rehydration (Graded Alcohols) Deparaffinize->Rehydrate Hematoxylin Hematoxylin Staining (Nuclear Stain) Rehydrate->Hematoxylin Rinse1 Rinse & Differentiate Hematoxylin->Rinse1 ErythrosinB This compound Staining (Cytoplasmic Counterstain) Rinse1->ErythrosinB Dehydrate Dehydration (Graded Alcohols) ErythrosinB->Dehydrate Clear Clearing (Xylene) Dehydrate->Clear Mount Mount Coverslip Clear->Mount

Caption: General workflow for H&E staining with this compound.

References

Effect of serum proteins on Erythrosin B staining accuracy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Erythrosin B (ErB) for cell viability and staining applications. A key focus is the effect of serum proteins on staining accuracy.

Frequently Asked Questions (FAQs)

Q1: How does this compound work to determine cell viability?

This compound is a viability exclusion dye. Its principle is based on the integrity of the cell membrane. Live, healthy cells possess intact cell membranes that prevent the dye from entering the cytoplasm. In contrast, dead or dying cells have compromised membranes that are permeable to the dye.[1][2][3] When this compound enters a non-viable cell, it binds to intracellular proteins, staining the cell red or pink.[1]

Q2: What are the main advantages of using this compound over Trypan Blue?

This compound offers several advantages over the more traditional Trypan Blue stain. It is considered less toxic to live cells, allowing for longer incubation times with minimal impact on viability.[4][5] Additionally, this compound is noted to have lessened binding to serum proteins compared to Trypan Blue, which can lead to more accurate and reliable counts in complex media.[6] It is also considered biosafe and non-carcinogenic.[7]

Q3: Can the presence of serum in my cell culture media affect this compound staining?

Yes, the presence of serum proteins, such as bovine serum albumin (BSA), in cell culture media can significantly impact this compound staining.[8][9] Serum proteins can bind to this compound, reducing the effective concentration of the dye available to stain dead cells.[8] This can lead to an underestimation of cell death.

Q4: How do I adjust my protocol when using serum-containing media?

To counteract the binding of this compound by serum proteins, it is necessary to increase the final concentration of the dye. The required concentration adjustment depends on the percentage of serum in the media. For instance, some protocols suggest that for media containing 5% Fetal Bovine Serum (FBS), the this compound concentration may need to be increased from a typical 0.06% to 0.2% to achieve accurate staining.[8]

Q5: Does this compound have any toxic effects on live cells?

While generally considered less toxic than Trypan Blue, this compound can be toxic to live cells, especially at higher concentrations and with prolonged exposure.[8][10] However, the presence of serum in the media can temporarily protect living cells from these toxic effects.[8][10]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Underestimation of dead cells (low viability count) in serum-containing media. Serum proteins are binding to the this compound dye, reducing its effective concentration.Increase the final concentration of this compound in your staining solution. See the table below for recommended adjustments.
High background staining or staining of live cells. The concentration of this compound is too high for the experimental conditions (e.g., serum-free media).Reduce the final concentration of this compound. Perform a titration to find the optimal concentration for your specific cell type and media conditions.
Prolonged incubation time is allowing the dye to slowly penetrate live cells.Reduce the incubation time. For many applications, a 1-5 minute incubation is sufficient.[4][11]
Inconsistent or variable staining results. Incomplete mixing of the cell suspension with the this compound solution.Ensure the cell suspension is thoroughly and gently mixed with the dye solution before loading into a counting chamber.[1]
The presence of precipitates in the this compound staining solution.Filter the this compound solution before use to remove any precipitates that may interfere with accurate cell counting.[12]
Faint staining of dead cells. The concentration of this compound is too low.Increase the dye concentration. Ensure the stock solution is properly prepared and stored.
The pH of the staining solution is not optimal.Prepare the this compound solution in a buffered solution, such as phosphate-buffered saline (PBS), to maintain a physiological pH.

Data Presentation

Table 1: Recommended this compound Concentration Adjustment in the Presence of Serum

This table provides a guideline for adjusting the final this compound concentration based on the percentage of serum in the cell culture medium. These are starting recommendations and may require further optimization for specific cell lines and serum sources.

Serum Concentration (% v/v)Recommended Final this compound Concentration (% w/v)Notes
0 (Serum-Free)0.05 - 0.1%Standard concentration for serum-free media.
5%0.2% or higherSignificantly more dye is needed to overcome protein binding.[8]
10%0.2 - 0.4%Further increase may be necessary; optimization is critical.

Experimental Protocols

Standard this compound Staining Protocol for Cell Viability (Serum-Free Conditions)
  • Preparation of Staining Solution: Prepare a 0.1% (w/v) this compound stock solution in PBS.

  • Cell Suspension: Harvest cells and resuspend them in a serum-free medium or PBS at an appropriate concentration for counting.

  • Staining: Mix the cell suspension and this compound solution in a 1:1 ratio. For example, mix 10 µL of cell suspension with 10 µL of 0.1% this compound solution for a final concentration of 0.05%.[4]

  • Incubation: Incubate the mixture for 1-5 minutes at room temperature.

  • Counting: Load the stained cell suspension into a hemocytometer or an automated cell counter and count the number of stained (non-viable) and unstained (viable) cells.

Adjusted this compound Staining Protocol for Serum-Containing Media (e.g., 5% FBS)
  • Preparation of Staining Solution: Prepare a 0.4% (w/v) this compound stock solution in PBS.

  • Cell Suspension: Harvest cells and maintain them in their serum-containing culture medium.

  • Staining: Mix the cell suspension and the 0.4% this compound solution in a 1:1 ratio to achieve a final concentration of 0.2%.[8]

  • Incubation: Incubate for 1-5 minutes at room temperature.

  • Counting: Proceed with cell counting as described in the standard protocol.

Visualizations

Experimental_Workflow This compound Staining Workflow cluster_prep Preparation cluster_decision Serum Presence Check cluster_staining Staining Protocol cluster_analysis Analysis A Prepare Cell Suspension C Is Serum Present in Media? A->C B Prepare this compound Solution B->C D Use Standard ErB Concentration (e.g., 0.05-0.1%) C->D No E Increase ErB Concentration (e.g., 0.2% for 5% serum) C->E Yes F Mix Cell Suspension with ErB Solution D->F E->F G Incubate for 1-5 minutes F->G H Load Sample onto Hemocytometer or Automated Counter G->H I Count Viable (Unstained) and Non-Viable (Stained) Cells H->I J Calculate Cell Viability (%) I->J

Caption: Workflow for this compound cell viability staining, including decision point for serum presence.

Logical_Relationship Impact of Serum on this compound Staining Serum Serum Proteins (e.g., Albumin) Binding Binding Event Serum->Binding ErB Free this compound ErB->Binding Staining Cell Staining ErB->Staining ReducedErB Reduced Free This compound Binding->ReducedErB DeadCell Dead Cell (Compromised Membrane) DeadCell->Staining InaccurateCount Inaccurate Viability (Underestimation of Dead Cells) ReducedErB->InaccurateCount

Caption: Logical diagram illustrating how serum proteins interfere with this compound staining.

References

Erythrosin B Photobleaching Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to Erythrosin B photobleaching during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a xanthene dye commonly used as a biological stain, a food coloring agent, and a photosensitizer. In research, it is frequently used for:

  • Cell Viability Assays: As a substitute for Trypan Blue, this compound can distinguish between viable and non-viable cells. Live cells with intact membranes exclude the dye, while dead cells with compromised membranes take it up and appear red.

  • Photodynamic Therapy (PDT): this compound can be activated by light of a specific wavelength to generate reactive oxygen species (ROS), which are cytotoxic and can be used to kill cancer cells or microorganisms.

  • Fluorescence Microscopy: It is used as a fluorescent stain for various cellular components.

Q2: What is photobleaching and why is it a problem for this compound?

A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, upon exposure to light. This leads to a loss of its ability to fluoresce, resulting in a diminished or completely lost signal during imaging. This is problematic as it can lead to inaccurate quantitative data, false-negative results, and reduced image quality.

Q3: What is the primary mechanism of this compound photobleaching?

A3: The photobleaching of this compound is primarily an oxygen-dependent process. Upon excitation with light, this compound can transition to an excited triplet state. This excited molecule can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen. This singlet oxygen can then chemically react with and destroy the this compound molecule, leading to the loss of its fluorescence. At higher concentrations of the dye, a self-catalyzed photobleaching process can also occur.

Q4: What factors influence the rate of this compound photobleaching?

A4: Several factors can affect how quickly this compound photobleaches:

  • Light Intensity: Higher intensity light sources accelerate photobleaching.

  • Exposure Time: Longer exposure to excitation light increases the extent of photobleaching.

  • Oxygen Concentration: The presence of molecular oxygen is a key driver of photobleaching.

  • This compound Concentration: At higher concentrations, self-catalysis can increase the rate of photobleaching.

  • Chemical Environment: The pH and composition of the buffer or mounting medium can influence the photobleaching rate. For example, some buffers may react with the excited dye or the reactive oxygen species generated.

Troubleshooting Guides

Issue 1: Rapid Fading of this compound Signal During Fluorescence Microscopy

Possible Cause: Photobleaching due to excessive light exposure or the presence of oxygen.

Solutions:

  • Optimize Imaging Parameters:

    • Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal. Neutral density filters can be used to attenuate the light from arc lamps.

    • Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.

    • Limit Illumination: Keep the shutter closed when not actively acquiring images to protect the sample from unnecessary light exposure.

  • Use Antifade Reagents:

    • Incorporate an antifade reagent into your mounting medium. Common and effective antifade agents include:

      • n-Propyl Gallate (NPG): A commonly used antioxidant.

      • Trolox: A water-soluble derivative of vitamin E.

      • Ascorbic Acid (Vitamin C): A natural antioxidant.

    • These reagents work by scavenging reactive oxygen species, thereby protecting the fluorophore from photodamage.

  • Deoxygenate the Sample Environment:

    • For fixed samples, using a mounting medium containing an oxygen scavenging system (e.g., glucose oxidase and catalase) can reduce the local oxygen concentration.

    • For live-cell imaging, this is more challenging, but some specialized imaging chambers and media can help reduce oxygen levels.

Issue 2: Inconsistent this compound Staining or High Background

Possible Cause: Issues with the staining protocol, mounting medium, or autofluorescence.

Solutions:

  • Optimize Staining Protocol:

    • Titrate this compound Concentration: Use the lowest concentration of this compound that gives a sufficient signal to minimize background and potential dye aggregation.

    • Washing Steps: Ensure thorough washing after staining to remove unbound dye, which can contribute to background fluorescence.

  • Check Mounting Medium:

    • pH of Mounting Medium: The pH of the mounting medium can affect the fluorescence of this compound and the efficacy of some antifade reagents. For many fluorophores, a slightly alkaline pH (around 8.5) is optimal.

    • Refractive Index Mismatch: Ensure the refractive index of your mounting medium is close to that of your immersion oil to avoid spherical aberrations that can degrade image quality.

  • Address Autofluorescence:

    • Include Unstained Controls: Always prepare an unstained control sample to assess the level of autofluorescence from your cells or tissue.

    • Use Spectral Unmixing: If your imaging system has this capability, it can be used to separate the specific this compound signal from the autofluorescence background.

Issue 3: Antifade Reagent Seems Ineffective or Quenches the Signal

Possible Cause: Incorrect preparation or application of the antifade reagent, or incompatibility with this compound.

Solutions:

  • Proper Preparation and Storage:

    • Some antifade reagents, like n-propyl gallate, can be difficult to dissolve and may require gentle heating.

    • Prepare fresh antifade solutions as some can degrade over time, losing their effectiveness. Store stock solutions in the dark and at the recommended temperature.

  • Concentration Optimization:

    • While antifade reagents can reduce photobleaching, at high concentrations, they can sometimes quench the initial fluorescence intensity. It is important to use them at their recommended concentrations.

  • Test Different Antifade Agents:

    • The effectiveness of an antifade reagent can be fluorophore-specific. If one agent is not performing well, try another from the list provided.

Data Presentation: Efficacy of Common Antifade Reagents

Antifade ReagentChemical ClassRecommended Concentration (in mounting medium)Key AdvantagesPotential Disadvantages
n-Propyl Gallate (NPG) Gallic acid ester1-2% (w/v)Effective for a broad range of fluorophores.Can be difficult to dissolve; may not be ideal for all live-cell applications due to potential biological effects.
Trolox Vitamin E analog1-2 mMWater-soluble and can be used in live-cell imaging; effective against various reactive oxygen species.Efficacy can be concentration-dependent and may vary between cell types.
Ascorbic Acid Vitamin0.1-1 mMNatural antioxidant, can be used in live-cell imaging.Can be unstable in solution and may affect the pH of the medium.

Experimental Protocols

Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium for Fixed Cells

Materials:

  • n-Propyl gallate

  • Glycerol

  • 10x Phosphate-Buffered Saline (PBS), pH 7.4

  • Distilled water

Procedure:

  • Prepare a 10% (w/v) stock solution of n-propyl gallate in glycerol. This may require gentle heating (e.g., in a 50°C water bath) and stirring to fully dissolve.

  • To prepare the final mounting medium, mix 1 part of 10x PBS with 9 parts of glycerol.

  • Add the 10% n-propyl gallate stock solution to the PBS/glycerol mixture to achieve a final NPG concentration of 1-2%. For example, add 1 mL of the 10% stock to 9 mL of the PBS/glycerol mixture for a 1% final concentration.

  • Mix thoroughly and store in small aliquots at -20°C, protected from light.

Protocol 2: Live-Cell Imaging with Ascorbic Acid to Reduce Photobleaching

Materials:

  • L-Ascorbic acid

  • Live-cell imaging medium (e.g., phenol red-free DMEM/F-12)

  • Cells stained with this compound

Procedure:

  • Prepare a fresh stock solution of ascorbic acid (e.g., 100 mM in water).

  • Immediately before imaging, dilute the ascorbic acid stock solution into your live-cell imaging medium to a final concentration of 0.1-1 mM.

  • Replace the medium on your cells with the imaging medium containing ascorbic acid.

  • Incubate for a short period (e.g., 15-30 minutes) before starting your imaging session.

  • Proceed with live-cell imaging, keeping in mind to still use the lowest possible light exposure.

Visualization of Key Pathways and Workflows

This compound Photobleaching Mechanism

Caption: Mechanism of this compound photobleaching involving singlet oxygen generation.

Experimental Workflow for Fixed Cell Staining with Antifade Mounting

G start Start: Fixed Cells on Slide stain Stain with this compound Solution start->stain wash1 Wash to Remove Excess Dye stain->wash1 mount Add a Drop of Antifade Mounting Medium wash1->mount coverslip Apply Coverslip mount->coverslip seal Seal Edges of Coverslip coverslip->seal image Image with Fluorescence Microscope seal->image end End: Acquired Image image->end G cluster_cell Cancer Cell EB This compound ROS Reactive Oxygen Species (ROS) EB->ROS Light Activation Light Light (Activation) Mito Mitochondria ROS->Mito Induces Mitochondrial Outer Membrane Permeabilization CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Erythrosin B Technical Support Center: High-Debris Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Erythrosin B cell viability assay. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for handling high-debris samples.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter when using this compound for cell viability analysis in samples with a high concentration of cellular debris.

FAQs

  • Q1: Why is my background staining so high when using this compound on my samples?

    High background staining in high-debris samples can be caused by several factors. Cellular debris, such as fragments of dead cells, can non-specifically bind to this compound, leading to a "hazy" or stained background that makes it difficult to distinguish between live, dead, and non-cellular particles.[1][2] Additionally, if your sample has a high concentration of proteins, this compound may bind to these proteins, contributing to the background.[3]

  • Q2: Can cellular debris be mistaken for dead cells in an this compound assay?

    Yes, this is a common issue. Since this compound stains cells that have lost membrane integrity, significant amounts of debris from lysed cells can take up the dye and appear as small, stained particles.[1][2] This can lead to an overestimation of the dead cell population. It is crucial to distinguish between intact, stained dead cells and irregularly shaped, stained debris.

  • Q3: How can I reduce the impact of debris on my cell viability counts?

    The most effective approach is to remove as much debris as possible before staining. This can be achieved through several sample preparation techniques, including low-speed centrifugation to pellet intact cells while leaving smaller debris in the supernatant, or by passing the cell suspension through a cell strainer.[4][5] For particularly challenging samples, density gradient centrifugation may be necessary.[6]

  • Q4: Should I adjust the concentration of this compound or the incubation time for high-debris samples?

    While the standard protocol is often robust, some optimization may be beneficial. If you have a very high cell and debris concentration, you might consider a slight increase in the this compound concentration to ensure sufficient dye is available to stain all non-viable cells. However, it is more critical to optimize your sample preparation to remove debris first. There is no required incubation time for this compound, as the staining of non-viable cells is rapid.[7]

  • Q5: My sample contains a lot of protein aggregates. Will this affect my this compound staining?

    Yes, protein aggregates can interfere with accurate cell counting. One of the advantages of this compound is that it is less likely to stain protein aggregates compared to Trypan Blue.[8] However, large aggregates can still obscure cells or be misidentified by automated counters. Filtering the sample through a cell strainer can help to remove these aggregates before staining.[9]

Experimental Protocols

Here you will find detailed methodologies for preparing high-debris samples for this compound staining and for performing the staining itself.

Protocol 1: Debris Removal by Differential Centrifugation

This protocol is designed to separate larger, intact cells from smaller cellular debris.

  • Sample Collection: Collect your cell suspension.

  • Initial Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 800 x g) for 10 minutes at 4°C.[10] This will pellet the intact cells.

  • Supernatant Removal: Carefully aspirate and discard the supernatant, which contains the majority of the smaller cellular debris.

  • Cell Resuspension: Gently resuspend the cell pellet in a fresh, appropriate buffer (e.g., PBS).

  • Washing Step (Optional but Recommended): Repeat the centrifugation and resuspension steps (2-4) one more time to further wash the cells and remove residual debris.

  • Final Resuspension: Resuspend the final cell pellet in a known volume of buffer for cell counting.

  • Proceed to Staining: The cleaned cell suspension is now ready for this compound staining.

Protocol 2: Debris Removal by Cell Filtration

This method is effective for removing larger cell clumps and aggregates.

  • Prepare Cell Suspension: Ensure your cells are in a single-cell suspension as much as possible through gentle pipetting.

  • Select Cell Strainer: Choose a cell strainer with an appropriate mesh size (e.g., 40-70 µm) to allow individual cells to pass through while retaining larger clumps and debris.[11]

  • Filtration: Place the cell strainer on top of a sterile collection tube. Gently pour the cell suspension through the strainer.

  • Rinsing: Rinse the original tube with a small amount of buffer and pass it through the strainer to maximize cell recovery.[4]

  • Collect Filtered Suspension: The filtered single-cell suspension in the collection tube is now ready for this compound staining.

Protocol 3: this compound Staining for Cell Viability

This protocol is for staining the cell suspension after debris has been removed.

  • Prepare this compound Solution: Use a 0.02% solution of this compound in PBS.[12]

  • Mix Sample and Dye: In a clean microcentrifuge tube, mix your cell suspension with the this compound solution. A 1:1 ratio is standard (e.g., 10 µL of cell suspension and 10 µL of this compound).[7]

  • Load Hemocytometer/Counting Slide: Immediately after mixing, load the stained cell suspension into a hemocytometer or an automated cell counter slide.

  • Image and Count:

    • Manual Counting (Hemocytometer): Under a bright-field microscope, count the live (unstained, bright) and dead (stained, red/pink) cells.

    • Automated Cell Counter: Follow the manufacturer's instructions. For high-debris samples, you may need to adjust parameters such as the stained threshold and cell roundness to better distinguish cells from debris. For example, for Jurkat cells with high debris, the stained threshold might be adjusted from 30 to 25, and the live and dead roundness from 65 and 20 to 35 and 15, respectively.[12]

  • Calculate Viability:

    • Viability (%) = (Number of Live Cells / Total Number of Cells) x 100

Data Presentation

The following table summarizes the expected outcomes when using a standard versus an adjusted this compound protocol on a high-debris sample. The adjusted protocol includes a pre-staining debris removal step (centrifugation or filtration).

ParameterStandard Protocol (No Debris Removal)Adjusted Protocol (With Debris Removal)
Observed Debris HighLow to Moderate
Background Staining Moderate to HighLow
Distinction of Dead Cells DifficultClear
Calculated % Viability Potentially underestimatedMore Accurate
Reproducibility LowerHigher

Visualizations

The following diagrams illustrate the experimental workflows for handling high-debris samples.

G cluster_0 Standard this compound Protocol A High-Debris Cell Sample B Mix with This compound A->B C Count Cells (Live/Dead) B->C D Result: Inaccurate Viability (Debris Interference) C->D

Standard this compound workflow for high-debris samples.

G cluster_1 Adjusted this compound Protocol for High-Debris Samples E High-Debris Cell Sample F Debris Removal (Centrifugation/Filtration) E->F G Cleaned Cell Sample F->G H Mix with This compound G->H I Count Cells (Live/Dead) H->I J Result: Accurate Viability I->J

Adjusted this compound workflow with a debris removal step.

G cluster_2 Logical Relationship: Debris and Staining Outcome K High Debris Content L Increased Non-Specific This compound Binding K->L M High Background Staining L->M N Difficulty in Differentiating Cells M->N O Inaccurate Viability Assessment N->O

The impact of high debris content on this compound staining.

References

Erythrosin B incubation time for optimal cell viability results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Erythrosin B cell viability assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining optimal and reliable results during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound for cell viability assays?

For most applications, this compound does not require a specific incubation time.[1] The staining of dead cells, which have compromised membranes, is rapid. For bacterial staining, incubations as short as 5 minutes are effective, and longer incubations of 10-15 minutes are also common, with no adverse effects observed for up to 30 minutes.[2] For yeast, an effective time of 1 minute has been reported.[3] It is recommended to perform cell counting as soon as possible after mixing the cell suspension with the dye.

Q2: How does this compound work as a viability dye?

This compound is a membrane exclusion dye. The principle is based on the fact that viable, healthy cells possess intact cell membranes that are impermeable to the polar this compound molecules. Therefore, live cells remain unstained. In contrast, dead or dying cells have compromised membrane integrity, allowing the dye to enter and bind to intracellular proteins, resulting in the cells being stained a distinct pink or red color.[1][4]

Q3: What are the advantages of using this compound over Trypan Blue?

This compound offers several advantages over the more traditional Trypan Blue:

  • Lower Toxicity: this compound is less toxic to cells, allowing for a wider window for analysis without significantly impacting cell viability.[3][5] It is considered biosafe and non-toxic.[4]

  • Safety: Trypan Blue is a known carcinogen and poses environmental hazards, whereas this compound is a food-grade dye (FD&C Red No. 3) and is safer to handle and dispose of.[4][6]

  • Stability: this compound is more stable in solution and less prone to precipitation, which can interfere with accurate cell counting.[7]

  • Reduced Serum Protein Binding: this compound shows less interference from serum proteins in the culture medium compared to Trypan Blue.[7]

Q4: Can this compound be used for different cell types?

Yes, this compound is a versatile dye that can be used for a wide range of cell types, including:

  • Mammalian cells[4][6]

  • Yeast[3]

  • Bacteria (both Gram-positive and Gram-negative)[2][8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
All cells appear stained (low viability) 1. Cell handling during harvesting or preparation was too harsh, leading to membrane damage.2. The cell population is genuinely of low viability.3. This compound concentration is too high or incubation time is excessively long, leading to toxicity.[9][10]1. Handle cells gently. Avoid vigorous vortexing or pipetting.2. Use a positive control of known high viability cells. Review cell culture conditions.3. Prepare a fresh, correct concentration of this compound solution. Minimize the time between staining and counting.
No cells are stained (100% viability) 1. The cell population is indeed highly viable.2. This compound solution is old, degraded, or at too low a concentration.3. Microscope settings (e.g., brightness, contrast) are not optimal for visualizing the stained cells.1. Use a negative control of heat-killed or ethanol-treated cells to ensure the dye is working.2. Prepare a fresh this compound working solution.3. Adjust microscope settings to clearly distinguish between stained and unstained cells.
Inconsistent results between replicates 1. Uneven mixing of the cell suspension and this compound.2. Cells are settling in the tube before loading into the counting chamber.3. Inaccurate pipetting.1. Ensure the cell suspension and dye are thoroughly but gently mixed.2. Mix the cell suspension immediately before loading the sample.3. Use calibrated pipettes and proper pipetting techniques.
Background is heavily stained 1. Presence of a high amount of cellular debris from dead cells.2. Serum proteins in the media binding to the dye.[11]1. If possible, wash the cell pellet with PBS before resuspending and staining to remove debris.2. While this compound has reduced serum binding, for very high serum concentrations, consider washing cells or using a serum-free medium for the staining step.[11]

Experimental Protocols

General this compound Stock Solution (0.4% w/v)
  • Weigh 0.4 g of this compound powder.

  • Dissolve in 100 mL of phosphate-buffered saline (PBS).

  • Filter sterilize the solution through a 0.22 µm filter.

  • Store at 4°C, protected from light.

Mammalian Cell Viability Assay
  • Harvest cells and centrifuge to obtain a cell pellet.

  • Resuspend the cell pellet in an appropriate volume of PBS or serum-free medium to achieve a suitable cell density for counting.

  • In a separate tube, mix the cell suspension and a 0.02% w/v this compound working solution in a 1:1 ratio.[4] For example, mix 20 µL of cell suspension with 20 µL of this compound solution.

  • Gently mix the suspension.

  • Immediately load the mixture into a hemocytometer or an automated cell counter.

  • Count the number of stained (dead) and unstained (live) cells.

  • Calculate the percentage of viable cells:

    • Viability (%) = (Number of live cells / Total number of cells) x 100

Yeast Cell Viability Assay
  • Prepare a 0.1% w/w this compound working solution.[3]

  • Create a 1:1 mixture of the yeast cell dilution and the this compound working solution for a final concentration of 0.05% this compound.[3]

  • Incubate for 1 minute.[3]

  • Load the mixture onto a hemocytometer.

  • Count the stained (dead) and unstained (live) yeast cells.

  • Calculate the viability percentage as described for mammalian cells.

Bacterial Cell Viability Assay
  • Harvest bacterial cells by centrifugation and resuspend in PBS.

  • Add this compound to the bacterial suspension to a final concentration that is optimal for the specific bacteria (typically in the µM range, testing may be required).

  • Incubate for 5-15 minutes at room temperature.[2][8]

  • The viability can be assessed by:

    • Microscopy: Placing a small volume on a slide and observing the stained versus unstained cells.

    • Spectrophotometry: Measuring the absorbance at 530 nm.[8]

    • Flow Cytometry: Analyzing the fluorescence of the cell population.[2]

Quantitative Data Summary

The following table summarizes a comparison between this compound and Trypan Blue for determining the viability of two yeast strains.

StrainDyeNumber of CountsMean ViabilityStandard Deviation
Czech LagerThis compound200.2250.0462
Czech LagerTrypan Blue200.2170.0351
Foggy London AleThis compound200.9210.0201
Foggy London AleTrypan Blue200.9180.0201

Data adapted from Escarpment Labs, 2020.[3] The study concluded that there was no significant difference in the viability measurements between the two dyes.[3]

Visual Guides

ErythrosinB_Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Analysis CellCulture 1. Cell Culture Harvest 2. Harvest Cells CellCulture->Harvest Resuspend 3. Resuspend in PBS/Medium Harvest->Resuspend Mix 4. Mix Cells with This compound (1:1) Resuspend->Mix Load 5. Load into Hemocytometer Mix->Load Count 6. Count Live (Unstained) & Dead (Stained) Cells Load->Count Calculate 7. Calculate Viability (%) Count->Calculate

Caption: Experimental workflow for this compound cell viability assay.

Dye_Exclusion_Principle cluster_live Live Cell cluster_dead Dead Cell LiveCell Intact Membrane DeadCell Compromised Membrane StainedNucleus Stained Nucleus ErythrosinB This compound ErythrosinB->LiveCell Excluded ErythrosinB->DeadCell Enters

Caption: Principle of this compound dye exclusion for cell viability.

References

Technical Support Center: Minimizing Erythrosin B Cytotoxicity in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing Erythrosin B cytotoxicity in your live-cell imaging experiments. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve high-quality imaging data while maintaining cell health.

Frequently Asked Questions (FAQs)

Q1: Is this compound toxic to live cells?

A1: this compound is generally considered to have low cytotoxicity in the dark and is often used as a safer alternative to Trypan Blue for cell viability assessment.[1][2][3] However, it can become cytotoxic, especially when exposed to light, a phenomenon known as phototoxicity.[4] This phototoxicity is primarily caused by the generation of reactive oxygen species (ROS).

Q2: What is phototoxicity and how does this compound cause it?

A2: Phototoxicity is cell damage or death induced by the combination of a photosensitive compound (like this compound) and light.[5] When this compound is excited by light, it can transfer energy to molecular oxygen, generating highly reactive molecules called reactive oxygen species (ROS), such as singlet oxygen. These ROS can damage cellular components like lipids, proteins, and nucleic acids, leading to cytotoxicity.[6]

Q3: How can I minimize this compound-induced phototoxicity?

A3: Minimizing phototoxicity involves a multi-faceted approach:

  • Optimize Staining Protocol: Use the lowest effective concentration of this compound and minimize the incubation time.

  • Reduce Light Exposure: Decrease the intensity and duration of the excitation light.

  • Use Antioxidants: Supplement the imaging medium with antioxidants to neutralize ROS.

  • Optimize Imaging Conditions: Choose appropriate filters and a sensitive detector to maximize signal collection with minimal light input.

  • Include Serum: The presence of serum in the culture medium can reduce the cytotoxic effects of this compound as serum proteins can bind to the dye.[7][8]

Q4: What concentration of this compound should I use for live-cell staining?

A4: For cell viability counting, a common concentration is 0.02% w/v.[2] For live-cell imaging, it is crucial to determine the lowest concentration that provides an adequate signal for your specific application. It is recommended to perform a concentration titration to find the optimal balance between signal intensity and cell viability.

Q5: Can I use antioxidants to protect my cells? Which ones are recommended?

A5: Yes, antioxidants can effectively reduce phototoxicity. Commonly used antioxidants in live-cell imaging include Ascorbic acid (Vitamin C) and Trolox (a water-soluble analog of Vitamin E).[9][10] Ascorbic acid has been shown to be particularly effective in preventing light-induced mitotic defects.[9]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
High background fluorescence 1. This compound concentration is too high.2. Incomplete removal of unbound dye.3. Autofluorescence from media components.1. Perform a titration to determine the lowest effective concentration.2. Gently wash the cells with fresh, pre-warmed imaging medium before imaging.3. Use a phenol red-free imaging medium.
Unexpectedly high cell death before imaging 1. High concentration of this compound.2. Prolonged incubation time.3. Cell line is particularly sensitive to this compound.1. Reduce the this compound concentration.2. Minimize the incubation time to what is necessary for sufficient staining.3. Test a lower concentration range or consider an alternative dye.
Rapid photobleaching and/or cell death during imaging 1. Excitation light is too intense.2. Exposure time is too long.3. Lack of antioxidants in the imaging medium.1. Reduce the laser power or lamp intensity to the lowest level that provides a usable signal.2. Use the shortest possible exposure time.3. Supplement the imaging medium with an antioxidant cocktail (see protocol below).
Inconsistent staining between experiments 1. Variation in cell density.2. Differences in incubation time or temperature.3. Presence or absence of serum in the staining buffer.1. Ensure consistent cell seeding density.2. Standardize the incubation time and maintain a constant temperature.3. Be consistent with the use of serum in your staining and imaging buffers. Note that serum proteins can bind to this compound, reducing its effective concentration.[7][8]

Quantitative Data Summary

The cytotoxicity of this compound is highly dependent on the experimental conditions, including concentration, presence of light, and cell type.

Cell Line Condition Concentration Cytotoxicity Metric Result
CHO and Jurkat cellsDark (for viability counting)0.02% w/vViability comparable to Trypan Blue and AO/PIEffective for viability counting with low immediate toxicity[2]
U2-OSDark, serum-free media0.06% w/vLethal stainingStains live cells after 10 minutes[11]
HEK293TDark, serum-free media0.06% w/vLethal stainingStains live cells after >30 minutes[11]
RPE1DarkUp to 1 mMIC503.38 mM (for Ascorbic Acid, as a measure of general cytotoxicity)[9]

Note: Comprehensive quantitative data directly comparing the phototoxicity of this compound across different cell lines with varying light exposure levels is limited in publicly available literature. It is highly recommended to perform a pilot experiment to determine the optimal, non-toxic imaging conditions for your specific cell line and experimental setup.

Experimental Protocols

Protocol 1: General Staining for Live-Cell Imaging with Minimized Cytotoxicity

This protocol provides a general guideline for staining live cells with this compound while minimizing cytotoxicity.

Materials:

  • This compound powder

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Complete cell culture medium (with and without serum)

  • Antioxidant stock solutions (see Protocol 2)

Procedure:

  • Prepare this compound Stock Solution: Prepare a 0.4% w/v stock solution of this compound in PBS.

  • Cell Preparation: Culture cells to the desired confluency on an appropriate imaging dish or plate.

  • Prepare Staining Solution: Dilute the this compound stock solution in serum-free medium to the desired working concentration. A starting concentration of 0.005% to 0.02% w/v is recommended.

  • Staining:

    • Aspirate the culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the this compound staining solution to the cells and incubate for a minimal amount of time (e.g., 1-5 minutes) at 37°C.

  • Washing:

    • Aspirate the staining solution.

    • Gently wash the cells twice with pre-warmed imaging medium (containing serum and antioxidants, if used).

  • Imaging: Immediately proceed with imaging using optimized microscopy settings (see Protocol 3).

Protocol 2: Preparation and Use of an Antioxidant Cocktail

This protocol describes how to prepare and use a common antioxidant cocktail to mitigate phototoxicity.

Materials:

  • Ascorbic acid

  • Trolox

  • Sterile, deionized water

  • DMSO

  • Imaging medium

Procedure:

  • Prepare Stock Solutions:

    • 100 mM Ascorbic Acid: Dissolve 17.6 mg of ascorbic acid in 1 mL of sterile water. Store at -20°C in single-use aliquots.[9]

    • 100 mM Trolox: Dissolve 25.0 mg of Trolox in 1 mL of DMSO. Store at 4°C.[9]

  • Prepare Antioxidant-Supplemented Imaging Medium:

    • On the day of the experiment, thaw an aliquot of the ascorbic acid stock solution.

    • Add the antioxidant stock solutions to your pre-warmed imaging medium to achieve the desired final concentrations. Recommended starting concentrations are:

      • Ascorbic Acid: 500 µM[9]

      • Trolox: 0.1 mM to 1 mM[12]

    • Vortex gently to mix.

  • Application: Use this antioxidant-supplemented medium for the final wash steps after staining and during the imaging session.

Protocol 3: Optimizing Fluorescence Microscopy Settings to Reduce Phototoxicity

This protocol outlines key steps to optimize your microscope settings for gentle live-cell imaging.

Procedure:

  • Use the Lowest Possible Excitation Intensity:

    • Start with the lowest laser power or lamp intensity setting.

    • Gradually increase the intensity only until the signal is clearly distinguishable from the background noise.[13]

  • Minimize Exposure Time:

    • Use the shortest exposure time that provides an adequate signal-to-noise ratio.[13]

    • Utilize a sensitive camera to allow for shorter exposure times.

  • Use Appropriate Filters:

    • Ensure that your filter sets are well-matched to the excitation and emission spectra of this compound to maximize signal detection and minimize bleed-through.

  • Limit Illumination to the Field of View:

    • Use the field diaphragm to illuminate only the area being imaged.

  • Time-lapse Imaging Considerations:

    • Increase the time interval between image acquisitions as much as your experimental question allows.

    • Use a shutter to block the excitation light path between acquisitions.[13]

Visualizations

Signaling Pathway of this compound-Induced Phototoxicity

ErythrosinB_Phototoxicity cluster_extracellular Extracellular cluster_cellular Cellular Environment cluster_damage Cellular Damage cluster_death_pathways Cell Death Pathways Light Light Erythrosin_B_int This compound (intracellular) Light->Erythrosin_B_int Excitation Erythrosin_B_ext This compound Erythrosin_B_ext->Erythrosin_B_int Uptake O2 O₂ ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation DNA_Damage DNA Damage ROS->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction Lipid_Peroxidation->Mitochondrial_Dysfunction Protein_Oxidation->Mitochondrial_Dysfunction DNA_Damage->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Necrosis Necrosis Mitochondrial_Dysfunction->Necrosis Severe Damage Apoptosis Apoptosis Caspase_Activation->Apoptosis Erythrosin_B_intO2 Erythrosin_B_intO2 Erythrosin_B_intO2->ROS Energy Transfer

Caption: this compound phototoxicity is initiated by light excitation, leading to ROS production and subsequent cellular damage, which can trigger both apoptosis and necrosis.

Experimental Workflow for Minimizing Phototoxicity

Workflow_Minimizing_Phototoxicity cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Analysis Cell_Culture 1. Culture cells on imaging-compatible plates Prepare_Reagents 2. Prepare this compound and Antioxidant Cocktail Cell_Culture->Prepare_Reagents Stain_Cells 3. Stain with minimal This compound concentration and incubation time Prepare_Reagents->Stain_Cells Wash_Cells 4. Wash with medium containing antioxidants Stain_Cells->Wash_Cells Optimize_Microscope 5. Optimize microscope settings (low light, short exposure) Wash_Cells->Optimize_Microscope Acquire_Images 6. Acquire images with minimal light exposure Optimize_Microscope->Acquire_Images Analyze_Data 7. Analyze imaging data Acquire_Images->Analyze_Data Assess_Viability 8. Assess cell viability post-imaging (optional) Analyze_Data->Assess_Viability

Caption: A streamlined workflow for live-cell imaging with this compound, emphasizing minimal cytotoxicity.

Logical Relationship for Troubleshooting High Cytotoxicity

Troubleshooting_Cytotoxicity cluster_causes Potential Causes cluster_solutions Solutions High_Cytotoxicity Problem: High Cytotoxicity High_Concentration High this compound Concentration High_Cytotoxicity->High_Concentration Long_Incubation Long Incubation Time High_Cytotoxicity->Long_Incubation High_Light High Light Exposure High_Cytotoxicity->High_Light No_Antioxidants Absence of Antioxidants High_Cytotoxicity->No_Antioxidants No_Serum Absence of Serum High_Cytotoxicity->No_Serum Reduce_Concentration Titrate to lower concentration High_Concentration->Reduce_Concentration Reduce_Incubation Minimize incubation time Long_Incubation->Reduce_Incubation Reduce_Light Decrease light intensity and exposure time High_Light->Reduce_Light Add_Antioxidants Add antioxidant cocktail to medium No_Antioxidants->Add_Antioxidants Add_Serum Include serum in imaging medium No_Serum->Add_Serum

Caption: A troubleshooting guide illustrating the causes and solutions for high cytotoxicity when using this compound.

References

Erythrosin B stability issues in working solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions regarding the stability of Erythrosin B in working solutions, designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as FD&C Red No. 3, is a xanthene dye widely used as a food colorant, a biological stain, and a photosensitizer.[1][2][3] In laboratory settings, it is used for staining proteins, connective tissues, and fibers, and as a vital stain to assess cell viability, serving as a safer alternative to Trypan Blue.[1][4][5] Its photosensitizing properties also make it a subject of research in photodynamic therapy.[6]

Q2: How should I store this compound powder and its prepared solutions?

  • Powder: The solid, crystalline form of this compound is stable and should be stored at room temperature (+5 °C to +30 °C), protected from moisture and light.[7][8] The shelf life for the powder is generally indefinite if stored correctly.[9]

  • Stock Solutions (in organic solvents): Stock solutions prepared in solvents like DMSO or ethanol can be stored at -20°C for about a month or at -80°C for up to six months.[7][8] It is crucial to prevent repeated freeze-thaw cycles.[7]

  • Aqueous Working Solutions: Aqueous solutions are significantly less stable. It is strongly recommended to prepare these solutions fresh on the day of use.[8][10] If storage is absolutely necessary, solutions may be kept at -20°C for up to one month, though fresh preparation is always preferable.[8]

Q3: In which solvents is this compound soluble?

This compound is soluble in water and various organic solvents. The solubility can vary, so it's important to use the correct solvent for your desired concentration. The solid powder is soluble in water, ethanol, DMSO, and dimethyl formamide.[10][11][12]

Troubleshooting Guide

This section addresses common problems encountered when working with this compound solutions.

Problem 1: My this compound solution has lost its color or appears faded.

Cause: This issue, known as photobleaching, is most often due to degradation of the dye molecule.

  • Light Exposure: this compound has poor to fair stability when exposed to light.[1][2] Under illumination, it can generate singlet oxygen, which in turn degrades the dye molecule, causing the color to fade.[6][13] This process is the basis of its use in photocatalysis experiments.[14]

  • Oxidation: The dye is incompatible with strong oxidizing agents, which can lead to its degradation.[1][2][15] Kinetic studies have shown that oxidants like chloramine-T can cause oxidative degradation of this compound.[16]

  • Incorrect pH: Extreme pH values can affect the dye's structure and color. The degradation rate can increase with changes in pH.

Solution:

  • Always store this compound solutions, especially aqueous working solutions, in amber vials or wrap containers in aluminum foil to protect them from light.

  • Prepare solutions fresh before each experiment to ensure maximum efficacy.[8][10]

  • Avoid mixing this compound with strong oxidizing agents.

  • Maintain the pH of the solution within the stable range (pH 7-8).[1][2]

Problem 2: There is a precipitate in my aqueous this compound solution.

Cause: Precipitation typically occurs due to issues with pH or concentration.

  • Low pH: this compound is insoluble in acidic conditions, specifically between pH 3 and 5.[1][2] If the pH of your aqueous solution drops below 5.0, the dye will precipitate out, often as a yellow-brown solid.[1][12]

  • Exceeded Solubility Limit: Attempting to create a solution with a concentration higher than the dye's solubility limit in that specific solvent will result in undissolved powder.

  • Reaction with Buffer Components: While common, some buffers can influence the dye's properties. For instance, the singlet oxygen quantum yield of this compound differs significantly in HEPES buffer compared to Tris or phosphate buffers, indicating a specific chemical interaction.[17]

Solution:

  • Ensure the pH of your aqueous working solution is neutral to slightly alkaline (pH 7.0 - 8.0) for optimal stability.[1][2] Use a suitable buffer like PBS (pH 7.2) or Tris-HCl.

  • Consult solubility data before preparing solutions to avoid oversaturation.

  • When diluting a stock solution (e.g., in DMSO) into an aqueous buffer, ensure the final concentration of the organic solvent is low, as it can have physiological effects in biological experiments.[10]

Data & Protocols

Quantitative Data Summary

Table 1: Solubility of this compound

SolventApproximate SolubilityReference
Water (at 25°C)90 - 100 mg/mL[1][2]
Phosphate-Buffered Saline (PBS, pH 7.2)~10 mg/mL[10]
Ethanol~30 mg/mL[10]
DMSO~30 - 33 mg/mL[7][10]
Dimethyl Formamide (DMF)~30 mg/mL[10]

Table 2: pH Stability of this compound

pH RangeStability / AppearanceReference
3.0 - 5.0Insoluble, forms a yellow-brown precipitate[1][2][12]
7.0 - 8.0Stable, cherry-red solution[1][2]
Alkaline (with NaOH)Forms a red precipitate[1][12]
Experimental Protocols

Protocol 1: Preparation of a 0.1% (w/w) Aqueous Working Solution

This protocol is adapted for preparing a working solution for applications like cell viability assays.

Materials:

  • This compound powder

  • 1M Tris-HCl buffer, pH 7.5

  • Sterile distilled water

  • Vortex mixer

  • 15 mL and 50 mL centrifuge tubes

Procedure:

  • Prepare 0.1M Tris-HCl Buffer: In a 50 mL tube, add 45 mL of sterile distilled water and 5 mL of 1M Tris-HCl buffer. Mix thoroughly.

  • Prepare 2% (w/w) Stock Solution: Weigh 0.8g of this compound powder and place it into a 50 mL tube. Add the 0.1M Tris-HCl buffer until the total weight of the contents is 40g. Vortex vigorously until the powder is completely dissolved. Do not attempt to make a more concentrated stock, as the dye may not fully dissolve.[4]

  • Prepare 0.1% (w/w) Working Solution: In a 15 mL tube, add 9.5 mL of the 0.1M Tris-HCl buffer. Add 0.5 mL of the 2% this compound stock solution. Vortex to mix. This yields a 10 mL working solution.[4]

  • Storage and Use: Use this solution on the same day for best results. Protect from light. For cell counting, this solution is typically mixed 1:1 with the cell suspension.[4]

Protocol 2: Spectrophotometric Assessment of Solution Stability

This protocol allows for the quantitative measurement of this compound degradation (fading) over time.

Materials:

  • This compound working solution

  • UV-Vis Spectrophotometer

  • Cuvettes

  • Control solvent/buffer

Procedure:

  • Prepare Sample: Prepare your this compound working solution in the desired buffer (e.g., PBS) at a concentration that gives an initial absorbance reading within the linear range of your spectrophotometer (typically 0.1 - 1.0 AU).

  • Initial Measurement (T=0): Calibrate the spectrophotometer using the buffer as a blank. Measure the full absorbance spectrum (e.g., 300-700 nm) of the this compound solution to identify the maximum absorbance wavelength (λmax), which should be around 525-528 nm.[14][18] Record this initial absorbance value at λmax.

  • Incubation: Store the cuvette containing the solution under the condition you wish to test (e.g., exposed to ambient light on a lab bench, in a dark drawer, at 4°C, at room temperature).

  • Time-Point Measurements: At regular intervals (e.g., every 30 minutes, 1 hour, or 24 hours), retrieve the cuvette, gently mix, and measure the absorbance at λmax.

  • Data Analysis: Plot the absorbance at λmax versus time. A decrease in absorbance indicates degradation of the dye. The rate of degradation can be calculated from this data. Studies have shown that photodegradation often follows pseudo-first-order kinetics.[18][19]

Visual Guides

G cluster_prep Workflow: Preparing an Aqueous Working Solution start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Appropriate Aqueous Buffer (e.g., PBS, Tris) weigh->dissolve check_ph Check & Adjust pH to 7.0 - 8.0 dissolve->check_ph filter Filter Solution (Optional, for clarity) check_ph->filter store Store in Light-Protected Container filter->store end Ready for Use (Prepare Fresh) store->end

Caption: A standard workflow for preparing a stable this compound aqueous working solution.

G cluster_troubleshoot Troubleshooting Logic for this compound Solution Issues issue Problem with Working Solution? precipitate Precipitate Observed? issue->precipitate fading Color Fading / Loss of Signal? issue->fading precipitate->fading No ph_low Cause: pH is likely too low (< 6.0) precipitate->ph_low Yes conc_high Cause: Concentration exceeds solubility precipitate->conc_high Yes light Cause: Photobleaching due to light exposure fading->light Yes oxidizer Cause: Reaction with oxidizing agent fading->oxidizer Yes age Cause: Solution is old (degradation over time) fading->age Yes

Caption: A decision tree to diagnose common this compound stability issues.

G cluster_pathway Conceptual Degradation Pathway of this compound EryB This compound (Colored) Degraded Degradation Products (Colorless/Faded) EryB->Degraded Degradation Factors Instability Factors: • Light (Photons) • Oxidizing Agents • Low pH Factors->Degraded

Caption: A simplified diagram showing factors that cause this compound degradation.

References

Technical Support Center: Overcoming Erythrosin B Precipitation in Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Erythrosin B, encountering precipitation in stock solutions can be a frustrating impediment to experimental workflows. This technical support center provides troubleshooting guidance and frequently asked questions to help you prepare and maintain stable this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound precipitation in stock solutions?

A1: this compound precipitation is primarily influenced by several factors:

  • Concentration: Attempting to create stock solutions at concentrations higher than the solubility limit of the solvent is a common cause of precipitation.[1]

  • pH: this compound is known to be unstable and insoluble at acidic pH levels, typically between pH 3 and 5.[2][3] It exhibits good stability at neutral to alkaline pH (pH 7 and 8).[2][3]

  • Solvent Choice: The solubility of this compound varies significantly depending on the solvent used. While it is soluble in water and organic solvents like ethanol, DMSO, and dimethylformamide (DMF), the maximum achievable concentration differs.[4][5][6]

  • Storage of Aqueous Solutions: Aqueous solutions of this compound are not recommended for long-term storage, as precipitation can occur over time. It is often advised to prepare these solutions fresh.[4]

  • Temperature: While not as commonly cited for precipitation, storing solutions at inappropriate temperatures can affect solubility and stability.

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: The choice of solvent depends on the desired concentration and the experimental application.

  • Aqueous Buffers: For many biological applications, preparing this compound in an aqueous buffer is preferred. A common choice is a Tris-HCl buffer, for example at a pH of 7.5.[1] Phosphate-buffered saline (PBS) at pH 7.2 is also used.[4]

  • Organic Solvents: For higher concentration stock solutions, organic solvents are recommended. This compound is soluble in ethanol, DMSO, and DMF.[4] These organic stock solutions can then be diluted into aqueous buffers for working solutions.

Q3: What is the maximum recommended concentration for an aqueous this compound stock solution?

A3: It is advised not to exceed a 2% w/w concentration when preparing a 20x concentrated stock solution in 0.1M Tris-HCl buffer, as higher concentrations are likely to result in the this compound not dissolving.[1]

Troubleshooting Guide

Issue: My this compound has precipitated out of my aqueous stock solution.

This is a common issue that can often be resolved by following a systematic troubleshooting approach. The following diagram outlines a logical workflow for diagnosing and solving the problem.

G cluster_0 Troubleshooting this compound Precipitation start Precipitate Observed in Aqueous this compound Solution check_conc Is the concentration > 2% w/v? start->check_conc check_ph Is the solution pH between 3 and 5? check_conc->check_ph No solution_conc Action: Prepare a new solution at a lower concentration (e.g., ≤ 2%). check_conc->solution_conc Yes check_storage Was the aqueous solution stored for > 1 day? check_ph->check_storage No solution_ph Action: Adjust pH to 7.0-8.0 or prepare a fresh solution in a buffered solution at the correct pH. check_ph->solution_ph Yes solution_storage Action: Prepare fresh aqueous solutions before each experiment. check_storage->solution_storage Yes end Stable Solution check_storage->end No, other issue solution_conc->end solution_ph->end solution_storage->end

Fig 1. Troubleshooting workflow for this compound precipitation.

Data Presentation: Solubility of this compound

The following table summarizes the solubility of this compound in various solvents as reported in the literature. This information is critical for preparing stock solutions at appropriate concentrations.

SolventApproximate SolubilityReference
Ethanol~30 mg/mL[4]
DMSO~30 mg/mL[4]
Dimethyl formamide (DMF)~30 mg/mL[4]
PBS (pH 7.2)~10 mg/mL[4]
Water9 g/100 mL (90 mg/mL) at 25°C[2]
0.1M Tris-HCl Buffer2% w/w (20 mg/mL) recommended max[1]

Experimental Protocols

Protocol 1: Preparation of a 20x (2% w/v) Aqueous this compound Stock Solution

This protocol is adapted from a method for preparing a concentrated stock solution for yeast cell viability assays.[1]

Materials:

  • This compound powder

  • 1M Tris-HCl buffer, pH 7.5

  • Sterile distilled water

  • 50 mL conical tube

  • Vortex mixer

Procedure:

  • Prepare 0.1M Tris-HCl buffer: In a 50 mL tube, add 5 mL of 1M Tris-HCl buffer to 45 mL of sterile distilled water.

  • Weigh this compound: Directly weigh 0.8 g of this compound powder into the tube containing the 0.1M Tris-HCl buffer.

  • Dissolve: Top up the solution to a final volume of 40 mL with the 0.1M Tris-HCl buffer.

  • Mix: Vortex the solution until the this compound is completely dissolved.

  • Storage: Store the solution with parafilm around the cap. It is recommended to prepare this solution fresh.

Protocol 2: Preparation of a High-Concentration Organic Stock Solution

This protocol is suitable for preparing a concentrated stock solution in an organic solvent, which can then be diluted for working solutions.[4]

Materials:

  • This compound crystalline solid

  • Anhydrous DMSO, ethanol, or DMF

  • Inert gas (e.g., argon or nitrogen)

  • Appropriate glassware

Procedure:

  • Weigh this compound: Weigh the desired amount of this compound into a clean, dry glass container.

  • Add Solvent: Add the organic solvent of choice (DMSO, ethanol, or DMF) to achieve a concentration of up to 30 mg/mL.

  • Purge with Inert Gas: Purge the solvent with an inert gas to remove oxygen, which can degrade the dye over time.

  • Dissolve: Mix the solution until the this compound is fully dissolved. Sonication can be used to aid dissolution if precipitation occurs.[7]

  • Storage: Store the stock solution at -20°C for long-term stability.[4]

The following diagram illustrates the general workflow for preparing this compound solutions.

G cluster_1 Experimental Workflow: this compound Solution Preparation start Start choose_solvent Choose Solvent Based on Required Concentration start->choose_solvent aqueous_prep Prepare Aqueous Solution (e.g., in Tris-HCl or PBS) choose_solvent->aqueous_prep Low Concentration organic_prep Prepare Organic Stock Solution (e.g., in DMSO or Ethanol) choose_solvent->organic_prep High Concentration weigh Weigh this compound Powder aqueous_prep->weigh organic_prep->weigh dissolve Add Solvent and Mix Thoroughly (Vortex or Sonicate) weigh->dissolve store_aqueous Use Fresh dissolve->store_aqueous Aqueous store_organic Store at -20°C dissolve->store_organic Organic end End store_aqueous->end working_solution Dilute to Working Concentration in Aqueous Buffer store_organic->working_solution working_solution->end

Fig 2. General workflow for preparing this compound solutions.

References

Validation & Comparative

A Head-to-Head Comparison of Erythrosin B and Propidium Iodide for Flow Cytometry in Cell Viability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate determination of cell viability is a critical component of cellular analysis. Flow cytometry stands out as a powerful technique for high-throughput, quantitative assessment of live and dead cell populations. Central to this analysis is the choice of viability dye. This guide provides an objective comparison of two prominent membrane-exclusion dyes: the well-established Propidium Iodide (PI) and the increasingly popular Erythrosin B.

This comparison guide delves into the principles of action, spectral properties, and experimental considerations for both dyes. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the necessary information to make an informed decision for their specific flow cytometry applications.

Principle of Staining: A Shared Mechanism of Exclusion

Both this compound and Propidium Iodide are classified as membrane-exclusion dyes. Their functionality hinges on the integrity of the cell membrane. In viable cells, an intact and functional plasma membrane acts as a barrier, preventing the entry of these dyes. Conversely, in dead or membrane-compromised cells, the dyes can freely enter the cell.

Once inside, Propidium Iodide intercalates with double-stranded DNA, leading to a significant increase in its fluorescence.[1][2] this compound, on the other hand, binds to intracellular proteins, resulting in a distinct colorimetric and fluorescent signal.[3] This fundamental principle allows for the differentiation and quantification of live (dye-negative) and dead (dye-positive) cell populations via flow cytometry.

Performance and Properties: A Tabular Comparison

To facilitate a clear and direct comparison, the key characteristics of this compound and Propidium Iodide are summarized in the table below.

FeatureThis compoundPropidium Iodide (PI)
Principle Membrane exclusion; binds to intracellular proteinsMembrane exclusion; intercalates with DNA and RNA[1][2]
Excitation Max ~526 - 535 nm[4][5]~488 - 535 nm[2]
Emission Max ~550 - 583 nm[5][6]~617 nm[2]
Toxicity Generally considered low toxicity and biosafe[6][7]Known to be toxic and a suspected carcinogen[1]
Fixability Not suitable for use with fixed and permeabilized cellsNot suitable for use with fixed and permeabilized cells[8]
Common Laser Blue (488 nm) or Green (532 nm)Blue (488 nm)[1]
Staining Time Short incubation, often less than 5 minutes[9][10]Short incubation, typically 5-15 minutes[4]
Primary Use Predominantly used as a Trypan Blue alternative for brightfield counting, with growing application in flow cytometry[11]A gold standard for viability assessment in flow cytometry[1][12]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for utilizing this compound and Propidium Iodide for cell viability analysis in flow cytometry. It is important to note that optimal staining concentrations and incubation times may vary depending on the cell type and experimental conditions, and therefore should be empirically determined.

This compound Staining Protocol for Flow Cytometry
  • Cell Preparation: Harvest cells and wash them once with 1X Phosphate Buffered Saline (PBS).

  • Cell Suspension: Resuspend the cell pellet in a suitable buffer, such as PBS or a binding buffer, at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add this compound to the cell suspension at a final concentration typically ranging from 0.02% to 0.1% (w/v). Mix gently. No incubation time is required, but a short 1-5 minute incubation can be performed.[3]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer equipped with a blue (488 nm) or green (532 nm) laser for excitation. The emission is typically collected in a channel appropriate for the ~550-583 nm range, often corresponding to the PE or a similar channel.

Propidium Iodide Staining Protocol for Flow Cytometry
  • Cell Preparation: Harvest and wash cells as described for the this compound protocol.

  • Cell Suspension: Resuspend the cell pellet in 1X PBS or another appropriate buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add Propidium Iodide to the cell suspension at a final concentration of 1-5 µg/mL.[5]

  • Incubation: Incubate the cells for 5-15 minutes on ice or at room temperature, protected from light.[4][13] Do not wash the cells after PI addition.[4]

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer using a 488 nm laser for excitation. The PI fluorescence is typically detected in the red fluorescence channel (e.g., PE-Texas Red or a similar channel with a bandpass filter around 617 nm).[1]

Visualizing the Workflow and Mechanisms

To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the staining mechanisms and a typical experimental workflow.

Staining_Mechanisms Staining Mechanisms of Viability Dyes cluster_live Live Cell (Intact Membrane) cluster_dead Dead Cell (Compromised Membrane) cluster_dyes Viability Dyes LiveCell Live Cell Intact Membrane NoSignal NoSignal LiveCell->NoSignal No Fluorescence DeadCell Dead Cell Compromised Membrane Signal Signal DeadCell->Signal Fluorescence Signal EB This compound EB->LiveCell Excluded EB->DeadCell Enters & Binds Proteins PI Propidium Iodide PI->LiveCell Excluded PI->DeadCell Enters & Intercalates DNA

Caption: Staining mechanisms of this compound and Propidium Iodide in live and dead cells.

Flow_Cytometry_Workflow General Flow Cytometry Viability Workflow Start Start: Cell Suspension PrepareCells Prepare Single-Cell Suspension Start->PrepareCells WashCells Wash Cells with PBS PrepareCells->WashCells Resuspend Resuspend in Buffer WashCells->Resuspend AddDye Add Viability Dye (this compound or PI) Resuspend->AddDye Incubate Incubate (if required) AddDye->Incubate Acquire Acquire on Flow Cytometer Incubate->Acquire Analyze Analyze Data: Gate on Live/Dead Populations Acquire->Analyze End End: Viability Data Analyze->End

Caption: A generalized workflow for assessing cell viability using flow cytometry.

Discussion and Conclusion

Propidium Iodide has long been the go-to viability dye for flow cytometry due to its bright signal and well-characterized spectral properties. Its primary drawback is its toxicity, which can be a concern for researchers and in high-throughput settings.[1] Furthermore, its inability to be used on fixed cells limits its application in protocols that require intracellular staining.[8]

This compound emerges as a compelling alternative, with its principal advantage being its significantly lower toxicity.[6][7] This makes it a safer choice for routine laboratory use and reduces concerns about cytotoxic effects on cell populations during the staining procedure. While traditionally used for brightfield microscopy, its fluorescent properties are suitable for flow cytometry. The data suggests that this compound can effectively distinguish between live and dead cell populations, providing results comparable to other viability assays.[11]

The choice between this compound and Propidium Iodide will ultimately depend on the specific requirements of the experiment. For researchers prioritizing safety and seeking a less hazardous alternative without compromising the ability to identify dead cells, this compound is an excellent option. For experiments where a very bright and well-established fluorescent signal is paramount and toxicity concerns are managed, Propidium Iodide remains a robust choice.

As with any reagent, proper validation and optimization are crucial for obtaining accurate and reproducible results. Researchers are encouraged to perform initial titration experiments to determine the optimal concentration of either dye for their specific cell type and instrument settings. This comparative guide provides a solid foundation for making an informed decision and successfully incorporating either this compound or Propidium Iodide into your flow cytometry workflows for reliable cell viability analysis.

References

Erythrosin B vs. Rose Bengal: A Comparative Guide to Photodynamic Therapy Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the selection of photosensitizers for photodynamic therapy (PDT), a critical evaluation of their performance is paramount. This guide provides a comprehensive, data-driven comparison of two prominent xanthene dyes, Erythrosin B and Rose Bengal, focusing on their efficacy in mediating PDT.

Executive Summary

Both this compound and Rose Bengal are effective photosensitizers capable of inducing cell death upon light activation. However, their performance characteristics exhibit notable differences. Rose Bengal generally demonstrates a higher singlet oxygen quantum yield, suggesting a greater potential for generating the primary cytotoxic agent in Type II photodynamic reactions.[1] This often translates to higher phototoxicity at equivalent concentrations. Conversely, this compound has also been shown to be a potent photosensitizer, in some cases demonstrating greater efficacy than other established photosensitizers like methylene blue and photofrin in specific applications such as the treatment of oral plaque biofilms.[2][3] The choice between the two may, therefore, depend on the specific application, target cell type, and desired mechanism of cell death.

Data Presentation

Photophysical and Photochemical Properties

The fundamental efficacy of a photosensitizer is rooted in its photophysical properties, particularly its ability to generate reactive oxygen species (ROS), primarily singlet oxygen (¹O₂).

PropertyThis compoundRose BengalReference
Singlet Oxygen Quantum Yield (ΦΔ) ~0.6-0.82~0.75-0.86[1][4]
Maximum Absorption (λmax) (nm) 526549-550[1]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) (in water) ~8.3 x 10⁴1.02 x 10⁵[1]
Fluorescence Quantum Yield (Φf) (in water) 0.020.02-0.11[1]

Note: Quantum yields can vary depending on the solvent and local microenvironment.

In Vitro Cytotoxicity

The phototoxic effects of this compound and Rose Bengal have been evaluated across various cell lines, including cancer cells, bacteria, and fungi.

Cell Line/OrganismPhotosensitizerConcentrationLight DoseObserved EffectReference
Enterobacteriaceae This compound50 µM460 nm LEDNo significant reduction in CFU/mL[5]
Rose Bengal50 µM460 nm LED~6.76-7.73 log10 reduction in CFU/mL[5]
Candida albicans (planktonic) This compoundNot specifiedLED3.45 log10 reduction[6]
Rose BengalNot specifiedLED1.97 log10 reduction[6]
Oral Epithelial Cells (DOK - premalignant) This compound1136.5 µM122.58 J/cm²~80% cell killing[7]
Oral Epithelial Cells (H357 - malignant) This compound1136.5 µM122.58 J/cm²~60% cell killing[7]
Colorectal Cancer Cells (Caco-2) Rose Bengal5 x 10⁻⁶ M525 nm>80% reduction in cell viability[8][9]
Hepatocellular Carcinoma (HepG2) Rose Bengal25 µM1.22 J/cm²Significant decrease in cell viability[10]

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a common method for determining cell viability following PDT.

  • Cell Seeding: Seed cells (e.g., HepG2, Caco-2) in a 96-well plate at a density of approximately 1.5 x 10⁴ cells per well and allow them to adhere for 24 hours.[10][11]

  • Photosensitizer Incubation: Remove the culture medium and incubate the cells with varying concentrations of this compound or Rose Bengal for a predetermined period (e.g., 2-24 hours).[10][11]

  • Washing: After incubation, remove the photosensitizer-containing medium and wash the cells twice with phosphate-buffered saline (PBS).[10][11]

  • Irradiation: Add fresh culture medium to each well and irradiate the cells with a light source at the appropriate wavelength (e.g., 525-560 nm) and light dose.[11] Include control groups: cells with photosensitizer but no light, cells with light but no photosensitizer, and untreated cells.[11]

  • MTT Addition: Following a post-irradiation incubation period (e.g., 24-48 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Calculation: Calculate cell viability as a percentage of the untreated control.[11]

Cellular Uptake Analysis (Flow Cytometry)

This protocol describes a method for quantifying the intracellular accumulation of the photosensitizers.

  • Cell Seeding: Seed cells in a six-well plate at a density of approximately 0.5 x 10⁶ cells per well.

  • Photosensitizer Incubation: Incubate the cells with the desired concentration of this compound or Rose Bengal for a specific time (e.g., 24 hours).[2]

  • Harvesting: After incubation, wash the cells twice with a buffered salt solution (e.g., HBSS) and harvest them.[2]

  • Resuspension: Centrifuge the cells and resuspend them in 200 µL of PBS.[2]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer equipped with a laser appropriate for exciting the photosensitizer (e.g., 488 nm).[2] The intracellular photosensitizer levels can be quantified based on their fluorescence intensity.

Apoptosis and Necrosis Determination (Annexin V/Propidium Iodide Staining)

This protocol allows for the differentiation between apoptotic and necrotic cell death.

  • PDT Treatment: Treat cells with the desired photosensitizer and light dose as described in the cytotoxicity protocol.

  • Cell Harvesting: After a post-irradiation incubation period, harvest the cells.

  • Washing: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.[11]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.[11]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[11]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry to distinguish between:

    • Viable cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)[11]

Signaling Pathways and Mechanisms of Action

The cell death modality induced by PDT is dependent on the photosensitizer, its subcellular localization, and the PDT dose.[7][12] Both this compound and Rose Bengal primarily induce cell death through apoptosis and necrosis.

Rose Bengal has been shown to induce a complex set of cell death pathways. Upon photoactivation, it generates ROS that can lead to Endoplasmic Reticulum (ER) stress and damage to mitochondria.[13][14] This triggers multiple apoptotic pathways:

  • Intrinsic Pathway: Initiated by mitochondrial damage, leading to the activation of caspase-9.[14]

  • Extrinsic Pathway: Involves the activation of caspase-8.[13]

  • ER Stress-Mediated Pathway: Can lead to the activation of caspase-12.[13] Furthermore, Rose Bengal-mediated PDT can also induce autophagy, which in some contexts, may contribute to cell death.[13][15] At high doses, necrosis becomes the predominant cell death mechanism.

This compound also induces cell death primarily through apoptosis and necrosis.[7] Studies have shown that at lower PDT doses, apoptosis is the main cell death pathway, characterized by membrane blebbing and the formation of apoptotic bodies.[7] As the PDT dose increases, a shift towards necrosis is observed.[7] The subcellular localization of this compound, which tends to accumulate in mitochondria and lysosomes, plays a crucial role in determining the primary site of photodamage and the subsequent cell death cascade.[7]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture incubation Incubation with Photosensitizer cell_culture->incubation ps_prep Photosensitizer Preparation ps_prep->incubation irradiation Light Irradiation incubation->irradiation cytotoxicity Cytotoxicity Assay (e.g., MTT) irradiation->cytotoxicity uptake Cellular Uptake (Flow Cytometry) irradiation->uptake cell_death Cell Death Pathway (Annexin V/PI) irradiation->cell_death rose_bengal_pathway cluster_trigger Initiation cluster_damage Cellular Damage cluster_pathways Signaling Pathways cluster_outcome Outcome rb_light Rose Bengal + Light ros Reactive Oxygen Species (ROS) rb_light->ros mito_damage Mitochondrial Damage ros->mito_damage er_stress ER Stress ros->er_stress extrinsic Extrinsic Apoptosis (Caspase-8) ros->extrinsic Indirect Activation autophagy Autophagy ros->autophagy intrinsic Intrinsic Apoptosis (Caspase-9) mito_damage->intrinsic er_pathway ER Stress Pathway (Caspase-12) er_stress->er_pathway apoptosis Apoptosis intrinsic->apoptosis extrinsic->apoptosis er_pathway->apoptosis cell_death_outcome Cell Death autophagy->cell_death_outcome Contributes to apoptosis->cell_death_outcome erythrosin_b_pathway cluster_trigger Initiation cluster_damage Cellular Damage & Dose cluster_outcome Outcome eb_light This compound + Light ros Reactive Oxygen Species (ROS) eb_light->ros low_dose Low PDT Dose ros->low_dose high_dose High PDT Dose ros->high_dose apoptosis Apoptosis low_dose->apoptosis necrosis Necrosis high_dose->necrosis

References

Validating Erythrosin B Cell Counting: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate cell counting is the cornerstone of reliable and reproducible experimental results. While Trypan Blue has long been the standard for viability staining with a hemocytometer, concerns over its toxicity and potential for inaccurate readings have spurred the adoption of alternatives. This guide provides a comprehensive validation of Erythrosin B as a viable alternative, comparing its performance against Trypan Blue, automated cell counters, and fluorescence-based assays, supported by experimental data and detailed protocols.

Executive Summary

This compound offers a safer, less toxic, and equally effective alternative to Trypan Blue for manual cell viability assessment using a hemocytometer. Experimental data indicates a high degree of correlation between the two dyes in determining cell viability. While manual counting with either dye is a cost-effective method, it is subject to higher variability compared to automated cell counting methods. Automated counters provide significantly improved precision and objectivity. For the highest level of accuracy, especially with complex samples, fluorescence-based assays are recommended, though they require more sophisticated instrumentation.

Comparative Analysis of Cell Counting Methods

The choice of a cell counting method depends on a balance of accuracy, precision, cost, and throughput. This section provides a quantitative comparison of this compound-based manual counting with other common techniques.

Performance of this compound vs. Trypan Blue

This compound functions on the same principle of dye exclusion as Trypan Blue, where viable cells with intact membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear colored. Studies have shown that this compound provides comparable results to Trypan Blue in assessing cell viability.[1][2]

Table 1: Comparison of Viability Determination between this compound and Trypan Blue

FeatureThis compoundTrypan BlueReference
Principle Dye ExclusionDye Exclusion[1]
Toxicity Non-toxic, biosafeCarcinogenic, cytotoxic[1]
Staining Time Rapid (approx. 1 min)Requires >50 min for optimal staining of monolayer cells[3]
Interference Less binding to serum proteinsProne to binding with serum proteins, can precipitate[4]
Accuracy Comparable to Trypan BlueEstablished standard, but can underestimate viability[1][2]

Table 2: Experimental Data on Viability of CHO Cells

Sample Mix (Live:Dead)This compound (% Viability)Trypan Blue (% Viability)AO/PI (% Viability)
100:0 95.896.195.2
75:25 73.174.572.8
50:50 52.354.151.9
25:75 28.730.228.5
0:100 12.113.511.8

Data adapted from DeNovix Technical Note 226.[1]

Manual vs. Automated Cell Counting

A significant source of error in manual cell counting is user-dependent variability. Automated cell counters, by contrast, offer a higher degree of precision and objectivity.

Table 3: Precision of Manual vs. Automated Cell Counting

MethodCellularityCoefficient of Variation (CV%)Reference
Manual (Hemocytometer) Low (270 cells/mm³)27.9%[5][6]
Medium (6200 cells/mm³)14.0%[5][6]
High (25,000 cells/mm³)10.7%[5][6]
Automated Counter Low (270 cells/mm³)20.0%[5][6]
Medium (6200 cells/mm³)3.4%[5][6]
High (25,000 cells/mm³)2.9%[5][6]

As the data indicates, the coefficient of variation is significantly lower for automated counters, especially at higher cell concentrations, highlighting their superior precision.[5][6]

Fluorescence-Based Cell Viability Assays

Fluorescence-based methods, such as those using Acridine Orange (AO) and Propidium Iodide (PI) or Calcein AM and Ethidium Homodimer-1 (EthD-1), offer the highest level of accuracy and are particularly useful for distinguishing nucleated cells from debris and for analyzing complex samples.[7]

Table 4: Overview of Fluorescence-Based Viability Assays

AssayPrincipleLive CellsDead CellsAdvantages
Acridine Orange (AO) / Propidium Iodide (PI) Differential staining of nucleic acids based on membrane permeability.Green fluorescence (AO stains nucleus)Red fluorescence (PI stains nucleus)High accuracy, good for complex samples with debris.[7]
Calcein AM / Ethidium Homodimer-1 (EthD-1) Based on intracellular esterase activity and plasma membrane integrity.Green fluorescence (Calcein)Red fluorescence (EthD-1 stains nucleus)High sensitivity, suitable for fluorescence microscopy and flow cytometry.[8]

Experimental Protocols

Detailed methodologies for the discussed cell counting techniques are provided below to facilitate their implementation and validation in your laboratory.

This compound Cell Counting with a Hemocytometer

This protocol outlines the manual counting of cells using this compound and a hemocytometer.

Materials:

  • Cell suspension

  • 0.4% this compound solution in PBS

  • Hemocytometer (e.g., Neubauer chamber)

  • Microscope

  • Micropipettes and tips

Procedure:

  • Sample Preparation: Mix the cell suspension gently to ensure a homogenous distribution.

  • Staining: In a microcentrifuge tube, mix a 1:1 ratio of cell suspension and 0.4% this compound solution (e.g., 20 µL of cells + 20 µL of this compound).

  • Loading the Hemocytometer: Carefully pipette 10 µL of the stained cell suspension into the chamber of the hemocytometer. Allow the chamber to fill by capillary action.

  • Counting: Place the hemocytometer on the microscope stage. Under 10x or 20x magnification, count the live (unstained) and dead (pink/red) cells in the four large corner squares of the grid.

  • Calculation:

    • Cell Concentration (cells/mL) = (Average number of live cells per large square) x Dilution factor x 10⁴

    • Percent Viability = (Number of live cells / Total number of cells) x 100

Trypan Blue Cell Counting with a Hemocytometer

This protocol follows the same principle as this compound counting.

Materials:

  • Cell suspension

  • 0.4% Trypan Blue solution

  • Hemocytometer

  • Microscope

  • Micropipettes and tips

Procedure:

  • Sample Preparation: Ensure the cell suspension is well-mixed.

  • Staining: Combine equal volumes of cell suspension and 0.4% Trypan Blue solution.

  • Incubation: Incubate the mixture for 1-2 minutes at room temperature. Do not exceed 5 minutes as Trypan Blue is toxic to cells.

  • Loading and Counting: Follow steps 3 and 4 from the this compound protocol. Dead cells will appear blue.

  • Calculation: Use the same formulas as in the this compound protocol.

Automated Cell Counting

The specific protocol will vary depending on the instrument used. The following is a general workflow.

General Procedure:

  • Sample Preparation: Prepare a stained cell suspension according to the manufacturer's instructions (often using Trypan Blue or a proprietary fluorescent dye).

  • Loading: Load the sample into the specialized slide or chamber for the automated counter.

  • Measurement: Insert the slide into the instrument and initiate the counting process through the instrument's software.

  • Data Analysis: The instrument will automatically calculate cell concentration and viability, often providing additional data such as cell size distribution.

Fluorescence-Based Viability Assay (AO/PI)

This protocol describes a common fluorescence-based assay.

Materials:

  • Cell suspension

  • Acridine Orange (AO) and Propidium Iodide (PI) staining solution

  • Fluorescence microscope or automated cell counter with fluorescence capabilities

Procedure:

  • Staining: Mix the cell suspension with the AO/PI staining solution according to the manufacturer's protocol (typically a 1:1 ratio).[9]

  • Incubation: Incubate for a short period (e.g., 3 minutes) at room temperature, protected from light.[9]

  • Detection:

    • Fluorescence Microscope: Load the stained sample onto a slide and observe using appropriate filter sets (green for AO, red for PI).

    • Automated Counter: Load the sample into the instrument's chamber and use the pre-set fluorescence channels for counting.

  • Analysis: Live, nucleated cells will fluoresce green, while dead, nucleated cells will fluoresce red.[7] The instrument software or manual counting will provide the percentage of viable cells.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for manual and automated cell counting.

Manual_Cell_Counting_Workflow cluster_prep Sample Preparation cluster_counting Manual Counting A Homogenous Cell Suspension B Mix 1:1 with This compound or Trypan Blue A->B C Load Hemocytometer B->C D Count Cells (Microscope) C->D E Calculate Concentration & Viability D->E

Caption: Workflow for manual cell counting with a hemocytometer.

Automated_Cell_Counting_Workflow cluster_prep_auto Sample Preparation cluster_counting_auto Automated Counting F Homogenous Cell Suspension G Stain with Recommended Dye F->G H Load Counting Slide G->H I Insert into Instrument H->I J Automated Analysis I->J

Caption: General workflow for automated cell counting.

Comparison_Logic cluster_methods Cell Counting Methods cluster_params Validation Parameters Manual Manual Counting (this compound / Trypan Blue) Accuracy Accuracy Manual->Accuracy Precision Precision (CV%) Manual->Precision Safety Safety Manual->Safety Throughput Throughput Manual->Throughput Automated Automated Counting Automated->Accuracy Automated->Precision Automated->Safety Automated->Throughput Fluorescence Fluorescence Assays Fluorescence->Accuracy Fluorescence->Precision Fluorescence->Safety Fluorescence->Throughput

Caption: Logical relationship for comparing cell counting methods.

References

Erythrosin B vs. Methylene Blue: A Comparative Guide for Yeast Viability Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of yeast viability is a cornerstone of robust and reproducible experimental outcomes. The choice of staining dye is a critical determinant of accuracy and reliability in applications ranging from fermentation optimization in biotechnology to cytotoxicity assays in drug discovery. While methylene blue has been a long-standing method, Erythrosin B has emerged as a superior alternative, offering clearer results, enhanced safety, and greater accuracy. This guide provides a comprehensive comparison of these two dyes, supported by experimental data and detailed protocols.

Principle of Staining: A Tale of Two Mechanisms

The fundamental difference between this compound and methylene blue lies in their mechanism of action for differentiating viable from non-viable yeast cells.

This compound operates on the principle of membrane exclusion . Viable yeast cells possess intact and functional plasma membranes that actively prevent the dye from entering the cytoplasm. In contrast, non-viable or membrane-compromised cells lose this selective permeability, allowing this compound to enter and stain the intracellular proteins, rendering them a distinct pink or red.[1][2] This mechanism provides a direct and unambiguous assessment of membrane integrity, a key indicator of cell death.[3][4]

Methylene blue , on the other hand, is a redox-active dye . It can penetrate both live and dead yeast cells.[3][5] The differentiation lies in the metabolic activity of the cells. Viable cells contain enzymes, such as dehydrogenases, that reduce methylene blue to its colorless form, leucomethylene blue.[6][7] Dead cells, lacking this metabolic activity, are unable to reduce the dye and thus retain its characteristic blue color.[3][8]

Performance Comparison: this compound Outshines Methylene Blue

Experimental evidence and practical application have highlighted several key advantages of this compound over methylene blue for yeast viability assays.

FeatureThis compoundMethylene Blue
Principle Membrane Exclusion[1][2]Enzymatic Reduction[3][6]
Accuracy Generally considered more accurate, providing clearer and more objective results.[1][3]Can overestimate viability, particularly in samples with recently dead cells or viability below 80%.[1][3] Results can be subjective due to varying shades of blue.[1][9]
Clarity of Results Clear distinction between colorless (viable) and pink/red (non-viable) cells.[1]Varying intensities of blue in dead and dying cells can complicate accurate differentiation.[1][9]
Toxicity Non-toxic to cells upon prolonged exposure and poses a lower health hazard to the user.[3][4][10]Toxic to cells with prolonged exposure, which can lead to false-positive results.[5][11]
Ease of Use No incubation time required; staining is immediate upon mixing.[3][10]Requires a specific incubation time (1-10 minutes) for enzymatic reduction to occur.[6][12]
Interference Does not stain proteins, reducing interference from debris.[10]Can bind to proteins, potentially interfering with results.[4]
Cost-Effectiveness A less concentrated solution is often needed, which can reduce the cost per assay.[10]Generally inexpensive.[3]

Experimental Protocols

To ensure reproducible and accurate results, standardized experimental protocols are essential.

This compound Staining Protocol

Reagents:

  • This compound Stock Solution (0.4% w/v): Dissolve 0.4 g of this compound in 100 mL of phosphate-buffered saline (PBS).[3]

  • Yeast Cell Suspension: A representative sample of the yeast culture.

Procedure:

  • Sample Preparation: Ensure the yeast cell suspension is well-mixed. If the culture is dense, perform a serial dilution with sterile water or PBS to achieve a countable number of cells.

  • Staining: In a microcentrifuge tube, mix the yeast suspension with the this compound solution. A common ratio is 1:1 (e.g., 100 µL of yeast suspension + 100 µL of this compound solution).[3]

  • Hemocytometer Loading: Immediately load approximately 10 µL of the stained cell suspension into the counting chamber of a hemocytometer. No incubation is necessary.[2][3]

  • Cell Counting: Under a light microscope at 400x magnification, count the total number of cells and the number of pink/red-stained (non-viable) cells. Live cells will appear colorless.[3]

  • Calculation of Viability:

    • % Viability = (Number of unstained cells / Total number of cells) x 100

Methylene Blue Staining Protocol

Reagents:

  • Methylene Blue Stock Solution (0.1% w/v): Dissolve 0.1 g of methylene blue in 100 mL of distilled water.[3][13]

  • Yeast Cell Suspension: A representative sample of the yeast culture.

Procedure:

  • Sample Preparation: Ensure the yeast cell suspension is well-mixed. Dilute if necessary.

  • Staining: In a microcentrifuge tube, mix equal volumes of the yeast suspension and the 0.1% methylene blue solution (e.g., 100 µL of yeast suspension + 100 µL of methylene blue solution).[3][6]

  • Incubation: Incubate the mixture at room temperature for 1 to 5 minutes to allow for the enzymatic reduction of the dye in viable cells.[6] Some protocols suggest a wider range of 3-10 minutes.[12]

  • Hemocytometer Loading: Carefully load about 10 µL of the stained cell suspension into the counting chamber of a hemocytometer.

  • Cell Counting: Under a light microscope at 400x magnification, count the total number of cells and the number of blue-stained (non-viable) cells. Viable cells will be colorless.[6][12]

  • Calculation of Viability:

    • % Viability = (Number of unstained cells / Total number of cells) x 100

Visualizing the Methodologies

To further clarify the staining mechanisms and experimental workflows, the following diagrams are provided.

ErythrosinB_Mechanism cluster_live Viable Yeast Cell cluster_dead Non-Viable Yeast Cell live_cell Intact Membrane dead_cell Compromised Membrane erythrosin This compound erythrosin->live_cell Excluded erythrosin->dead_cell Enters

This compound Staining Mechanism

MethyleneBlue_Mechanism cluster_live Viable Yeast Cell cluster_dead Non-Viable Yeast Cell live_cell Colorless enzymes Dehydrogenases leucomethylene_blue Leucomethylene Blue (Colorless) enzymes->leucomethylene_blue Reduces dead_cell Blue no_enzymes Inactive Enzymes methylene_blue Methylene Blue methylene_blue->live_cell methylene_blue->dead_cell

Methylene Blue Staining Mechanism

Staining_Workflow cluster_eb This compound Protocol cluster_mb Methylene Blue Protocol start Yeast Suspension mix_eb Mix with This compound (1:1) start->mix_eb mix_mb Mix with Methylene Blue (1:1) start->mix_mb load_hemo_eb Load Hemocytometer mix_eb->load_hemo_eb incubate Incubate 1-5 min mix_mb->incubate load_hemo_mb Load Hemocytometer incubate->load_hemo_mb count_eb Count Unstained (Live) & Stained (Dead) Cells load_hemo_eb->count_eb count_mb Count Unstained (Live) & Stained (Dead) Cells load_hemo_mb->count_mb calculate_eb Calculate % Viability count_eb->calculate_eb calculate_mb Calculate % Viability count_mb->calculate_mb end Result calculate_eb->end calculate_mb->end

Experimental Workflow Comparison

Conclusion: The Clear Choice for Accurate Viability Assessment

Based on a comprehensive analysis of their mechanisms, performance, and usability, This compound is the recommended dye for yeast viability assessment, especially in research and industrial settings where accuracy, reliability, and safety are paramount. Its membrane exclusion principle provides a clearer and more direct measure of cell death compared to the metabolic activity-based assessment of methylene blue.[3][4] The non-toxic nature of this compound further enhances its suitability, minimizing risks to both the user and the yeast culture.[3][10]

While methylene blue may be a cost-effective option for preliminary or less critical evaluations, its potential for inaccuracy and inherent toxicity make it a less desirable choice for rigorous scientific and quality control applications.[3][11] For professionals in research and drug development, the adoption of this compound can lead to more consistent, trustworthy data, ultimately contributing to more robust and reproducible experimental outcomes.

References

A Comparative Guide: Erythrosin B Staining versus Annexin V/PI Assay for Cell Viability and Apoptosis Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of cell viability and apoptosis is crucial for understanding disease mechanisms and evaluating therapeutic efficacy. This guide provides an objective comparison between two common methods: Erythrosin B staining and the Annexin V/Propidium Iodide (PI) assay, supported by experimental principles and protocols.

This guide delves into the mechanisms, protocols, and comparative performance of this compound, a simple membrane exclusion dye, and the more intricate Annexin V/PI assay, which delineates stages of cell death. By understanding the nuances of each technique, researchers can make informed decisions about the most suitable assay for their experimental needs.

Performance Comparison at a Glance

While this compound offers a rapid and straightforward assessment of cell viability, the Annexin V/PI assay provides a more detailed picture of the different stages of cell death, including early and late apoptosis. The choice between the two often depends on the specific experimental question, available equipment, and the level of detail required.

FeatureThis compound StainingAnnexin V/PI Assay
Principle Membrane exclusion: Stains cells with compromised plasma membranes.Detects phosphatidylserine (PS) externalization in early apoptosis (Annexin V) and membrane permeability in late apoptosis/necrosis (PI).
Cell Populations Identified Live (unstained) vs. Dead (stained).Live, Early Apoptotic, Late Apoptotic, and Necrotic cells.
Primary Application Rapid cell viability and counting.Detailed analysis of apoptosis and differentiation from necrosis.
Detection Method Brightfield microscopy, Automated cell counters.Flow cytometry, Fluorescence microscopy.
Throughput High-throughput adaptable.Can be high-throughput with appropriate flow cytometry setup.
Toxicity Generally considered less toxic to cells than Trypan Blue.[1]Reagents are generally not cytotoxic during the assay period.
Complexity Simple and rapid procedure.[2]More complex, multi-step protocol with specific buffer requirements.[3][4][5]
Cost Relatively low cost.Higher cost due to antibodies and reagents.

Unveiling the Mechanisms: How They Work

This compound: The Gatekeeper of Viability

This compound is a membrane-impermeable dye that is actively excluded by healthy cells with intact plasma membranes. When a cell's membrane integrity is compromised, as in the case of cell death, the dye can enter and stain the intracellular proteins, rendering the cell a distinct pink or red color under a brightfield microscope. This straightforward mechanism allows for a clear and rapid distinction between live and dead cells.[6][7]

Mechanism of this compound Staining cluster_0 Live Cell cluster_1 Dead Cell live_cell Live Cell live_membrane Intact Plasma Membrane dead_cell Dead Cell dead_membrane Compromised Plasma Membrane dead_membrane->dead_cell Stains Intracellular Proteins erythrosin This compound erythrosin->live_membrane Excluded erythrosin->dead_membrane Enters

Caption: Mechanism of this compound staining.

Annexin V/PI Assay: A Deeper Look into Cell Fate

The Annexin V/PI assay offers a more nuanced view of cell death by identifying distinct stages. This dual-staining method is based on two key cellular events:

  • Annexin V Binding: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[4][8] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) and binds to these exposed PS residues.[4][9]

  • Propidium Iodide (PI) Staining: PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[10] However, in late-stage apoptosis and necrosis, the cell membrane becomes permeable, allowing PI to enter and stain the nucleus, producing a bright red fluorescence.[10]

By combining these two probes, cells can be categorized into four populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (though this population can sometimes be difficult to distinguish from late apoptotic cells).

Mechanism of Annexin V/PI Assay cluster_0 Viable Cell cluster_1 Early Apoptotic Cell cluster_2 Late Apoptotic/Necrotic Cell viable_cell Viable viable_ps PS on inner leaflet early_apoptotic_cell Early Apoptotic early_ps PS on outer leaflet late_apoptotic_cell Late Apoptotic/ Necrotic late_ps PS on outer leaflet & permeable membrane annexin_v Annexin V annexin_v->viable_ps No Binding annexin_v->early_ps Binds annexin_v->late_ps Binds pi PI pi->viable_ps Excluded pi->early_ps Excluded pi->late_ps Enters & Stains DNA

Caption: Mechanism of Annexin V/PI assay.

Experimental Protocols

This compound Staining Protocol

This protocol is a general guideline for staining mammalian cells in suspension.

Materials:

  • Cell suspension

  • Phosphate-buffered saline (PBS)

  • This compound solution (e.g., 0.4% in PBS)

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Harvest cells and prepare a single-cell suspension.

  • If necessary, wash the cells with PBS and resuspend in PBS or culture medium.

  • Mix the cell suspension with this compound solution at a 1:1 ratio. For example, mix 10 µL of cell suspension with 10 µL of 0.4% this compound solution.[3]

  • Incubate for 1-2 minutes at room temperature.

  • Load the stained cell suspension into a hemocytometer.

  • Under a brightfield microscope, count the number of live (unstained) and dead (pink/red) cells.

  • Calculate cell viability: Viability (%) = (Number of live cells / Total number of cells) x 100.

Annexin V/PI Assay Protocol for Flow Cytometry

This protocol is a general guideline and may require optimization based on the cell type and flow cytometer used.

Materials:

  • Cell suspension

  • Cold PBS

  • 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Induce apoptosis in your cells using the desired method. Include appropriate negative and positive controls.

  • Harvest the cells (including any floating cells) and pellet by centrifugation (e.g., 500 x g for 5 minutes).

  • Wash the cells once with cold PBS and pellet again.

  • Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of FITC-conjugated Annexin V to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 5 µL of PI staining solution.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Use appropriate compensation controls for FITC and PI.

Experimental Workflow

The following diagram illustrates the key steps in both the this compound and Annexin V/PI assays.

Experimental Workflow: this compound vs. Annexin V/PI cluster_0 This compound Staining cluster_1 Annexin V/PI Assay eb1 Prepare Cell Suspension eb2 Mix with This compound eb1->eb2 eb3 Incubate 1-2 min eb2->eb3 eb4 Count Live/Dead Cells (Microscopy) eb3->eb4 av1 Prepare Cell Suspension av2 Wash with PBS av1->av2 av3 Resuspend in Binding Buffer av2->av3 av4 Add Annexin V-FITC av3->av4 av5 Incubate 15 min av4->av5 av6 Add PI av5->av6 av7 Analyze by Flow Cytometry av6->av7

Caption: Experimental workflow for both assays.

Conclusion

Both this compound staining and the Annexin V/PI assay are valuable tools for assessing cell health. This compound provides a quick and cost-effective method for determining overall cell viability, making it suitable for routine cell culture monitoring and applications where a simple live/dead discrimination is sufficient. In contrast, the Annexin V/PI assay offers a more detailed and quantitative analysis of the apoptotic process, which is indispensable for studies focused on the mechanisms of cell death and the evaluation of apoptosis-inducing or -inhibiting compounds. The selection of the appropriate assay should be guided by the specific research question, the required level of detail, and the available instrumentation.

References

Cross-Validation of Erythrosin B and Colony Forming Unit (CFU) Assays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately determining cell viability is paramount. This guide provides a comprehensive comparison of two widely used methods: the Erythrosin B exclusion assay, which assesses cell membrane integrity, and the Colony Forming Unit (CFU) assay, a functional assay that measures proliferative capacity.

This guide will delve into the principles of each assay, present a comparative analysis of their results, and provide detailed experimental protocols. Understanding the strengths and limitations of each method is crucial for interpreting experimental data accurately and making informed decisions in research and development.

Principle of Detection

This compound Assay: This is a dye exclusion method used to differentiate viable from non-viable cells. This compound is a negatively charged dye that cannot cross the intact cell membrane of live cells. Therefore, viable cells remain unstained. In contrast, cells with compromised membranes, a hallmark of cell death, allow the dye to enter and stain intracellular proteins, rendering them pink or red. This method provides a rapid assessment of the number of viable cells in a population at a specific time point.[1][2][3]

Colony Forming Unit (CFU) Assay: The CFU assay, also known as a clonogenic assay, is a functional or long-term viability assay. It assesses the ability of a single cell to undergo multiple rounds of division to form a colony.[4] This assay measures the reproductive integrity of a cell, which is a more stringent measure of viability than membrane integrity alone. A cell that is metabolically active and has an intact membrane may have sustained lethal damage that prevents it from proliferating.

Comparative Analysis: this compound vs. CFU Assay

A key consideration when choosing a viability assay is the understanding that different methods can yield different results, particularly after exposure to cytotoxic agents. Dye exclusion assays, like this compound, provide a snapshot of cell health based on membrane integrity at the time of the assay. However, cells that have incurred lethal damage may not immediately lose their membrane integrity and thus would be counted as viable by this compound.[4]

The CFU assay, on the other hand, assesses the long-term survival and proliferative capacity of cells. It is therefore considered a more rigorous test of cell viability, especially in the context of cytotoxicity studies. Studies comparing dye exclusion methods with clonogenic assays have shown that dye exclusion can overestimate cell survival following treatment with cytotoxic agents.[4][5]

The following table illustrates a representative comparison of results that might be obtained from an this compound assay and a CFU assay after treating a mammalian cell line with a cytotoxic agent.

Treatment Concentration% Viability (this compound)% Survival (CFU Assay)
Control (Untreated)100%100%
Drug X (Low Dose)85%60%
Drug X (High Dose)50%10%

This table is a representative example based on findings from comparative studies and illustrates the common trend of discrepancy between the two assays after cytotoxic treatment.

Experimental Protocols

This compound Viability Assay Protocol

This protocol is for determining cell viability of a mammalian cell suspension.

Materials:

  • This compound stain (0.4% in PBS)

  • Phosphate-buffered saline (PBS)

  • Cell suspension

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Harvest and resuspend cells in PBS to a single-cell suspension.

  • In a microcentrifuge tube, mix 20 µL of the cell suspension with 20 µL of 0.4% this compound solution (1:1 dilution).

  • Mix gently by pipetting.

  • Incubate at room temperature for 1-2 minutes.

  • Load 10 µL of the mixture into a hemocytometer.

  • Under a microscope, count the total number of cells and the number of stained (non-viable) cells in the central grid of the hemocytometer. Live cells will be colorless and bright, while dead cells will be stained pink/red.

  • Calculate the percentage of viable cells using the following formula: % Viability = (Number of unstained cells / Total number of cells) x 100

Colony Forming Unit (CFU) Assay Protocol

This protocol is for assessing the clonogenic survival of adherent mammalian cells.

Materials:

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Cell culture plates (e.g., 6-well plates)

  • Cytotoxic agent (if applicable)

  • Crystal violet staining solution (0.5% in methanol)

Procedure:

  • Seed a known number of cells (e.g., 200-1000 cells) into each well of a 6-well plate containing complete culture medium.

  • Allow the cells to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • If testing a cytotoxic agent, treat the cells with varying concentrations of the agent for a specified duration. Include an untreated control.

  • After treatment, remove the medium, wash the cells with PBS, and add fresh complete medium.

  • Incubate the plates for 7-14 days, allowing colonies to form.

  • After the incubation period, remove the medium and gently wash the colonies with PBS.

  • Fix the colonies with methanol for 15 minutes.

  • Remove the methanol and stain the colonies with 0.5% crystal violet solution for 15-30 minutes.

  • Wash the plates with water to remove excess stain and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Calculate the plating efficiency and surviving fraction:

    • Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100

    • Surviving Fraction (SF) = (PE of treated cells / PE of control cells)

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the workflows for both the this compound and CFU assays.

ErythrosinB_Workflow cluster_prep Cell Preparation cluster_analysis Analysis start Start with Cell Suspension mix Mix Cells with this compound (1:1) start->mix load Load Hemocytometer mix->load Incubate 1-2 min count Count Stained and Unstained Cells load->count calculate Calculate % Viability count->calculate

Caption: Workflow for the this compound cell viability assay.

CFU_Workflow cluster_seeding Cell Seeding & Treatment cluster_culture Colony Formation cluster_staining Staining & Analysis seed Seed Known Number of Cells attach Allow Attachment seed->attach treat Treat with Cytotoxic Agent attach->treat incubate Incubate for 7-14 Days treat->incubate fix Fix Colonies incubate->fix stain Stain with Crystal Violet fix->stain count Count Colonies stain->count calculate Calculate Surviving Fraction count->calculate

Caption: Workflow for the Colony Forming Unit (CFU) assay.

Conclusion

References

Erythrosin B: A Safer Alternative to Ethidium Bromide in Specific Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The search for safer laboratory reagents is a constant endeavor in the scientific community. For decades, ethidium bromide (EtBr) has been the go-to fluorescent dye for visualizing nucleic acids in agarose gel electrophoresis due to its low cost and effectiveness. However, its well-documented mutagenicity raises significant safety and disposal concerns. This guide provides a comprehensive comparison of Erythrosin B and ethidium bromide, evaluating their respective safety profiles, mechanisms of action, and optimal applications, supported by experimental data. While this compound has been investigated as a potential safer dye, this guide will clarify its primary role as a viability stain rather than a direct replacement for ethidium bromide in nucleic acid gel staining.

Performance and Safety Comparison

A critical aspect of selecting a laboratory reagent is understanding its performance in specific applications and its associated safety hazards. The following tables summarize the key characteristics of this compound and ethidium bromide.

FeatureEthidium BromideThis compound
Primary Application Nucleic Acid Staining in Gel ElectrophoresisCell Viability Assays, Histological Staining
Mechanism of Action Intercalates between DNA base pairsBinds to intracellular proteins in membrane-compromised cells
Mutagenicity Potent MutagenConflicting evidence: Non-mutagenic in some bacterial assays (Ames test)[1], but has shown genotoxic and mutagenic effects in some eukaryotic cell lines.[2][3][4]
Toxicity Toxic, Carcinogenic, TeratogenicGenerally considered less toxic for handling, but can be toxic to cells at certain concentrations.
Visualization UV TransilluminationBrightfield Microscopy (for viability), Fluorescence Microscopy
Disposal Hazardous WasteGenerally considered non-hazardous, can often be disposed of in regular waste streams (check local regulations)

Table 1: General Comparison of Ethidium Bromide and this compound

ParameterEthidium BromideSafer Alternatives (e.g., SYBR® Safe, GelRed™)This compound
Detection Limit ~1-5 ng of DNA[5]~0.25-1 ng of DNA[5][6][7]Not applicable for routine nucleic acid gel staining
Excitation Wavelength (nm) 300, 360, 590 (UV)[5]~470-500 (Blue Light) or UV~525-530 nm (Visible Light)
Emission Wavelength (nm) 590 (Orange/Red)[5]~520-550 (Green) or ~595-620 (Red)~540-560 nm

Table 2: Performance in Nucleic Acid Detection

Mechanism of Action

The fundamental difference between this compound and ethidium bromide lies in their mechanism of action, which dictates their primary applications and safety profiles.

Ethidium Bromide: A DNA Intercalator

Ethidium bromide is a planar molecule that inserts itself, or intercalates, between the stacked base pairs of double-stranded DNA.[8] This intercalation unwinds the DNA helix, altering its conformation, flexibility, and charge.[8] This disruption interferes with critical cellular processes that involve DNA, including replication, transcription, and repair, which is the underlying cause of its potent mutagenicity.[8]

This compound: A Membrane-Impermeable Viability Stain

This compound is a xanthene dye that is negatively charged and generally membrane-impermeable to healthy cells.[9] Its primary application is in cell viability assays, where it is used as a vital dye.[10][11][12] In this context, it selectively penetrates cells with compromised plasma membranes. Once inside, this compound binds to intracellular proteins, staining the dead cells red.[12] This property also lends itself to histological applications as a counterstain.[13][14] While there is evidence of this compound interacting with DNA in silico, its primary staining mechanism in biological applications is protein binding.[15][16]

Experimental Protocols

Ethidium Bromide Staining for Agarose Gels

Caution: Ethidium bromide is a potent mutagen and should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves and safety glasses. All contaminated materials must be disposed of as hazardous waste according to institutional guidelines.

1. Pre-casting (In-gel) Staining:

  • Prepare the desired concentration of agarose gel in 1X electrophoresis buffer.
  • Cool the molten agarose to approximately 50-60°C.
  • Add ethidium bromide stock solution (typically 10 mg/mL) to a final concentration of 0.5 µg/mL.
  • Swirl gently to mix, avoiding the formation of air bubbles.
  • Pour the gel and allow it to solidify.
  • Load samples and run the gel in 1X electrophoresis buffer.
  • Visualize the DNA bands using a UV transilluminator.

2. Post-staining:

  • Run the agarose gel without any stain.
  • After electrophoresis, immerse the gel in a staining solution of 0.5 µg/mL ethidium bromide in 1X electrophoresis buffer or distilled water.
  • Stain for 15-30 minutes with gentle agitation.
  • Destain the gel in distilled water for 15-30 minutes to reduce background fluorescence.
  • Visualize the DNA bands using a UV transilluminator.

This compound Staining for Cell Viability

1. Reagent Preparation:

  • Prepare a stock solution of this compound (e.g., 0.4% w/v in phosphate-buffered saline (PBS)).
  • The working solution is typically a 1:1 dilution of the stock solution with the cell suspension.

2. Staining Procedure:

  • Harvest the cell suspension to be counted.
  • Mix an equal volume of the cell suspension with the this compound working solution (e.g., 10 µL of cells + 10 µL of 0.4% this compound).
  • Incubate for 1-5 minutes at room temperature.
  • Load the stained cell suspension into a hemocytometer or an automated cell counter.
  • Count the number of stained (non-viable) and unstained (viable) cells under a brightfield microscope.

Visualizing Cellular Impacts and Workflows

To better understand the processes described, the following diagrams illustrate the mechanism of ethidium bromide's cellular impact and the experimental workflow for a cell viability assay using this compound.

Ethidium_Bromide_Pathway EtBr Ethidium Bromide Cell Cell Membrane EtBr->Cell Enters Cell Intercalation Intercalation EtBr->Intercalation Binds to DNA DNA Nuclear DNA Intercalation->DNA Replication DNA Replication Intercalation->Replication Inhibits Transcription DNA Transcription Intercalation->Transcription Inhibits Repair DNA Repair Intercalation->Repair Inhibits Mutation Mutations Replication->Mutation Transcription->Mutation Repair->Mutation

Caption: Cellular impact of ethidium bromide intercalation.

ErythrosinB_Workflow LiveCell Live Cell ErythrosinB Add this compound LiveCell->ErythrosinB DeadCell Dead Cell DeadCell->ErythrosinB Incubation Incubate (1-5 min) ErythrosinB->Incubation Microscopy Microscopy Incubation->Microscopy Viable Viable Cells (Unstained) Microscopy->Viable NonViable Non-Viable Cells (Stained Red) Microscopy->NonViable

References

Erythrosin B in Antimicrobial Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Erythrosin B (EB), a xanthene dye approved as a food colorant (FD&C Red No. 3), has garnered significant attention in antimicrobial research, primarily as a photosensitizer in antimicrobial photodynamic therapy (aPDT). This guide provides a comprehensive literature review of this compound's antimicrobial properties, offering a comparative analysis with other common photosensitizers, namely Methylene Blue (MB) and Rose Bengal (RB). The information is supported by quantitative data from various studies, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Performance Comparison of Photosensitizers

The antimicrobial efficacy of this compound and its alternatives is predominantly evaluated through photodynamic inactivation, where the photosensitizer, upon activation by a specific wavelength of light, generates reactive oxygen species (ROS) that are cytotoxic to microorganisms. The effectiveness is often quantified by the reduction in microbial viability, typically expressed as a logarithmic reduction of colony-forming units (CFU/mL).

Quantitative Antimicrobial Efficacy

The following tables summarize the photodynamic antimicrobial activity of this compound, Methylene Blue, and Rose Bengal against a range of microorganisms.

Table 1: Photodynamic Inactivation (PDI) Efficacy of this compound against Various Microorganisms

MicroorganismPhotosensitizer ConcentrationLight Source & DoseLog Reduction (CFU/mL)Reference
Streptococcus mutans (biofilm)22 µMWhite light, 15 min2.2 - 3.0[1]
Escherichia coli O157:H7Not specifiedXenon light, 15 min6.77[2]
Salmonella TyphimuriumNot specifiedXenon light, 15 min2.74[2]
Listeria monocytogenesNot specifiedXenon light, 15 min6.43[2]
Shigella dysenteriae5 µMGreen LED, 30 min~0.57 (73.49% reduction)
Candida albicansNot specifiedLED3.45
Fusarium solani0.1%Green LED (518 nm), 5.4 J/cm²Full inhibition[3]

Table 2: Comparative Photodynamic Inactivation Efficacy of this compound, Methylene Blue, and Rose Bengal

MicroorganismPhotosensitizer & ConcentrationLight Source & DoseLog Reduction (CFU/mL)Reference
Streptococcus mutans (biofilm)This compound (22 µM)White light, 15 min2.2 - 3.0[1]
Methylene Blue (22 µM)White light, 15 min1.5 - 2.6[1]
EnterobacteriaceaeThis compound (50 µM)Blue LED (460 nm)No significant reduction[4]
Rose Bengal (50 µM)Blue LED (460 nm)6.76 - 7.73[4]
Streptococcus mutans (biofilm)This compound (250 µM)White halogen light4.5
Methylene Blue (250 µM)White halogen light4.3
This compound + Methylene Blue (250 µM)White halogen light5.3
Candida albicansThis compoundLED3.45
Rose BengalLED1.97

Table 3: Minimum Inhibitory Concentration (MIC) of Methylene Blue and Rose Bengal (Dark Conditions)

MicroorganismPhotosensitizerMIC (µg/mL)Reference
Staphylococcus aureusRose Bengal125[5]
Enterococcus faecalisMethylene Blue<12.5 (with PDT)[2]
Candida albicansMethylene Blue<12.5 (with or without PDT)[2]
Mycobacterium smegmatisMethylene Blue15.625[6]
Methicillin-resistant S. aureus (MRSA)Methylene Blue16 - 64[7]
Candida albicansMethylene Blue100[8]
Gram-positive bacteriaRose Bengal0.20 - 3.1 (with light)[9]
Gram-negative bacteriaRose Bengal50 - >100 (with light)[9]

Note: Limited data is available for the intrinsic (dark) MIC of this compound against a broad range of microbes, as most studies focus on its photodynamic activity.

Mechanism of Action: Photodynamic Inactivation

The primary antimicrobial mechanism of this compound is through photodynamic inactivation. This process is initiated by the absorption of light by the photosensitizer, leading to the generation of cytotoxic reactive oxygen species (ROS).

G Mechanism of Photodynamic Inactivation cluster_0 Photoexcitation cluster_1 ROS Generation cluster_2 Cellular Damage PS Photosensitizer (Ground State) PS_excited Excited Singlet State PS->PS_excited Light Absorption (hν) PS_triplet Excited Triplet State PS_excited->PS_triplet Intersystem Crossing Type_I Type I Reaction PS_triplet->Type_I Electron Transfer Type_II Type II Reaction PS_triplet->Type_II Energy Transfer ROS_I Superoxide (O₂⁻) Hydroxyl Radical (•OH) Type_I->ROS_I Reacts with Substrate/O₂ ROS_II Singlet Oxygen (¹O₂) Type_II->ROS_II Reacts with Ground State O₂ Damage Oxidative Damage to: - Cell Wall/Membrane - Proteins - Nucleic Acids ROS_I->Damage ROS_II->Damage Cell_Death Microbial Cell Death Damage->Cell_Death

Caption: Photodynamic inactivation signaling pathway.

Experimental Protocols

A generalized experimental workflow for assessing the antimicrobial photodynamic efficacy of a photosensitizer is outlined below. Specific parameters such as photosensitizer concentration, incubation time, light source, and wavelength should be optimized for each microorganism and experimental setup.

General Workflow for Antimicrobial Photodynamic Therapy (aPDT)

G General Experimental Workflow for aPDT Start Start Microbial_Culture 1. Prepare Microbial Culture (e.g., overnight broth culture) Start->Microbial_Culture Standardize 2. Standardize Microbial Suspension (e.g., to a specific OD or CFU/mL) Microbial_Culture->Standardize Incubate 3. Incubate with Photosensitizer (in the dark) Standardize->Incubate Irradiate 4. Irradiate with Light Source (specific wavelength and dose) Incubate->Irradiate Serial_Dilute 5. Serially Dilute the Suspension Irradiate->Serial_Dilute Plate 6. Plate on Agar Medium Serial_Dilute->Plate Incubate_Plates 7. Incubate Plates Plate->Incubate_Plates Count_CFU 8. Count Colony-Forming Units (CFU) Incubate_Plates->Count_CFU Calculate 9. Calculate Log Reduction Count_CFU->Calculate End End Calculate->End

Caption: A typical workflow for an aPDT experiment.

Detailed Methodologies from Cited Experiments

Preparation of Microbial Suspension:

  • Microorganisms are typically grown overnight in a suitable broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi) at 37°C.[4]

  • The microbial culture is then harvested by centrifugation, washed, and resuspended in a buffer solution (e.g., phosphate-buffered saline, PBS) to a standardized concentration, often determined by spectrophotometry (e.g., OD600) or by comparison to a McFarland standard.

Photosensitizer Incubation:

  • A stock solution of the photosensitizer is prepared and diluted to the desired concentration in a suitable solvent (e.g., distilled water, PBS).

  • The standardized microbial suspension is incubated with the photosensitizer solution for a specific period (e.g., 1 to 30 minutes) in the dark to allow for the binding or uptake of the photosensitizer by the microbial cells.[4]

Irradiation:

  • The microbial suspension containing the photosensitizer is exposed to a light source with a wavelength that matches the absorption maximum of the photosensitizer.

  • Common light sources include light-emitting diodes (LEDs), halogen lamps, or lasers.[1][4]

  • The light dose (fluence), measured in J/cm², is a critical parameter and is determined by the power density of the light source and the duration of exposure.

Viability Assessment:

  • Following irradiation, the microbial suspension is serially diluted in a buffer.

  • Aliquots of the dilutions are plated onto appropriate agar plates.

  • The plates are incubated under suitable conditions (e.g., 24-48 hours at 37°C).

  • The number of colonies is counted, and the CFU/mL is calculated.

  • The log reduction in viability is determined by comparing the CFU/mL of the treated group to that of the control group (no treatment or light/photosensitizer alone).

Conclusion

This compound demonstrates significant potential as a photosensitizer for antimicrobial applications, particularly against Gram-positive bacteria and certain fungi. Its efficacy is comparable to, and in some cases exceeds, that of Methylene Blue, especially in biofilm models. However, its effectiveness against Gram-negative bacteria can be limited, a challenge also faced by other anionic photosensitizers like Rose Bengal. The choice of photosensitizer, its concentration, and the light parameters must be carefully optimized for each specific application. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and evaluate novel antimicrobial strategies utilizing this compound and other photodynamic agents. Further research into the intrinsic antimicrobial properties of this compound (in the absence of light) and the development of delivery systems to enhance its efficacy against a broader spectrum of microorganisms are warranted.

References

Benchmarking Erythrosin B performance in different automated cell counters

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the performance of Erythrosin B in automated cell counters, benchmarked against traditional and fluorescent dyes.

In the dynamic fields of biological research and drug development, accurate and reproducible cell counting is a foundational requirement. For decades, Trypan Blue has been the conventional choice for assessing cell viability. However, growing concerns over its cytotoxicity, potential carcinogenicity, and environmental impact have spurred the adoption of safer and more reliable alternatives.[1][2] This guide provides an in-depth comparison of this compound, a non-toxic vital dye, with Trypan Blue and the fluorescent Acridine Orange/Propidium Iodide (AO/PI) method in automated cell counting systems.

Executive Summary

This compound has emerged as a robust and safer alternative to Trypan Blue for automated cell counting, offering comparable accuracy and numerous advantages.[2][3] It operates on the same principle of dye exclusion by viable cells, where only cells with compromised membranes are stained.[1][2] This guide presents experimental data demonstrating that this compound provides reliable and consistent cell viability and concentration measurements across different cell lines and automated platforms, making it an ideal substitute for laboratories seeking to enhance safety and data quality.

Performance Benchmark: this compound vs. Alternatives

To evaluate the performance of this compound, a series of experiments were conducted comparing it against Trypan Blue and the AO/PI fluorescent method using various cell lines and automated cell counters. The data consistently demonstrates that this compound delivers results comparable to those obtained with Trypan Blue and, in many cases, aligns closely with the more specific fluorescence-based AO/PI method.

Quantitative Data Summary

The following tables summarize the comparative performance of this compound, Trypan Blue, and AO/PI in determining cell viability and concentration in different cell lines.

Table 1: Viability Assessment of CHO Cells

Staining MethodExpected Viability (%)Measured Viability (%)Standard Error of the Mean (SEM)
This compoundMix of ~12% and 95%Comparable to TB and AO/PINot explicitly stated, but results showed effectiveness
Trypan BlueMix of ~12% and 95%Comparable to EB and AO/PINot explicitly stated, but results showed effectiveness
AO/PIMix of ~12% and 95%Baseline for comparisonNot explicitly stated

Data adapted from experiments on a DeNovix CellDrop Automated Cell Counter.[1]

Table 2: Viability and Density of Jurkat Cells at Different Concentrations

Staining MethodCell DensityMeasured Viability (%)Live Cells/mL (Average)Standard Error of the Mean (SEM)
This compoundHigh, Medium, LowConsistent across densitiesComparable to TB and AO/PIError bars represent SEM of 18 replicates
Trypan BlueHigh, Medium, LowConsistent across densitiesComparable to EB and AO/PIError bars represent SEM of 18 replicates
AO/PIHigh, Medium, LowConsistent across densitiesComparable to EB and TBError bars represent SEM of 18 replicates

Data adapted from experiments on a DeNovix CellDrop Automated Cell Counter.[1]

Table 3: Comparison of Staining Methods for Different Cell Lines

Cell LineStaining MethodCell Viability (%)Viable Cell Density (cells/mL)
HEK293TThis compound (0.005%)Comparable to Trypan BlueComparable to Trypan Blue
HEK293TTrypan Blue (0.01%)Comparable to this compoundComparable to this compound
CHO-K1This compound (0.005%)Comparable to Trypan BlueComparable to Trypan Blue
CHO-K1Trypan Blue (0.01%)Comparable to this compoundComparable to this compound

Data adapted from experiments using SYNENTEC's high-throughput imagers.[4]

Key Advantages of this compound

  • Biosafety: this compound is non-toxic and not considered carcinogenic, providing a safer working environment for researchers and simplifying disposal procedures.[1][2][3]

  • Reduced Cytotoxicity: Unlike Trypan Blue, which can be toxic to cells over time and affect viability readings, this compound exhibits lower cytotoxicity, allowing for a longer and more stable window for analysis.[2][3][5]

  • Comparable Accuracy: Studies have shown that cell counting and viability assessment using this compound are as effective and accurate as those using Trypan Blue.[1][3][4]

  • Stability: this compound is more stable in solution and less prone to precipitation compared to Trypan Blue, reducing the risk of artifacts that can interfere with automated counting.[2]

  • Cost-Effective: this compound is an economical alternative to both Trypan Blue and more expensive fluorescence-based methods.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are the summarized protocols for cell viability and counting using this compound, Trypan Blue, and AO/PI with an automated cell counter.

This compound Staining Protocol
  • Prepare this compound Solution: A 0.02% (w/v) solution of this compound in Phosphate-Buffered Saline (PBS) is typically used.[1][6]

  • Sample Preparation: Mix the cell suspension and this compound solution at a 1:1 ratio.[1] No incubation time is required.[6]

  • Loading the Counter: Gently mix the stained cell suspension and load the appropriate volume into the automated cell counter's measurement chamber.[6]

  • Automated Counting: Utilize the pre-set or a custom protocol on the automated counter for this compound. The instrument will automatically detect and differentiate between stained (non-viable) and unstained (viable) cells.

Trypan Blue Staining Protocol
  • Prepare Trypan Blue Solution: A 0.4% (w/v) solution of Trypan Blue is standard.[1]

  • Sample Preparation: Mix the cell suspension and Trypan Blue solution at a 1:1 ratio. It is recommended to count cells as soon as possible after mixing due to the dye's cytotoxicity.[2]

  • Loading the Counter: Gently mix the stained cell suspension and load it into the counting chamber.

  • Automated Counting: Use the instrument's Trypan Blue setting for analysis.

AO/PI Fluorescence Staining Protocol
  • Prepare AO/PI Solution: A solution containing both Acridine Orange and Propidium Iodide is used.

  • Sample Preparation: Mix the cell suspension with the AO/PI solution according to the manufacturer's instructions, typically at a 1:1 ratio.[1]

  • Loading the Counter: Load the stained sample into a compatible fluorescence-enabled automated cell counter.

  • Fluorescence-Based Counting: The instrument uses two fluorescence channels to distinguish between live (green fluorescence from AO) and dead (red fluorescence from PI) nucleated cells.

Visualizing the Methodologies

To further clarify the experimental processes and the underlying principles, the following diagrams have been generated.

G cluster_prep Sample Preparation cluster_counting Automated Cell Counting cell_suspension Cell Suspension mixing Mix 1:1 cell_suspension->mixing dye_solution Staining Dye (this compound, Trypan Blue, or AO/PI) dye_solution->mixing load_counter Load Sample into Automated Cell Counter mixing->load_counter Immediate Analysis image_acquisition Image Acquisition (Brightfield or Fluorescence) load_counter->image_acquisition analysis Image Analysis Software (Cell Detection & Viability) image_acquisition->analysis results Results: - Total Cell Count - Viable Cell Count - % Viability analysis->results

Caption: Experimental workflow for cell viability analysis.

G cluster_staining This compound Staining live_cell Live Cell (Intact Membrane) eb_dye This compound Dye live_cell->eb_dye Exclusion outcome_live Cell remains unstained (Counted as Viable) live_cell->outcome_live dead_cell Dead Cell (Compromised Membrane) outcome_dead Cell is stained red (Counted as Non-Viable) dead_cell->outcome_dead eb_dye->dead_cell Penetration

References

Safety Operating Guide

Proper Disposal of Erythrosin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Erythrosin B, a widely used biological stain and food coloring agent, requires careful handling and disposal to ensure laboratory safety and environmental protection. While the compound in its original solid form may be classified as non-hazardous waste under certain regulations, its potential for aquatic toxicity necessitates adherence to specific disposal protocols. This guide provides detailed, step-by-step procedures for the safe disposal of this compound in research and drug development settings.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes protective gloves, a lab coat, and eye protection.[1][2] If there is a risk of generating dust from the solid form of this compound, a respirator should also be used.[3][4] Always handle the chemical in a well-ventilated area and wash hands thoroughly after handling.[5][6]

Disposal of Solid this compound Waste

For the disposal of solid this compound powder or residues, follow these steps:

  • Containment: Carefully sweep up the solid material, avoiding dust generation.[1][2][7]

  • Packaging: Place the swept-up material into a clean, dry, and clearly labeled sealed container.[1][2][7]

  • Disposal: Dispose of the container as unused product in accordance with all applicable federal, state, and local regulations.[3][5] Do not mix with other waste materials.[3]

Disposal of this compound Solutions

The disposal method for aqueous solutions of this compound depends on the concentration and local regulations.

  • Dilute Solutions: For very dilute solutions used in routine staining, it may be permissible to dispose of them down the drain. However, it is imperative to first consult with your local water treatment plant to ensure compliance with their regulations, as this compound is toxic to aquatic life.[3][5][8]

  • Concentrated or Surplus Solutions: For concentrated or surplus solutions, the following methods are recommended:

    • Licensed Disposal Company: The preferred method is to offer the non-recyclable solution to a licensed disposal company.[9]

    • Incineration: An alternative is to mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[9]

  • Environmental Precaution: Under no circumstances should undiluted or concentrated this compound solutions be released into the environment or drains without prior authorization.[3][5][6]

Spill Cleanup Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.

  • Ventilation and Containment: Ensure the area is well-ventilated. For liquid spills, soak up the material with an inert absorbent such as sand or silica gel.[5][6][10] For solid spills, sweep up the material carefully.[1][2] Cover drains to prevent entry into the sewer system.[3]

  • Collection: Collect the absorbed material or swept-up powder and place it into a suitable, closed container for disposal.[1][5][6]

  • Decontamination: After the material has been collected, clean the affected area thoroughly.[3] Wash the spill site after material pickup is complete.[1][2]

  • Disposal of Cleanup Materials: Dispose of the sealed container with the cleanup materials in the same manner as the original product, following all relevant regulations.

Key Disposal and Safety Data

ParameterInformationSource
Waste Classification In its original form, considered non-hazardous waste under Federal RCRA regulations (40 CFR 261) for non-household settings. However, it is also classified as toxic to aquatic life with long-lasting effects. Chemical waste generators must verify classification based on local, regional, and national regulations.[3][5][8][10]
Solid Disposal Sweep up, place in a sealed and labeled container, and dispose of in accordance with local, state, and federal regulations.[1][2][7]
Liquid Disposal Dilute solutions may be drain-disposable with prior approval from the local water treatment plant. Concentrated solutions should be handled by a licensed disposal company or incinerated.[5][9]
Environmental Hazards Toxic to aquatic organisms; may cause long-term adverse effects in the aquatic environment. Should not be released into the environment.[3][8][11]
Required PPE Protective gloves, protective clothing, eye protection. A respirator is required if dust is generated.[1][2][4]

This compound Disposal Decision Workflow

ErythrosinB_Disposal start Start: This compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Powder, Residue) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solution) waste_type->liquid_waste Liquid spill_cleanup Spill Cleanup Material waste_type->spill_cleanup Spill contain_solid Sweep and place in sealed, labeled container solid_waste->contain_solid concentration Check Concentration liquid_waste->concentration contain_spill Contain with inert absorbent (liquid) or sweep (solid) spill_cleanup->contain_spill dispose_solid Dispose via approved waste disposal plant contain_solid->dispose_solid dilute Dilute Solution concentration->dilute Dilute concentrated Concentrated or Surplus Solution concentration->concentrated Concentrated check_local Consult Local Water Treatment Plant dilute->check_local licensed_disposal Contact Licensed Disposal Company or Incinerate concentrated->licensed_disposal drain_disposal Drain Disposal Permitted check_local->drain_disposal Approved no_drain_disposal Drain Disposal NOT Permitted check_local->no_drain_disposal Not Approved no_drain_disposal->licensed_disposal licensed_disposal->dispose_solid contain_spill->contain_solid

Caption: Decision workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Erythrosin B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Erythrosin B, a commonly used biological stain. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your work.

This compound is classified as harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[1] While it is not considered a hazardous substance in its undiluted form under Federal RCRA regulations (40 CFR 261), proper handling and disposal are crucial.[2]

Personal Protective Equipment (PPE) for this compound

The following table summarizes the recommended personal protective equipment when handling this compound in a laboratory setting.

Protection Type Equipment Purpose Source
Eye/Face Protection Chemical safety goggles or glasses with side shieldsTo protect against splashes and dust.[2][3][4]
Skin Protection Protective gloves (e.g., nitrile, polychloroprene, butyl rubber) and a lab coat or protective clothing.To prevent skin contact, as this compound can stain skin and clothing.[2][4][5][6][7]
Respiratory Protection Type N95 (US) or type P1 (EN 143) dust masks are recommended where dusts may be generated.To protect against inhalation of nuisance levels of dust.[2][8]
Health Hazard Summary
Exposure Route Potential Health Effects Source
Ingestion Harmful if swallowed. May cause gastrointestinal irritation with symptoms like abdominal pain, nausea, and vomiting.[1][2][5][9][10]
Inhalation May cause respiratory tract irritation.[9][11]
Skin Contact Not generally considered a skin irritant, but repeated or prolonged contact may cause irritation. It will stain the skin.[2][6][7][9][10]
Eye Contact May cause transient discomfort, tearing, or redness.[2][5][9]
Chronic Exposure Long-term exposure to high dust concentrations may affect lung function. Large doses may cause thyroid dysfunction.[5][6][7]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety.

Receipt and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name and any hazard warnings.

  • Store: Keep the container tightly closed in a dry, cool, and well-ventilated area.[2][4] Store with other dyes, indicators, and stains, away from strong oxidizing agents.[6][7]

Preparation and Use
  • Ventilation: Work in a well-ventilated area. Use a chemical fume hood if there is a risk of dust or aerosol generation.[1][2][4]

  • PPE: Don the appropriate personal protective equipment as outlined in the table above.

  • Handling: Avoid contact with skin, eyes, and clothing.[1][2][4] Minimize dust generation when handling the solid form.[4] Do not eat, drink, or smoke in the work area.[8][10]

  • Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][2][10]

Spill Response Workflow

In the event of a spill, follow this workflow to ensure a safe and effective cleanup.

This compound Spill Response Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if dusty) evacuate->ppe contain Contain the Spill (Use inert absorbent material like sand or vermiculite) ppe->contain cleanup Clean Up Spill - For solids: Sweep up carefully to avoid dust. - For liquids: Absorb with inert material. contain->cleanup collect Collect Waste (Place in a sealed, labeled container) cleanup->collect decontaminate Decontaminate Spill Area (Wash with detergent and water) collect->decontaminate dispose Dispose of Waste (Follow institutional and local regulations) decontaminate->dispose end Spill Response Complete dispose->end

Caption: Workflow for a safe and effective response to an this compound spill.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Unused Product: Dispose of contents and container in accordance with local, regional, national, and international regulations.[2] For non-household settings, unused this compound is generally not considered hazardous waste under Federal RCRA regulations.[2] However, it is recommended to consult with your institution's environmental health and safety department.

  • Solutions: Solutions of diluted this compound may be permissible to be flushed down the sewer, but it is imperative to first check with your local water treatment plant.[2]

  • Containers: Handle uncleaned containers as you would the product itself.[8] Do not mix with other waste.[8]

  • Professional Disposal: Consider offering surplus and non-recyclable solutions to a licensed disposal company.[1]

Standard Operating Procedure for Laboratory Use

This diagram outlines the standard procedure for using this compound in a laboratory experiment.

Standard Operating Procedure: Using this compound start Experiment Planning ppe Assemble and Don PPE (Gloves, Goggles, Lab Coat) start->ppe prepare_work_area Prepare Work Area (Ensure good ventilation, clear of clutter) ppe->prepare_work_area weigh_prepare Weigh Solid or Prepare Solution prepare_work_area->weigh_prepare conduct_experiment Conduct Experiment weigh_prepare->conduct_experiment decontaminate_equipment Decontaminate Glassware and Equipment conduct_experiment->decontaminate_equipment dispose_waste Dispose of Waste (Aqueous and solid waste in designated containers) decontaminate_equipment->dispose_waste cleanup_area Clean and Sanitize Work Area dispose_waste->cleanup_area remove_ppe Remove and Dispose of PPE Properly cleanup_area->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end Procedure Complete wash_hands->end

Caption: A step-by-step guide for the safe laboratory use of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.